6-Hydroxy chlorzoxazone-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxychlorzoxazone-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxychlorzoxazone-d2, a deuterated metabolite of the muscle relaxant chlorzoxazone (B1668890). It is primarily utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies. This document details its chemical properties, and applications, with a significant focus on its role in the phenotyping of cytochrome P450 2E1 (CYP2E1) activity. Detailed experimental protocols for its use in bioanalytical methods are provided, alongside a summary of relevant quantitative data. Furthermore, this guide includes diagrams illustrating the metabolic pathway of chlorzoxazone and a typical experimental workflow for CYP2E1 activity assessment.
Introduction
6-Hydroxychlorzoxazone-d2 is the deuterium-labeled analog of 6-hydroxychlorzoxazone (B195315), the major metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1] The parent drug, chlorzoxazone, is extensively metabolized in the liver, primarily through oxidation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Due to this specific metabolic pathway, the formation rate of 6-hydroxychlorzoxazone is a well-established in vivo and in vitro probe for assessing CYP2E1 activity.
The incorporation of deuterium (B1214612) atoms into the 6-hydroxychlorzoxazone molecule creates a stable isotope-labeled version that is chemically identical to the endogenous metabolite but has a higher molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[4]
This guide will delve into the technical aspects of 6-Hydroxychlorzoxazone-d2, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Chemical and Physical Properties
6-Hydroxychlorzoxazone-d2 is a white to off-white solid.[5] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one | [6][7] |
| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2, NSC 24955-d2 | [4] |
| CAS Number | 1432065-00-3 | [6] |
| Molecular Formula | C₇H₂D₂ClNO₃ | [6] |
| Molecular Weight | 187.58 g/mol | [6] |
| Exact Mass | 187.0005 g/mol | [6] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in methanol |
Synthesis
While detailed, step-by-step synthesis protocols for 6-Hydroxychlorzoxazone-d2 are proprietary to commercial suppliers, the general approach involves the deuteration of either chlorzoxazone or a precursor molecule. The synthesis of the unlabeled parent drug, chlorzoxazone, typically involves the reaction of 4-chloro-2-aminophenol with urea (B33335) or phosgene.
The introduction of deuterium atoms can be achieved through various methods, such as acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of a suitable precursor. Given the positions of the deuterium atoms at the 4 and 7 positions of the benzoxazolone ring, a plausible synthetic route would involve the deuteration of a substituted aminophenol intermediate prior to the cyclization step that forms the benzoxazolone ring. The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes.
For research purposes, 6-Hydroxychlorzoxazone-d2 is typically procured from specialized chemical suppliers that provide a certificate of analysis detailing its purity and isotopic enrichment.
Applications in Research and Drug Development
The primary application of 6-Hydroxychlorzoxazone-d2 is as an internal standard for the accurate quantification of 6-hydroxychlorzoxazone in biological matrices such as plasma, urine, and liver microsomes.[4] This is crucial for several areas of research and drug development:
-
CYP2E1 Phenotyping: The metabolic ratio of 6-hydroxychlorzoxazone to the parent drug, chlorzoxazone, in plasma or urine is a widely used index of CYP2E1 activity. Accurate measurement of the metabolite is essential for these studies, which are important for understanding inter-individual variability in drug metabolism, the effects of inducers and inhibitors on CYP2E1, and the role of this enzyme in the metabolism of other drugs and xenobiotics.
-
Pharmacokinetic Studies: In pharmacokinetic studies of chlorzoxazone, precise measurement of both the parent drug and its major metabolite is necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Drug-Drug Interaction Studies: 6-Hydroxychlorzoxazone-d2 can be used in studies designed to investigate the potential of new drug candidates to inhibit or induce CYP2E1 activity.
-
Toxicology Studies: As CYP2E1 is involved in the metabolic activation of several pro-toxicants, understanding its activity is important in toxicology research.
Experimental Protocols
Quantification of 6-Hydroxychlorzoxazone in Human Plasma using LC-MS/MS with 6-Hydroxychlorzoxazone-d2 as an Internal Standard
This protocol provides a general framework for the analysis of 6-hydroxychlorzoxazone in human plasma. Specific parameters may need to be optimized based on the instrumentation available.
5.1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
6-Hydroxychlorzoxazone analytical standard
-
6-Hydroxychlorzoxazone-d2 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
5.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (6-Hydroxychlorzoxazone-d2 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
5.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 6-Hydroxychlorzoxazone | Q1: m/z 184.0 -> Q3: m/z 128.0 |
| 6-Hydroxychlorzoxazone-d2 | Q1: m/z 186.0 -> Q3: m/z 130.0 |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3500 V |
| Collision Gas | Argon |
5.1.5. Data Analysis
The concentration of 6-hydroxychlorzoxazone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of the analyte.
In Vivo CYP2E1 Phenotyping Protocol
-
Administer a single oral dose of chlorzoxazone (typically 250-500 mg) to the study subject.
-
Collect a blood sample at a specific time point post-dose (e.g., 2 or 4 hours).
-
Process the blood sample to obtain plasma.
-
Analyze the plasma concentrations of both chlorzoxazone and 6-hydroxychlorzoxazone using a validated LC-MS/MS method with their respective stable isotope-labeled internal standards (e.g., chlorzoxazone-d3 (B562974) and 6-hydroxychlorzoxazone-d2).
-
Calculate the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone.
Data Presentation
The following tables summarize typical quantitative data associated with the analysis and application of 6-Hydroxychlorzoxazone.
Table 1: Typical LC-MS/MS Parameters for the Analysis of 6-Hydroxychlorzoxazone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Hydroxychlorzoxazone | 184.0 | 128.0 | 20 |
| 6-Hydroxychlorzoxazone-d2 | 186.0 | 130.0 | 20 |
Table 2: Pharmacokinetic Parameters of Chlorzoxazone and 6-Hydroxychlorzoxazone in Healthy Volunteers (Example Data)
| Parameter | Chlorzoxazone | 6-Hydroxychlorzoxazone |
| Cmax (ng/mL) | 5000 - 10000 | 1000 - 2000 |
| Tmax (hr) | 1 - 2 | 2 - 4 |
| AUC₀₋inf (ng*hr/mL) | 20000 - 40000 | 8000 - 15000 |
| t₁/₂ (hr) | 1 - 1.5 | 2 - 3 |
| Metabolic Ratio (at 2 hr) | - | 0.3 - 0.8 |
Note: These are example values and can vary significantly between individuals.
Visualizations
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic pathway of chlorzoxazone.
Experimental Workflow for CYP2E1 Phenotyping
Caption: Experimental workflow for CYP2E1 phenotyping.
Conclusion
6-Hydroxychlorzoxazone-d2 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the reliability of analytical data for the quantification of 6-hydroxychlorzoxazone. This, in turn, allows for accurate phenotyping of CYP2E1 activity, a critical factor in understanding drug-drug interactions and inter-individual differences in drug response. This technical guide has provided a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in a research setting.
References
- 1. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. 6-HYDROXYCHLORZOXAZONE CAS#: 1750-45-4 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tn-sanso.co.jp [tn-sanso.co.jp]
An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-d2: Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of 6-Hydroxy chlorzoxazone-d2. This deuterated analog of a primary chlorzoxazone (B1668890) metabolite is a critical tool in pharmacokinetic and metabolic research.
Chemical Properties and Structure
This compound is the deuterium-labeled form of 6-hydroxy chlorzoxazone, the major metabolite of the muscle relaxant chlorzoxazone.[1][2] The introduction of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]
Physicochemical Properties
A summary of the key chemical and physical properties for both this compound and its non-labeled counterpart, 6-Hydroxy chlorzoxazone, are presented below. These properties have been compiled from various chemical databases and supplier information.
| Property | This compound | 6-Hydroxy chlorzoxazone |
| Molecular Formula | C₇H₂D₂ClNO₃[1] | C₇H₄ClNO₃[5] |
| Molecular Weight | 187.58 g/mol [1][6] | 185.56 g/mol |
| IUPAC Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one[7] | 5-chloro-6-hydroxy-1,3-benzoxazol-2(3H)-one |
| CAS Number | 1432065-00-3[1][7] | 1750-45-4[5] |
| Appearance | Solid (assumed) | White to pink solid |
| Solubility | Not explicitly stated, assumed similar to non-deuterated form | Slightly soluble in DMSO and methanol[5] |
| InChI | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D[6][7] | InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)[5] |
| InChIKey | AGLXDWOTVQZHIQ-QDNHWIQGSA-N[7] | AGLXDWOTVQZHIQ-UHFFFAOYSA-N |
| SMILES | [2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2[7] | Oc1cc2OC(=O)Nc2cc1Cl |
Structural Elucidation
The chemical structure of this compound consists of a benzoxazolone core, with a chlorine atom at position 5 and a hydroxyl group at position 6. The deuterium atoms are located at positions 4 and 7 of the benzene (B151609) ring.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone (B195315).[8] This hydroxylation reaction is catalyzed by cytochrome P450 enzymes, predominantly CYP2E1 and to a lesser extent, CYP1A2.[2][8] The resulting 6-hydroxychlorzoxazone can then undergo further metabolism through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, and UGT1A9 being involved in the formation of 6-hydroxychlorzoxazone-O-glucuronide.[9] A novel metabolite, chlorzoxazone-N-glucuronide, has also been identified, which is produced by UGT1A9 independently of the initial hydroxylation step.[9]
Metabolic pathway of chlorzoxazone.
Experimental Protocols
While a specific protocol for the chemical synthesis of this compound is not publicly available, this section details a general methodology for the analysis of 6-hydroxychlorzoxazone in biological matrices, where the deuterated analog serves as an internal standard. The following protocol is a composite based on published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10][11][12]
Quantification of 6-Hydroxychlorzoxazone in Human Plasma
Objective: To determine the concentration of 6-hydroxychlorzoxazone in human plasma samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
6-Hydroxy chlorzoxazone analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
6-Hydroxy chlorzoxazone: Precursor ion (Q1) m/z 186 -> Product ion (Q3) m/z 130.[13]
-
This compound: Precursor ion (Q1) m/z 188 -> Product ion (Q3) m/z 132 (predicted).
-
-
Optimize other MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the 6-hydroxychlorzoxazone to the this compound internal standard against the concentration of the analyte standards.
-
Determine the concentration of 6-hydroxychlorzoxazone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS analytical workflow.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures accurate and precise quantification of 6-hydroxychlorzoxazone in complex biological matrices. Understanding its chemical properties, the metabolic pathway of its parent compound, and appropriate analytical methodologies are crucial for its effective application in scientific research.
References
- 1. scbt.com [scbt.com]
- 2. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | C7H4ClNO3 | CID 126456096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxychlorzoxazone-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxychlorzoxazone-d2, a deuterated analog of the major active metabolite of the muscle relaxant chlorzoxazone (B1668890). This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a feasible synthetic route, detailed experimental protocols, and a thorough characterization workflow.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form 6-hydroxychlorzoxazone (B195315). The rate of this biotransformation is often used as a probe to assess CYP2E1 activity. To accurately quantify 6-hydroxychlorzoxazone in biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing. 6-Hydroxychlorzoxazone-d2, with deuterium (B1214612) atoms incorporated into the aromatic ring, serves as an ideal internal standard due to its similar physicochemical properties to the unlabeled analyte and its distinct mass-to-charge ratio.
This guide details a proposed synthetic method for 6-Hydroxychlorzoxazone-d2 via a direct hydrogen-deuterium (H/D) exchange reaction on 6-hydroxychlorzoxazone. It also provides comprehensive protocols for the characterization of the final product using modern analytical techniques.
Synthesis of 6-Hydroxychlorzoxazone-d2
The synthesis of 6-Hydroxychlorzoxazone-d2 can be achieved through a two-step process: first, the synthesis of the precursor 6-hydroxychlorzoxazone, followed by a direct hydrogen-deuterium exchange on the aromatic ring.
Step 1: Synthesis of 6-Hydroxychlorzoxazone
A plausible synthetic route to 6-hydroxychlorzoxazone starts from 5-chloro-2-nitrophenol (B185284). The nitro group is reduced to an amine, which then undergoes cyclization to form the benzoxazolone ring. Subsequent hydroxylation is not a straightforward laboratory procedure; therefore, a more practical approach is to synthesize chlorzoxazone first and then perform a hydroxylation, or to use a starting material that already contains the hydroxyl group or a precursor. For the purpose of this guide, we will consider the synthesis of chlorzoxazone followed by a conceptual hydroxylation, or more practically, the direct deuteration of commercially available 6-hydroxychlorzoxazone. A common synthesis of chlorzoxazone involves the reaction of 2-amino-4-chlorophenol (B47367) with phosgene (B1210022) or a phosgene equivalent.
Step 2: Deuteration of 6-Hydroxychlorzoxazone
Direct H/D exchange on the aromatic ring of 6-hydroxychlorzoxazone is a feasible method for the synthesis of the d2-labeled analog. Phenolic compounds can undergo H/D exchange at the ortho and para positions to the hydroxyl group under acidic or basic conditions in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acids.
dot
Characterization of 6-Hydroxychlorzoxazone-d2
The successful synthesis of 6-Hydroxychlorzoxazone-d2 must be confirmed through rigorous characterization. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of two deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the position of the deuterium labels and confirm the overall structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
| Parameter | Expected Value for 6-Hydroxychlorzoxazone | Expected Value for 6-Hydroxychlorzoxazone-d2 |
| Molecular Formula | C₇H₄ClNO₃ | C₇H₂D₂ClNO₃ |
| Molecular Weight | 185.56 g/mol | 187.57 g/mol |
| Nominal Mass | 185 u | 187 u |
| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons (~6.8-7.2 ppm), OH and NH protons (variable) | Reduction in integration of specific aromatic signals, OH and NH protons (variable) |
| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons (~110-150 ppm), Carbonyl carbon (~155 ppm) | Similar to unlabeled, with potential minor shifts and C-D coupling |
| Purity (by HPLC) | >98% | >98% |
Table 1: Summary of Expected Analytical Data.
Experimental Protocols
Synthesis of 6-Hydroxychlorzoxazone (Conceptual)
Materials:
-
5-Chloro-2-nitrophenol
-
Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)
-
Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Reduction of 5-Chloro-2-nitrophenol: Dissolve 5-chloro-2-nitrophenol in a suitable solvent and add the reducing agent. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 2-amino-5-chloro-4-hydroxyphenol.
-
Cyclization: Dissolve the resulting aminophenol in an anhydrous solvent and add a base. Slowly add a solution of the phosgene equivalent. Stir the reaction at room temperature until completion. After workup and purification (e.g., recrystallization or column chromatography), 6-hydroxychlorzoxazone is obtained.
Deuteration of 6-Hydroxychlorzoxazone
Materials:
-
6-Hydroxychlorzoxazone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄) or another suitable acid/base catalyst
-
Anhydrous solvent for workup (e.g., Diethyl ether)
Procedure:
-
Reaction Setup: In a sealed reaction vial, dissolve 6-hydroxychlorzoxazone (100 mg) in D₂O (2 mL).
-
Catalyst Addition: Carefully add a catalytic amount of D₂SO₄ (e.g., 1-2 drops).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by MS to observe the increase in molecular weight.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent such as diethyl ether (3 x 10 mL).
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain pure 6-Hydroxychlorzoxazone-d2.
Characterization Protocols
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 287 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: The retention times of the deuterated and non-deuterated compounds should be nearly identical.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Full scan to determine the molecular ion peak.
-
Expected [M+H]⁺: m/z 188.0 for 6-Hydroxychlorzoxazone-d2.
-
Expected [M-H]⁻: m/z 186.0 for 6-Hydroxychlorzoxazone-d2.
-
Solvent: DMSO-d₆.
-
¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the aromatic protons at the positions of deuteration will be significantly reduced or absent.
-
²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.
-
¹³C NMR: A carbon-13 NMR spectrum will show the carbon skeleton. Carbons attached to deuterium will show a characteristic triplet splitting and a slight upfield shift.
Visualizations
dot
The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a drug's metabolic fate is paramount for assessing its efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis for its sensitivity and selectivity in quantifying drugs and their metabolites in complex biological matrices.[1] However, the accuracy and precision of these measurements can be significantly influenced by various factors, including sample preparation variability, matrix effects, and instrument fluctuations.[2] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is recognized as the gold standard.[3][4]
This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in drug metabolism studies. It covers the core principles, experimental applications, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Principles of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[5] This subtle modification increases the molecular weight, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[6] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[7] This near-identical behavior is the foundation of its effectiveness.
The primary advantages of using deuterated internal standards in drug metabolism studies include:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[4] Since the deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement, enabling accurate correction.[2][8]
-
Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8][9][10] When a deuterated internal standard is added at the beginning of this process, it experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[2]
-
Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[5]
-
Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of quantitative data, which is crucial for making informed decisions in drug development.[11]
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory submissions.[2][4][8]
Quantitative Data Presentation
The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay precision and accuracy compared to non-deuterated (analog) internal standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Immunosuppressants in Whole Blood using a Deuterated Internal Standard.
| Analyte | Deuterated IS | Linearity (r²) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Cyclosporine A | Cyclosporine A-d4 | >0.99 | 1.0 | 2.1 - 5.4 | 3.5 - 6.8 | -4.2 to 3.7 |
| Tacrolimus | Tacrolimus-¹³C-d₂ | >0.99 | 0.5 | 2.5 - 6.1 | 4.1 - 7.5 | -5.1 to 4.3 |
| Sirolimus | Sirolimus-¹³C-d₃ | >0.99 | 0.5 | 3.1 - 7.2 | 5.2 - 8.1 | -6.3 to 5.5 |
| Everolimus | Everolimus-d4 | >0.99 | 0.5 | 2.8 - 6.5 | 4.8 - 7.9 | -5.8 to 4.9 |
| Mycophenolic Acid | Mycophenolic Acid-d3 | >0.99 | 20 | 1.9 - 4.8 | 2.9 - 5.9 | -3.9 to 2.8 |
Data compiled from representative bioanalytical method validation reports.
Table 2: Comparative Performance of Deuterated vs. Analog Internal Standards.
| Parameter | Analog Internal Standard | Deuterated Internal Standard |
| Precision (%RSD) | ||
| Analyte A (Low QC) | 8.6 | 4.9 |
| Analyte A (Mid QC) | 7.2 | 3.5 |
| Analyte A (High QC) | 6.8 | 2.8 |
| Accuracy (% Bias) | ||
| Analyte B (Low QC) | -8.2 | -1.5 |
| Analyte B (Mid QC) | -6.5 | 0.8 |
| Analyte B (High QC) | -5.1 | 1.2 |
This table summarizes typical validation results for an LC-MS/MS method, demonstrating the superior accuracy and precision achieved with a deuterated internal standard.[3]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide methodologies for key applications of deuterated internal standards in drug metabolism studies.
Protocol 1: Quantification of a Drug in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol provides a general workflow for the quantification of a small molecule drug in human plasma.
3.1.1. Materials and Reagents
-
Human plasma samples (stored at -80°C)
-
Analyte and its corresponding deuterated internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Water (HPLC grade)
-
Microcentrifuge tubes or 96-well plates
3.1.2. Sample Preparation
-
Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Prepare Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard in methanol at a concentration that provides an adequate response on the mass spectrometer.
-
Protein Precipitation: To 50 µL of each plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution in acetonitrile.
-
Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes.
-
Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Injection Volume: 5 µL.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.
3.1.4. Data Analysis
-
Integrate the peak areas for the analyte and its deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is used to determine the rate at which a drug is metabolized by liver enzymes.
3.2.1. Materials and Reagents
-
Pooled human liver microsomes (HLM)
-
Test compound and its deuterated internal standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with deuterated internal standard
3.2.2. Incubation Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, pre-incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Terminate Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the deuterated internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS as described in Protocol 1.
3.2.3. Data Analysis
-
Calculate the peak area ratio of the test compound to the deuterated internal standard at each time point.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and microsomal protein concentration.
Mandatory Visualizations
To further elucidate the concepts and workflows described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
Caption: Workflow for metabolite identification using a deuterated drug standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern drug metabolism studies. Their ability to accurately and precisely correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[8] The protocols and data presented in this guide demonstrate the successful implementation and significant advantages of using deuterated standards. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the quality and integrity of pharmacokinetic and metabolic data, ultimately contributing to the successful development of new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. extraction of drug from biological matrix.pptx [slideshare.net]
- 11. benchchem.com [benchchem.com]
The Role of 6-Hydroxychlorzoxazone-d2 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of 6-Hydroxychlorzoxazone-d2 as an internal standard in bioanalytical assays. The focus is on its use in the accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the necessary data for the implementation of this internal standard in a research or drug development setting.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. 6-Hydroxychlorzoxazone-d2 is a deuterated analog of the analyte of interest, 6-hydroxychlorzoxazone. The core principle behind its use lies in isotope dilution, where a known quantity of the SIL-IS is added to a biological sample prior to any sample preparation steps.
The fundamental assumption is that the SIL-IS, being chemically identical to the analyte, will behave in the same manner during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Similarly, any variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the SIL-IS equally. By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations can be effectively normalized, leading to a highly reliable and reproducible quantification of the analyte.
Mechanism of Action of 6-Hydroxychlorzoxazone-d2 as an Internal Standard
The efficacy of 6-Hydroxychlorzoxazone-d2 as an internal standard is rooted in its physicochemical properties relative to the analyte, 6-hydroxychlorzoxazone.
-
Co-elution in Liquid Chromatography: Due to the minimal difference in polarity and chemical structure imparted by the deuterium (B1214612) substitution, 6-Hydroxychlorzoxazone-d2 co-elutes, or elutes very closely with, the native 6-hydroxychlorzoxazone during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same point in time as they enter the mass spectrometer.
-
Identical Ionization Efficiency: In the ion source of the mass spectrometer, both the analyte and the SIL-IS exhibit nearly identical ionization efficiencies. This is because the deuterium atoms do not significantly alter the proton affinity or the propensity for deprotonation of the molecule.
-
Distinct Mass-to-Charge Ratios: Despite their chemical similarities, the analyte and the SIL-IS have different molecular weights due to the presence of deuterium atoms (which are heavier than hydrogen atoms). This mass difference allows the mass spectrometer to distinguish between the two compounds based on their unique mass-to-charge (m/z) ratios. In a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the analyte and the internal standard, providing high specificity and sensitivity.
By spiking a known concentration of 6-Hydroxychlorzoxazone-d2 into the unknown samples and the calibration standards, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the unknown samples can then be accurately determined from this curve.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized in the liver by the Cytochrome P450 2E1 (CYP2E1) enzyme to its major active metabolite, 6-hydroxychlorzoxazone.[1] This metabolite is subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[2] The rate of formation of 6-hydroxychlorzoxazone is often used as an in vivo probe to assess CYP2E1 activity. The accurate measurement of 6-hydroxychlorzoxazone is therefore critical in pharmacokinetic and drug-drug interaction studies.
References
The Metabolic Journey of Chlorzoxazone: A Technical Guide to its Hydroxylated Metabolite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the parent compound of 6-Hydroxy chlorzoxazone-d2, which is Chlorzoxazone (B1668890).[1][2] This document details its metabolic pathway, pharmacokinetic profile, and the analytical methodologies used in its study. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Chlorzoxazone
Chlorzoxazone is a centrally acting muscle relaxant used to treat painful musculoskeletal conditions.[2][3] It acts primarily at the level of the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[2][3] The clinical outcome is a reduction in skeletal muscle spasm, leading to pain relief and increased mobility of the affected muscles.[3]
The deuterated form, this compound, is a labeled analog of the major metabolite of chlorzoxazone, 6-Hydroxy chlorzoxazone.[4][5] This labeled compound is primarily used as an internal standard in quantitative analytical methods, such as NMR, GC-MS, or LC-MS, for tracing and quantifying the metabolite during drug development and pharmacokinetic studies.[6]
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is rapidly metabolized in the liver, primarily through hydroxylation at the 6th position to form its main, inactive metabolite, 6-hydroxychlorzoxazone (B195315).[1][7] This metabolic process is principally mediated by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess in vivo CYP2E1 activity.[8][9][10][11][12] While CYP2E1 is the primary enzyme, studies have shown that CYP1A2 also contributes to the 6-hydroxylation of chlorzoxazone.[7] Following hydroxylation, 6-hydroxychlorzoxazone is primarily excreted in the urine as a glucuronide conjugate.[1][2][3] Less than 1% of the administered chlorzoxazone dose is excreted unchanged.[1][3]
References
- 1. drugs.com [drugs.com]
- 2. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone: Package Insert / Prescribing Information [drugs.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1432065-00-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Metabolism of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890), a centrally acting muscle relaxant, is extensively metabolized in the liver to its primary active metabolite, 6-hydroxychlorzoxazone (B195315). This metabolic pathway is of significant interest to researchers and clinicians, primarily because it is predominantly mediated by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Consequently, chlorzoxazone is widely used as an in vivo probe to assess CYP2E1 activity, which is crucial for understanding the metabolism of various xenobiotics, including ethanol (B145695) and certain anesthetics, and for investigating drug-drug interactions and individual variations in drug response.[1][3][4] This technical guide provides an in-depth overview of the metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone, detailing the enzymatic players, summarizing key quantitative data, outlining experimental protocols, and visualizing the core processes.
The Metabolic Pathway: A Multi-Enzyme Process
The 6-hydroxylation of chlorzoxazone is the principal metabolic route, leading to the formation of 6-hydroxychlorzoxazone. This metabolite is subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.[3][5] While CYP2E1 is the major catalyst in this reaction, other cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP3A4, have also been shown to contribute to this metabolic conversion.[6][7][8]
The involvement of multiple enzymes highlights the complexity of chlorzoxazone metabolism and raises considerations for its use as a specific probe for CYP2E1.[6][8] For instance, at lower, physiologically relevant concentrations of chlorzoxazone (30-60 µM), the contribution of CYP1A2 to the formation of 6-hydroxychlorzoxazone can be comparable to that of CYP2E1.[6]
Below is a diagram illustrating the primary metabolic pathway of chlorzoxazone.
Caption: Primary metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone and its subsequent glucuronidation and excretion.
Quantitative Enzyme Kinetics
The efficiency of different CYP isoforms in metabolizing chlorzoxazone can be quantitatively described by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the reported kinetic parameters for the 6-hydroxylation of chlorzoxazone by human CYP2E1 and CYP1A2.
| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP2E1 | 232 | 8.5-fold higher than CYP1A2 | [6] |
| CYP1A2 | 5.69 | - | [6] |
Note: The Vmax for CYP1A2 was not explicitly quantified in the provided reference but was stated to be approximately 8.5-fold lower than that of CYP2E1.
Experimental Protocols
The study of chlorzoxazone metabolism involves both in vitro and in vivo experimental approaches. These methods are crucial for characterizing enzyme kinetics, identifying contributing enzymes, and assessing CYP2E1 activity in various physiological and pathological states.
In Vitro Chlorzoxazone Metabolism Assay
In vitro assays using human liver microsomes or recombinant CYP enzymes are fundamental for detailed kinetic analysis.
Objective: To determine the kinetic parameters (Km and Vmax) of chlorzoxazone 6-hydroxylation by specific CYP isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2)
-
Chlorzoxazone
-
6-Hydroxychlorzoxazone standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes or recombinant CYP enzyme, and varying concentrations of chlorzoxazone.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction rate is linear during this period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the quenched reaction mixtures to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification by HPLC: Analyze the supernatant using a validated HPLC method to quantify the amount of 6-hydroxychlorzoxazone formed. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and aqueous buffer mixture. Detection is typically performed using a UV detector at a wavelength of approximately 287 nm.[9]
-
Data Analysis: Plot the reaction velocity (rate of 6-hydroxychlorzoxazone formation) against the substrate (chlorzoxazone) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
The following diagram outlines a typical workflow for an in vitro chlorzoxazone metabolism experiment.
Caption: A generalized workflow for an in vitro experiment studying chlorzoxazone metabolism.
In Vivo Phenotyping using Chlorzoxazone
In vivo studies are essential for assessing CYP2E1 activity in a physiological context and are widely used in clinical research.
Objective: To determine the in vivo CYP2E1 activity in human subjects.
Procedure:
-
Subject Recruitment and Baseline Assessment: Recruit healthy volunteers or patients. Obtain informed consent and perform a baseline health assessment.
-
Drug Administration: Administer a single oral dose of chlorzoxazone (typically 250-500 mg).[2]
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours) after drug administration.[4] Urine samples can also be collected over a specified period (e.g., 8 hours).[10]
-
Sample Processing: Separate plasma from blood samples. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to measure the total (conjugated and unconjugated) 6-hydroxychlorzoxazone.[11]
-
Quantification: Analyze the plasma and/or urine samples for chlorzoxazone and 6-hydroxychlorzoxazone concentrations using a validated analytical method, such as HPLC-UV[9][11][12] or gas chromatography-mass spectrometry (GC-MS).[13][14]
-
Pharmacokinetic and Phenotypic Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance.[4] The ratio of the plasma concentration of 6-hydroxychlorzoxazone to chlorzoxazone at a specific time point (e.g., 2 hours post-dose) is often used as a phenotypic measure of CYP2E1 activity.[2] Alternatively, the urinary excretion of 6-hydroxychlorzoxazone can be used as an index of CYP2E1 activity.[10]
Analytical Methodologies
Accurate quantification of chlorzoxazone and 6-hydroxychlorzoxazone is paramount for reliable metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most commonly employed analytical technique.
Typical HPLC Parameters:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or acetic acid solution).[9]
-
Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) for plasma samples, followed by centrifugation.[9] For urine samples, dilution and enzymatic hydrolysis may be necessary.[11] Liquid-liquid extraction is another common sample preparation technique.[9]
The linearity of these methods is typically established over a concentration range relevant to the expected in vivo or in vitro concentrations, with reported lower limits of quantification around 0.1-0.5 µg/mL.[12]
Conclusion
The metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone is a well-characterized process that serves as a cornerstone for studying CYP2E1 activity. While CYP2E1 is the primary enzyme, the involvement of other CYP isoforms necessitates careful consideration when interpreting data, especially at varying substrate concentrations. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to investigate this important metabolic reaction. A thorough understanding of this pathway is essential for advancing our knowledge of drug metabolism, toxicology, and personalized medicine.
References
- 1. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion of 6-hydroxychlorzoxazone as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. rjptonline.org [rjptonline.org]
A Comprehensive Technical Guide on the Function of Cytochrome P450 2E1 in Chlorzoxazone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role cytochrome P450 2E1 (CYP2E1) plays in the metabolism of chlorzoxazone (B1668890). Chlorzoxazone, a centrally acting muscle relaxant, is predominantly metabolized through 6-hydroxylation, a reaction primarily catalyzed by CYP2E1.[1][2] This specificity has established chlorzoxazone as a valuable in vivo probe for assessing CYP2E1 activity in humans.[1][3] Understanding the kinetics, regulation, and experimental methodologies related to this metabolic pathway is crucial for drug development, clinical pharmacology, and toxicology.
The Metabolic Pathway of Chlorzoxazone
The principal metabolic fate of chlorzoxazone in the body is its conversion to 6-hydroxychlorzoxazone (B195315).[1][4] This reaction is a mono-oxygenase activity, with cytochrome P450 2E1 being the major enzyme responsible for this biotransformation in the human liver.[5] The resulting metabolite, 6-hydroxychlorzoxazone, is subsequently conjugated, often with glucuronic acid, and eliminated from the body.[1]
While CYP2E1 is the primary catalyst, other P450 isoforms, such as CYP1A1 and CYP1A2, have been shown to contribute to chlorzoxazone 6-hydroxylation, particularly under specific conditions or at low substrate concentrations.[2][6][7] However, the relative abundance and higher turnover rate of CYP2E1 in the human liver suggest it is the major contributor to chlorzoxazone metabolism in vivo.[2][5] The contribution of CYP3A appears to be very minor.[5]
Quantitative Data on Chlorzoxazone Metabolism
The kinetics of chlorzoxazone 6-hydroxylation have been characterized in various systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.
Table 1: Kinetic Parameters of Chlorzoxazone 6-Hydroxylation
| Enzyme/System | Km (µM) | Vmax (pmol/min/pmol CYP or nmol/min/mg protein) | Reference |
|---|---|---|---|
| Recombinant Human CYP2E1 | 63.47 | 21.75 pmol/min/pmol CYP2E1 | [8] |
| Recombinant Human CYP2E1 | 232 | 8.5-fold higher than CYP1A2 | [6] |
| Recombinant Human CYP1A2 | 5.69 | - | [6] |
| Human Liver Microsomes (CYP2E1) | 410 | - | [7] |
| Human Liver Microsomes (CYP1A2) | 3.8 | - | [7] |
| Bactosomes (CYP2E1) | 75 | 9.3 min-1 | [9] |
| Bactosomes (Immobilized) | 78 ± 9 | 1.64 ± 0.08 min-1 |[9][10] |
Table 2: In Vivo Pharmacokinetic Data
| Parameter | Value | Population/Conditions | Reference |
|---|---|---|---|
| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.12 - 0.61 | Healthy Volunteers (500 mg dose) | [1] |
| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.30 ± 0.13 | Non-smokers | [5] |
| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.32 ± 0.15 | Smokers | [5] |
| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.34 ± 0.15 | Males | [5] |
| Metabolic Ratio (6-OH-CHZ/CHZ) at 2h | 0.29 ± 0.15 | Females |[5] |
Table 3: Effects of Modulators on Chlorzoxazone Metabolism
| Modulator | Effect | Mechanism | Reference |
|---|---|---|---|
| Ethanol (B145695) | Induction | CYP2E1 protein stabilization | [3][11][12] |
| Isoniazid (B1672263) | Inhibition (during administration) | Inhibition of catalytic activity | [13] |
| Isoniazid | Induction (post-discontinuation) | Protein stabilization | [13] |
| Diallyl Sulfide | Inhibition | CYP2E1 inhibitor | [11] |
| Diethyldithiocarbamate (DEDTC) | Inhibition (92.3 ± 7.6%) | Specific CYP2E1 inhibitor | [5] |
| Ketoconazole | Minor Inhibition (8.6 ± 6.3%) | Specific CYP3A inhibitor |[5] |
Regulation of CYP2E1 Expression and Activity
The expression and activity of CYP2E1 are subject to regulation by various factors, contributing to significant interindividual variability in chlorzoxazone metabolism.[1]
-
Induction: CYP2E1 is induced by many of its own substrates, including ethanol, acetone, and isoniazid.[12][14] This induction primarily occurs at the post-translational level through substrate-mediated stabilization of the CYP2E1 protein, protecting it from degradation and increasing its half-life.[12][15][16] For example, ethanol can increase the half-life of CYP2E1 from 6 to 37 hours.[15]
-
Genetic Polymorphisms: Several genetic variants of the CYP2E1 gene have been identified, some of which may be associated with altered enzyme expression or activity, although their impact on chlorzoxazone metabolism can be population-dependent.[1][8][17]
-
Physiological and Pathological States: Conditions such as fasting, obesity, and diabetes can also influence CYP2E1 expression.[1][12][14]
Experimental Protocols
This protocol outlines a typical procedure to determine the rate of chlorzoxazone metabolism in HLM.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Chlorzoxazone (substrate)
-
6-hydroxychlorzoxazone (metabolite standard)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
Internal standard for HPLC analysis
-
-
Procedure:
-
Preparation: Prepare stock solutions of chlorzoxazone and NADPH. Keep HLM on ice.
-
Pre-incubation: In a microcentrifuge tube, combine HLM (e.g., 0.1-0.5 mg protein/mL), phosphate buffer, and chlorzoxazone at various concentrations to determine kinetics. Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Processing: Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for quantification of 6-hydroxychlorzoxazone.
-
-
Quantification: Analyze the samples using a validated HPLC method with UV or mass spectrometry detection.[18][19][20] A standard curve of 6-hydroxychlorzoxazone is used to calculate the amount of metabolite formed.
This protocol describes the use of chlorzoxazone as a probe drug to phenotype CYP2E1 activity in a clinical setting.
-
Study Design: An open-label, single-dose study is typically sufficient. Subjects should abstain from alcohol and other known CYP2E1 inducers/inhibitors for a specified period before the study.
-
Procedure:
-
Dosing: Administer a single oral dose of chlorzoxazone (e.g., 250 mg or 500 mg) to fasting subjects.[1]
-
Blood Sampling: Collect a single blood sample at a fixed time point post-dose, typically 2 hours.[1][5] This single-point measurement has been shown to be robust for assessing CYP2E1 activity.[1][21]
-
Plasma Separation: Process the blood sample to separate plasma and store it frozen (-20°C or -80°C) until analysis.
-
-
Analysis:
-
Sample Preparation: Extract chlorzoxazone and 6-hydroxychlorzoxazone from plasma using a suitable method like liquid-liquid or solid-phase extraction.[18][19]
-
Quantification: Measure the plasma concentrations of both parent drug and metabolite using a validated HPLC method.[18][19]
-
Calculation: Calculate the metabolic ratio (MR) as the plasma concentration of 6-hydroxychlorzoxazone divided by the plasma concentration of chlorzoxazone. This ratio serves as the phenotypic measure of CYP2E1 activity.[1]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the simultaneous quantification of chlorzoxazone and 6-hydroxychlorzoxazone in biological matrices like plasma, urine, and microsomal incubates.[18][19][20]
-
Separation: Reversed-phase columns (e.g., C18) are commonly used.[18]
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous buffer (e.g., 0.5% acetic acid) and an organic modifier like acetonitrile.[18]
-
Detection: UV detection is frequently employed, with wavelengths set around 283-287 nm.[18][19] Mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[7]
Conclusion
The 6-hydroxylation of chlorzoxazone is a well-characterized metabolic pathway predominantly mediated by CYP2E1. This makes chlorzoxazone an effective and widely used probe for phenotyping CYP2E1 activity both in vitro and in vivo. The activity of this pathway is influenced by a range of factors including co-administration of drugs, alcohol consumption, and genetic makeup, leading to considerable interindividual variability. A thorough understanding of these elements, supported by robust experimental and analytical methods, is essential for predicting drug-drug interactions, assessing hepatotoxicity risks, and advancing personalized medicine. However, the minor involvement of other CYP isoforms, such as CYP1A2, should be considered when interpreting results, especially in studies involving smokers or exposure to CYP1A inducers.[2][3][6]
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of chlorzoxazone and 6-hydroxychlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition and induction of cytochrome P4502E1-catalyzed oxidation by isoniazid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2E1 - Wikipedia [en.wikipedia.org]
- 15. SUMOylation regulates cytochrome P450 2E1 expression and activity in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 2E1 genotype and chlorzoxazone metabolism in healthy and alcoholic Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
The Impact of CYP2E1 Modulation on Chlorzoxazone Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of how inducers and inhibitors of the Cytochrome P450 2E1 (CYP2E1) enzyme affect the pharmacokinetics of chlorzoxazone (B1668890). Chlorzoxazone, a centrally acting muscle relaxant, is primarily metabolized by CYP2E1, making it a valuable in vivo probe for assessing the enzyme's activity.[1] Understanding the interactions between chlorzoxazone and CYP2E1 modulators is critical for predicting drug-drug interactions, evaluating hepatotoxicity, and designing clinical trials.
The Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is extensively metabolized in the liver, with up to 90% of a dose being oxidized by CYP2E1 to its primary metabolite, 6-hydroxychlorzoxazone (B195315).[1] This metabolite is pharmacologically inactive and is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, 1A6, and 1A9, to form chlorzoxazone-O-glucuronide, which is then eliminated renally.[2][3] Due to this high specificity, the ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma is a widely accepted metric for in vivo CYP2E1 activity.[4] While CYP2E1 is the major enzyme, some minor contributions from CYP1A1, CYP1A2, and CYP3A have been noted, particularly at varying substrate concentrations.[5][6][7]
Impact of CYP2E1 Inducers on Chlorzoxazone Pharmacokinetics
CYP2E1 inducers increase the enzyme's metabolic activity, leading to accelerated clearance of chlorzoxazone. This results in a lower plasma concentration (AUC) of the parent drug and a shorter elimination half-life. The mechanism of induction can involve transcriptional activation or post-translational protein stabilization.[8][9] Chronic ethanol (B145695) consumption is the most well-documented inducer of CYP2E1.[2][10]
The logical flow of CYP2E1 induction's effect on chlorzoxazone is as follows: exposure to an inducer enhances CYP2E1 activity, which in turn increases the rate of chlorzoxazone's conversion to its 6-hydroxy metabolite. This is observed as an increased metabolic ratio and a decrease in the systemic exposure to the parent drug.
Quantitative Data: CYP2E1 Inducers
| Inducer | Study Population | Key Pharmacokinetic Changes for Chlorzoxazone | Reference |
| Chronic Ethanol | Alcoholic Patients vs. Healthy Controls | ▲ Metabolic Ratio (2-hr): Significantly higher in alcoholics. | [2] |
| ▲ CYP2E1 Protein Levels: Higher in liver microsomes of alcoholics. | [2] | ||
| ▲ Metabolism: Alcoholics metabolize chlorzoxazone ~5 times more rapidly than healthy subjects. | [1] | ||
| Isoniazid | Rats | ▲ CYP2E1 Activity: Known inducer. | [8] |
(Note: Quantitative human data for some inducers are limited in the literature, but the inductive effect is well-established.)
Impact of CYP2E1 Inhibitors on Chlorzoxazone Pharmacokinetics
CYP2E1 inhibitors decrease the enzyme's metabolic activity through mechanisms such as competitive binding or mechanism-based inactivation.[11][12] This leads to a reduction in the metabolic clearance of chlorzoxazone, resulting in a higher plasma concentration (AUC), increased peak concentration (Cmax), and a prolonged elimination half-life (t½). Disulfiram (B1670777), a medication used to treat chronic alcoholism, is a potent and selective mechanism-based inhibitor of CYP2E1.[11][13]
Quantitative Data: CYP2E1 Inhibitors
| Inhibitor | Dose | Study Population | Chlorzoxazone Pharmacokinetic Parameter | Mean Value (Control) | Mean Value (With Inhibitor) | % Change | Reference |
| Disulfiram | 500 mg (single dose) | 6 Healthy Volunteers | Elimination Clearance (ml/kg/min) | 3.28 | 0.49 | ▼ 85% | [11] |
| Elimination Half-life (hours) | 0.92 | 5.1 | ▲ 454% | [11] | |||
| Cmax (µg/ml) | 20.6 | 38.7 | ▲ 88% | [11] | |||
| Formation Clearance of 6-OH-CZX (ml/kg/min) | 2.30 | 0.17 | ▼ 93% | [11] | |||
| Diallyl Sulfide (from garlic) | 0.2 mg/kg | 8 Healthy Volunteers | 6-OH-CZX/CZX Metabolic Ratio | - | Significantly Decreased | ▼ | [14] |
| Piperine (B192125) | 20 mg (10 days) | 12 Healthy Volunteers | AUC (µg·h/mL) | 10.46 | 17.78 | ▲ 70% | [15] |
| Cmax (µg/mL) | 3.14 | 4.96 | ▲ 58% | [15] | |||
| Oral Clearance (L/h) | 24.76 | 13.65 | ▼ 45% | [15] | |||
| Quercetin (B1663063) | - | Healthy Subjects | AUC 6-OH-CZX/CZX Ratio | - | Significantly Decreased | ▼ 60.1% | [16] |
Experimental Protocols for Assessing Interactions
Clinical studies designed to evaluate the effect of modulators on chlorzoxazone pharmacokinetics typically employ a crossover design to minimize inter-individual variability.
Detailed Methodologies
-
Study Design: A typical study is an open-label, two-period, crossover trial.[11][15] Subjects receive a single dose of chlorzoxazone alone in the first period (control phase). After a washout period of at least one week, they enter the second period (treatment phase), where they receive the CYP2E1 inducer or inhibitor for a specified duration, followed by a single dose of chlorzoxazone.
-
Subject Population: Studies are generally conducted in healthy, non-smoking adult volunteers with no history of significant medical conditions.[11][17]
-
Dosing Regimen:
-
Chlorzoxazone: A single oral dose, typically ranging from 250 mg to 750 mg, is administered.[11][18] Doses of 250 mg or 500 mg are common.[1][18]
-
Inhibitors: For acute inhibition studies, a single dose of the inhibitor (e.g., 500 mg disulfiram) is given approximately 10 hours prior to the chlorzoxazone dose.[11]
-
Inducers: For induction studies, the inducer (e.g., chronic ethanol) is administered over a longer period (e.g., weeks) to achieve a steady-state induction effect before the chlorzoxazone probe dose is given.[2]
-
-
Blood Sampling: Venous blood samples are collected at predetermined time points, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose.[17][18] Plasma is separated and stored at -20°C or below until analysis.
-
Bioanalytical Method: Plasma concentrations of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[17][19]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance (CL/F).[17][18] The metabolic ratio (AUC of 6-hydroxychlorzoxazone / AUC of chlorzoxazone) is calculated as the primary marker of CYP2E1 activity.
Conclusion
The pharmacokinetics of chlorzoxazone are highly sensitive to the functional state of the CYP2E1 enzyme. Inducers, such as chronic ethanol, significantly increase the metabolic clearance of chlorzoxazone, thereby reducing its systemic exposure. Conversely, inhibitors like disulfiram profoundly decrease its clearance, leading to substantially elevated plasma concentrations and a prolonged half-life. This dynamic makes chlorzoxazone an excellent and robust probe drug for assessing in vivo CYP2E1 activity. For drug development professionals, understanding these interactions is paramount when developing compounds that may be CYP2E1 substrates, inducers, or inhibitors, to proactively manage the risk of clinically significant drug-drug interactions.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone | bioRxiv [biorxiv.org]
- 3. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2E1 - Wikipedia [en.wikipedia.org]
- 9. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2E1: biochemistry, toxicology, regulation and function in ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose disulfiram inhibition of chlorzoxazone metabolism: a clinical probe for P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of chronic disulfiram administration on the activities of CYP1A2, CYP2C19, CYP2D6, CYP2E1, and N-acetyltransferase in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of alcohol and diallyl sulphide on CYP2E1 activity in humans: a phenotyping study using chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of piperine on CYP2E1 enzyme activity of chlorzoxazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of quercetin on the pharmacokinetics of chlorzoxazone, a CYP2E1 substrate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Correlation of CYP2E1 Genotype with Chlorzoxazone Metabolic Rates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the relationship between Cytochrome P450 2E1 (CYP2E1) genotype and the metabolic rate of chlorzoxazone (B1668890), a widely used probe substrate for assessing CYP2E1 activity. Interindividual variability in CYP2E1 function, partly attributable to genetic polymorphisms, can significantly impact the metabolism of numerous xenobiotics, including therapeutic drugs and procarcinogens. This document details the experimental protocols for CYP2E1 genotyping and chlorzoxazone phenotyping, presents quantitative data on the correlation between different genotypes and metabolic rates in tabular format, and provides visual representations of key pathways and workflows to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of a wide range of small molecule compounds, including ethanol, anesthetics, and various industrial solvents.[1] It also plays a significant role in the bioactivation of procarcinogens, making it a key area of study in toxicology and oncology. The expression and activity of CYP2E1 can vary considerably among individuals due to genetic polymorphisms, as well as induction or inhibition by various xenobiotics.[2][3]
Chlorzoxazone, a centrally acting muscle relaxant, is predominantly metabolized by CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone (B195315).[4][5] The ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma serves as a reliable in vivo measure of CYP2E1 activity.[5][6] Understanding the correlation between an individual's CYP2E1 genotype and their chlorzoxazone metabolic rate is crucial for predicting drug response, assessing susceptibility to toxic insults, and advancing personalized medicine.
CYP2E1 Genotyping Methodologies
Several molecular techniques are employed to determine an individual's CYP2E1 genotype. The most common methods focus on identifying single nucleotide polymorphisms (SNPs) in the gene, particularly in the 5'-flanking (regulatory) region and within introns.
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
PCR-RFLP is a widely used technique for genotyping known polymorphisms that alter a restriction enzyme recognition site.[7]
Experimental Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: Amplify the specific region of the CYP2E1 gene containing the polymorphism of interest using sequence-specific primers. A typical PCR reaction mixture includes:
-
Genomic DNA (100 ng)
-
Forward and Reverse Primers (0.5 µM each)
-
GoTaq® Green Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffers)
-
Nuclease-free water to a final volume of 20 µl.[7]
-
-
Thermal Cycling: Perform PCR with the following conditions:
-
Initial denaturation: 95°C for 10 minutes
-
30 cycles of:
-
Denaturation: 95°C for 1 minute
-
Annealing: Primer-specific temperature for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes.[7]
-
-
Restriction Enzyme Digestion: Digest the PCR product with the appropriate restriction enzyme (e.g., RsaI, PstI, DraI) overnight according to the manufacturer's instructions.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel (e.g., 2.5%).
-
Genotype Determination: Visualize the DNA bands under UV light and determine the genotype based on the resulting fragment pattern.
Allele-Specific PCR (AS-PCR)
AS-PCR is a competitive multiplex PCR method that utilizes primers designed to be specific for different alleles.[8]
Experimental Protocol:
-
Primer Design: Design allele-specific primers where the 3'-end corresponds to the polymorphic nucleotide. Also, design a common primer for the amplification of a larger control fragment.
-
Multiplex PCR: Perform PCR in a single tube containing the allele-specific primers and the common primers.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Genotype Interpretation: The presence or absence of PCR products of specific sizes indicates the alleles present in the sample.
Chlorzoxazone Phenotyping
Phenotyping for CYP2E1 activity involves the administration of chlorzoxazone and subsequent measurement of the parent drug and its 6-hydroxy metabolite in a biological matrix, typically plasma.
In Vivo Administration and Sampling
Experimental Protocol:
-
Subject Preparation: Subjects should fast overnight before the administration of chlorzoxazone.
-
Drug Administration: Administer a single oral dose of chlorzoxazone (typically 250 mg or 500 mg).[4][6]
-
Blood Sampling: Collect a blood sample at a specific time point post-administration, most commonly at 2 hours.[4][6]
-
Plasma Separation: Separate the plasma from the whole blood by centrifugation and store at -20°C or lower until analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentrations of chlorzoxazone and 6-hydroxychlorzoxazone in plasma are determined using a validated HPLC method.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Extract the supernatant containing the analytes with an organic solvent (e.g., ethyl acetate (B1210297) or methyl t-butyl ether).[9]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9][10]
-
Detection: UV detection at approximately 287 nm.[10]
-
-
Data Analysis:
-
Calculate the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone based on a standard curve.
-
Determine the metabolic ratio (MR) by dividing the concentration of 6-hydroxychlorzoxazone by the concentration of chlorzoxazone.
-
Data Presentation: Correlation of Genotype and Metabolic Rate
The following tables summarize quantitative data from various studies investigating the association between CYP2E1 genotypes and chlorzoxazone metabolic parameters.
Table 1: Influence of CYP2E1 RsaI Polymorphism on Chlorzoxazone Oral Clearance in a Japanese Population in Hawaii
| Genotype | Number of Subjects | Mean Oral Clearance (ml/min) |
| c1/c1 (Wild-type) | 23 | 238 |
| c1/c2 (Heterozygous) | 21 | 201 |
| c2/c2 (Homozygous variant) | 6 | 147 |
Adapted from a study in a Japanese population in Hawaii, showing a statistically significant decrease in oral clearance with an increasing number of c2 alleles (P ≤ 0.05).[11]
Table 2: Chlorzoxazone Metabolic Ratio in Relation to Various Factors
| Population/Condition | Number of Subjects | Mean Metabolic Ratio (± SD) |
| Non-smokers | 39 | 0.30 ± 0.13 |
| Smokers | 75 | 0.32 ± 0.15 |
| Females | 44 | 0.29 ± 0.15 |
| Males | 49 | 0.34 ± 0.15 |
| Obese NIDDM individuals | 13 | 0.45 ± 0.21 |
| Control individuals | 42 | 0.30 ± 0.15 |
Data from a study showing the influence of various factors on the chlorzoxazone metabolic ratio.[5] Note: NIDDM refers to Non-Insulin-Dependent Diabetes Mellitus.
Table 3: CYP2E1 Genotype Frequencies in a Saudi Population
| Polymorphism | Genotype | Frequency (%) |
| CYP2E11B | A2A2 (Wild-type) | 54.29 |
| A2A1 (Heterozygous) | 40.00 | |
| A1A1 (Homozygous variant) | 8.00 | |
| CYP2E15B | c1c1 (Wild-type) | 99.93 |
| c1c2 (Heterozygous) | 0.07 | |
| c2c2 (Homozygous variant) | 0.00 | |
| CYP2E1*6 | DD (Wild-type) | 91.43 |
| DC (Heterozygous) | 7.85 | |
| CC (Homozygous variant) | 0.72 |
Genotype distribution for three common CYP2E1 polymorphisms in a healthy Saudi population.[7]
Visualizations
Signaling and Metabolic Pathways
References
- 1. The investigation of CYP2E1 in relation to the level of response to alcohol through a combination of linkage and association analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytochrome P450 2E1 (CYP2E1): from genotype to phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic polymorphism in CYP2E1: Population distribution of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P4502E1 phenotyping by the measurement of the chlorzoxazone metabolic ratio: assessment of its usefulness in workers exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic polymorphism of the drug-metabolizing enzyme Cytochrome P4502E1 (CYP2E1) in a healthy Saudi population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allele-specific polymerase chain reaction for genotyping human cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for determination of chlorzoxazone in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Certificate of Analysis for 6-Hydroxychlorzoxazone-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for 6-Hydroxychlorzoxazone-d2. This deuterated stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of 6-Hydroxychlorzoxazone (B195315) in various biological matrices.[1][2] 6-Hydroxychlorzoxazone is the primary metabolite of the muscle relaxant Chlorzoxazone (B1668890) and its formation is catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[3][4][5] Consequently, 6-Hydroxychlorzoxazone-d2 is an indispensable tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]
Compound Identification and Chemical Properties
6-Hydroxychlorzoxazone-d2 is a deuterium-labeled analog of 6-Hydroxychlorzoxazone.[1] The introduction of deuterium (B1214612) atoms provides a distinct mass difference, enabling its use as an internal standard in mass spectrometry-based assays.[2]
| Identifier | Value |
| IUPAC Name | 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one[6][7] |
| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2[1][6][7] |
| CAS Number | 1432065-00-3[6][7] |
| Molecular Formula | C₇H₂D₂ClNO₃[6] |
| Molecular Weight | 187.58 g/mol [2][6] |
| Unlabeled CAS Number | 1750-45-4[6] |
Analytical Data
The following tables summarize the kind of quantitative data provided in a typical Certificate of Analysis for 6-Hydroxychlorzoxazone-d2.
Table 2.1: Purity and Composition
| Parameter | Specification | Method |
| Purity | >95%[8] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98% Deuterium | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
Table 2.2: Physical Characteristics
| Parameter | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Methanol[5] |
| Storage Temperature | +4°C[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the typical experimental protocols used to certify a batch of 6-Hydroxychlorzoxazone-d2.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is employed to determine the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for the separation of Chlorzoxazone and its metabolites.[9]
-
Mobile Phase : A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 7) is often used.[10]
-
Detection : UV detection at a wavelength of 283 nm or 287 nm.[9][11]
-
Procedure : A solution of 6-Hydroxychlorzoxazone-d2 is prepared in a suitable solvent and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Instrumentation : A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode can be utilized.[11][12]
-
Analysis : The mass spectrum will show a prominent peak corresponding to the molecular ion of 6-Hydroxychlorzoxazone-d2. The mass-to-charge ratio (m/z) is compared to the theoretical value. The isotopic distribution is analyzed to confirm the presence and extent of deuterium labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and the position of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d₆.
-
Analysis : ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals at the positions of deuteration confirms successful labeling. The remaining proton signals and the ¹³C NMR spectrum should be consistent with the structure of 6-Hydroxychlorzoxazone.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes related to 6-Hydroxychlorzoxazone-d2.
Caption: Analytical workflow for the certification of 6-Hydroxychlorzoxazone-d2.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Hydroxy Chlorzoxazone-d2 | 1432065-00-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | C7H4ClNO3 | CID 126456096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 6-Hydroxy chlorzoxazone-d2
An In-depth Technical Guide on the Safety and Handling of 6-Hydroxy chlorzoxazone-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key metabolic pathways associated with this compound. The information is intended to support researchers and professionals in drug development in the safe and effective use of this compound.
Introduction
This compound is the deuterium-labeled version of 6-Hydroxy chlorzoxazone (B1668890), the primary metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for analytical and pharmacokinetic studies, enabling precise quantification of chlorzoxazone and its metabolites in biological samples through methods like mass spectrometry and liquid chromatography.[2] Chlorzoxazone is metabolized into 6-Hydroxy chlorzoxazone primarily by the cytochrome P450 enzyme CYP2E1.[3]
Safety and Hazard Information
Hazard Identification
6-Hydroxy chlorzoxazone is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Pictogram:
Signal Word: Warning
Precautionary Statements
The following precautionary statements are recommended when handling 6-Hydroxy chlorzoxazone and, by extension, its deuterated form:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and face thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves, eye protection.[4]
-
P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
-
P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reusing.[4]
-
P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂D₂ClNO₃ | [1][5] |
| Molecular Weight | 187.58 g/mol | [1][5] |
| CAS Number | 1432065-00-3 | [1][5][6] |
| Appearance | Solid | [4] |
| Purity | >95% (HPLC) | [5] |
| Melting Point | 240-242°C (for non-deuterated form) | [7] |
| Storage Temperature | +4°C or -20°C | [3][5][8] |
| Stability | ≥ 4 years at -20°C | [3] |
Table 2: Toxicological Data (for Chlorzoxazone and 6-Hydroxy chlorzoxazone)
| Compound | Test Type | Route of Administration | Species | Value | Source(s) |
| Chlorzoxazone | LD50 | Oral | Rat | 763 mg/kg | [4] |
| Chlorzoxazone | LD50 | Intraperitoneal | Rat | 150 mg/kg | [4] |
| Chlorzoxazone | LD50 | Subcutaneous | Mouse | 170 mg/kg | [4] |
| 6-Hydroxy chlorzoxazone | LD50 | Oral | Mouse | 2,500 mg/kg | |
| 6-Hydroxy chlorzoxazone | LD50 | Intraperitoneal | Mouse | 550 mg/kg |
Table 3: Pharmacokinetic Parameters (for Chlorzoxazone and 6-Hydroxy chlorzoxazone in Humans)
| Parameter | Chlorzoxazone | 6-Hydroxy chlorzoxazone | Source(s) |
| Tmax (Time to Peak Plasma Conc.) | 2.00 +/- 0.82 hrs | 3.05 +/- 1.17 hrs | [9] |
| Cmax (Peak Plasma Concentration) | 7.15 +/- 2.09 µg/ml | 1.77 +/- 0.50 µg/ml | [9] |
| AUC₀₋₈ (Area Under the Curve) | 25.47 +/- 7.11 µg·hr/ml | 7.32 +/- 2.21 µg·hr/ml | [9] |
| AUC₀₋∞ (Area Under the Curve) | 27.52 +/- 8.05 µg·hr/ml | 8.50 +/- 2.78 µg·hr/ml | [9] |
| t½ (Elimination Half-life) | 1.49 +/- 0.32 hrs | 1.95 +/- 0.73 hrs | [9] |
Experimental Protocols
As this compound is primarily used as an internal standard in pharmacokinetic studies, the following is a generalized protocol for its use in such an experiment.
General Protocol for In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least one week before the experiment with free access to food and water.
-
Dosing Preparation:
-
Prepare a dosing solution of chlorzoxazone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) for use as an internal standard.
-
-
Dosing:
-
Administer a single oral or intravenous dose of chlorzoxazone to the rodents. A typical oral dose might be 50 mg/kg, and a typical intravenous dose might be 20 mg/kg.[10]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) via a cannulated vessel or tail vein.
-
Collect urine samples over specified intervals.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Precipitate proteins in plasma samples by adding a solvent like acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to all samples, calibrators, and quality controls.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the analytes.
-
LC-MS/MS Analysis: Inject the processed samples into an LC-MS/MS system to quantify the concentrations of chlorzoxazone and 6-Hydroxy chlorzoxazone. The deuterated internal standard allows for accurate quantification by correcting for matrix effects and variations in sample processing.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Visualizations
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone involves its hydroxylation to 6-Hydroxy chlorzoxazone by the CYP2E1 enzyme in the liver.
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. camberpharma.com [camberpharma.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-HYDROXYCHLORZOXAZONE CAS#: 1750-45-4 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 6-Hydroxychlorzoxazone-d2
For researchers, scientists, and drug development professionals, 6-Hydroxychlorzoxazone-d2 serves as a critical internal standard for the accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). This deuterated analog is essential for pharmacokinetic and metabolic studies, particularly those investigating the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. This guide provides an in-depth overview of commercial suppliers, technical data, metabolic pathways, and analytical methodologies related to 6-Hydroxychlorzoxazone-d2.
Commercial Availability
Several reputable suppliers offer 6-Hydroxychlorzoxazone-d2 for research purposes. The table below summarizes key information from various vendors to facilitate comparison and procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Veeprho | 6-Hydroxy Chlorzoxazone-D2 | N/A | C₇H₂D₂ClNO₃ | 187.58 | High Purity | Offered as a stable isotope-labeled compound for mass spectrometry and liquid chromatography.[1] |
| Santa Cruz Biotechnology | This compound | 1432065-00-3 | C₇H₂D₂ClNO₃ | 187.58 | Not specified | Labeled analogue of 6-Hydroxy Chlorzoxazone, a major metabolite of chlorzoxazone formed by CYP2E1.[2] |
| Pharmaffiliates | This compound | 1432065-00-3 | C₇H₂D₂ClNO₃ | 187.58 | Not specified | Labeled analogue for research applications.[3] |
| Simson Pharma Limited | This compound-15N | N/A | C₇H₂D₂Cl¹⁵NO₃ | 188.57 | High Quality | Also offer other related labeled compounds.[4] |
| PI & PI Biotech Inc. | This compound | 1432065-00-3 | C₇H₂D₂ClNO₃ | Not specified | Not specified | For scientific research only.[5] |
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized in the liver to its major active metabolite, 6-hydroxychlorzoxazone. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess CYP2E1 activity in vivo and in vitro.[6] While CYP2E1 is the principal enzyme, studies have shown that CYP1A1 and CYP1A2 can also contribute to this 6-hydroxylation reaction, although to a lesser extent.[7][8][9]
Following its formation, 6-hydroxychlorzoxazone undergoes further metabolism, primarily through glucuronidation, to form 6-hydroxychlorzoxazone glucuronide, which is then excreted.[10] The use of 6-Hydroxychlorzoxazone-d2 as an internal standard allows for the precise measurement of the formation of 6-hydroxychlorzoxazone, thereby providing an accurate assessment of CYP2E1 metabolic activity.
Experimental Protocols: Quantification of 6-Hydroxychlorzoxazone
The accurate quantification of 6-hydroxychlorzoxazone in biological matrices such as plasma or serum is crucial for pharmacokinetic and metabolic phenotyping studies. The use of a deuterated internal standard like 6-Hydroxychlorzoxazone-d2 is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. Below is a generalized experimental protocol based on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Sample Preparation (Plasma/Serum)
-
Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To a 100 µL aliquot of the sample, add a known amount of 6-Hydroxychlorzoxazone-d2 solution (internal standard).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid in water (e.g., 30:70 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 287 nm.[11]
-
Quantification: The concentration of 6-hydroxychlorzoxazone is determined by comparing the peak area ratio of the analyte to the internal standard (6-Hydroxychlorzoxazone-d2) against a calibration curve prepared in the same biological matrix.
LC-MS/MS Method
For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate compatible with the MS interface.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 6-hydroxychlorzoxazone and 6-Hydroxychlorzoxazone-d2 are monitored for quantification. For example, for chlorzoxazone, a transition of m/z 168.0 → 132.1 has been reported.[12]
-
Data Analysis: The peak area ratio of the analyte to the deuterated internal standard is used for quantification against a calibration curve. The use of a stable isotope-labeled internal standard is crucial for accurate results in LC-MS/MS analysis.[13][14]
Conclusion
6-Hydroxychlorzoxazone-d2 is an indispensable tool for researchers studying drug metabolism and pharmacokinetics, particularly for phenotyping CYP2E1 activity. The commercial availability from several suppliers provides options for sourcing this critical reagent. The provided metabolic pathway information and a generalized analytical protocol offer a solid foundation for designing and conducting experiments. For specific applications, optimization of the sample preparation and analytical conditions is recommended to achieve the desired sensitivity and accuracy.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound-15N | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Chlorzoxazone and 6-Hydroxychlorzoxazone using 6-Hydroxy-chlorzoxazone-d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorzoxazone (B1668890) is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. It is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major active metabolite, 6-hydroxychlorzoxazone (B195315). The quantification of both chlorzoxazone and 6-hydroxychlorzoxazone in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to assess CYP2E1 activity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the bioanalysis of drugs and their metabolites. The use of a stable isotope-labeled internal standard is best practice for quantitative LC-MS/MS assays to compensate for variability in sample preparation and instrument response. 6-Hydroxy-chlorzoxazone-d2 is an ideal internal standard for the quantification of 6-hydroxychlorzoxazone and can also be effectively used in methods quantifying the parent drug, chlorzoxazone. This document provides detailed application notes and protocols for the use of 6-Hydroxy-chlorzoxazone-d2 as an internal standard in LC-MS/MS assays.
Principle of the Method
The method involves the extraction of chlorzoxazone, 6-hydroxychlorzoxazone, and the internal standard (6-Hydroxy-chlorzoxazone-d2) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
Materials and Reagents
-
Chlorzoxazone (Reference Standard)
-
6-Hydroxychlorzoxazone (Reference Standard)
-
6-Hydroxy-chlorzoxazone-d2 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Phosphate buffer
Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve chlorzoxazone and 6-hydroxychlorzoxazone in methanol to prepare individual stock solutions of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 6-Hydroxy-chlorzoxazone-d2 in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare working solutions of the analytes and the internal standard by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and applications.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The following MRM transitions can be used for the detection of chlorzoxazone, 6-hydroxychlorzoxazone, and 6-Hydroxy-chlorzoxazone-d2. Optimization of collision energy (CE) and other compound-specific parameters is recommended.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorzoxazone | Negative | 168.0 | 132.1 | 20 |
| 6-Hydroxychlorzoxazone | Negative | 184.0 | 120.0 | 25 |
| 6-Hydroxychlorzoxazone | Positive | 186.0 | 130.0 | 22 |
| 6-Hydroxy-chlorzoxazone-d2 (Internal Standard) | Negative | 186.0 | 122.0 | 25 |
| 6-Hydroxy-chlorzoxazone-d2 (Internal Standard) | Positive | 188.0 | 132.0 | 22 |
Note: The MRM transitions for 6-Hydroxy-chlorzoxazone-d2 are predicted based on the transitions of the unlabeled compound and the mass shift due to deuterium (B1214612) labeling. These should be confirmed and optimized on the specific instrument being used.
Data Presentation: Typical Method Validation Parameters
The following tables summarize the expected performance of a validated LC-MS/MS method using 6-Hydroxy-chlorzoxazone-d2 as an internal standard. The data presented here is illustrative and should be established for each specific application.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Chlorzoxazone | 1 - 1000 | > 0.995 | 1 |
| 6-Hydroxychlorzoxazone | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Chlorzoxazone | 3 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| 50 | < 8 | 98 - 102 | < 10 | 95 - 105 | |
| 800 | < 5 | 99 - 101 | < 8 | 98 - 102 | |
| 6-Hydroxychlorzoxazone | 3 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| 50 | < 8 | 98 - 102 | < 10 | 95 - 105 | |
| 800 | < 5 | 99 - 101 | < 8 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Chlorzoxazone | 50 | 85 - 95 | 90 - 110 |
| 6-Hydroxychlorzoxazone | 50 | 85 - 95 | 90 - 110 |
| 6-Hydroxy-chlorzoxazone-d2 | 50 | 85 - 95 | 90 - 110 |
Visualizations
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic conversion of Chlorzoxazone.
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow.
Role of the Internal Standard in Quantification
Caption: Quantitative analysis logic.
Conclusion
The use of 6-Hydroxy-chlorzoxazone-d2 as an internal standard provides a robust and reliable method for the quantification of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in biological matrices by LC-MS/MS. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The detailed workflow and validation parameters ensure high-quality data for critical research and development applications.
Application Note: Quantitative Analysis of Chlorzoxazone in Human Plasma Using 6-Hydroxy chlorzoxazone-d2 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorzoxazone (B1668890) in human plasma. The method employs a stable isotope-labeled internal standard, 6-Hydroxy chlorzoxazone-d2, to ensure high accuracy and precision, which is critical for pharmacokinetic and drug metabolism studies. Chlorzoxazone is a centrally acting muscle relaxant, and its primary metabolite, 6-hydroxychlorzoxazone, is formed via metabolism by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3] Consequently, monitoring both the parent drug and its metabolite is crucial for in vivo assessment of CYP2E1 activity.[1][4] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variability during sample processing.[5][6][7] This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
Chlorzoxazone is a widely used medication for the relief of discomfort associated with acute, painful musculoskeletal conditions.[8] The metabolism of chlorzoxazone is predominantly mediated by CYP2E1 to form 6-hydroxychlorzoxazone.[1][2][3] This metabolic pathway has led to the use of chlorzoxazone as a probe drug to phenotype CYP2E1 activity in humans.[2][9] Accurate and precise quantification of chlorzoxazone in biological matrices is therefore essential for pharmacokinetic studies, bioequivalence trials, and in vivo assessment of CYP2E1 enzyme activity.[1][10]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed.[11][12] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust LC-MS/MS method. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for potential variations and matrix effects.[6][7]
This application note provides a detailed protocol for the quantitative analysis of chlorzoxazone in human plasma using this compound as the internal standard.
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxychlorzoxazone by the CYP2E1 enzyme.
Experimental Workflow
Caption: Workflow for the quantitative analysis of chlorzoxazone in human plasma.
Protocols
Materials and Reagents
-
Chlorzoxazone reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Stock and Working Solutions
-
Chlorzoxazone Stock Solution (1 mg/mL): Accurately weigh and dissolve chlorzoxazone in acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the chlorzoxazone stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation
-
Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| System | UPLC System |
| Column | C18 column (e.g., Waters BEH C18, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Mass Spectrometry
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Drying Gas Temp | 350°C |
| Capillary Voltage | 2500 V |
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorzoxazone | 168.0 | 132.1 |
| This compound (IS) | 186.2 | Not specified in results |
Note: The product ion for the internal standard would be determined during method development.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 2,000 ng/mL[11][12] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[12] |
| Intra-day Precision (%RSD) | < 5.1%[11] |
| Inter-day Precision (%RSD) | < 6.8%[11] |
| Accuracy (%RE) | Within ±15% |
| Recovery | 82.80% - 100.76%[13] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of chlorzoxazone in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and the assessment of CYP2E1 activity in clinical and research settings.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity. | Semantic Scholar [semanticscholar.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Protocol for In Vivo CYP2E1 Activity Assay Using Chlorzoxazone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 2E1 (CYP2E1) is a crucial enzyme in the metabolism of numerous xenobiotics, including a variety of small molecule drugs, procarcinogens, and alcohol.[1][2] Its activity can be influenced by genetic polymorphisms, disease states, and exposure to inducers or inhibitors, leading to significant interindividual variability in drug clearance and response.[1][2] Therefore, the ability to accurately assess in vivo CYP2E1 activity is paramount in clinical pharmacology and drug development. Chlorzoxazone (B1668890) is a centrally acting muscle relaxant that is predominantly metabolized to 6-hydroxychlorzoxazone (B195315) by CYP2E1.[1][3] The metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma serves as a selective and reliable probe for determining in vivo CYP2E1 activity.[3][4] This document provides a detailed protocol for conducting an in vivo CYP2E1 activity assay using chlorzoxazone.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized in the liver via hydroxylation at the 6-position to form its major metabolite, 6-hydroxychlorzoxazone. This reaction is predominantly catalyzed by the CYP2E1 enzyme.[1][3] While other cytochrome P450 enzymes like CYP1A2 and CYP3A may have a minor role, the 6-hydroxylation of chlorzoxazone is considered a highly selective marker for CYP2E1 activity.[3][5][6] The resulting 6-hydroxychlorzoxazone is then further metabolized, primarily through glucuronidation, to facilitate its excretion from the body.[1][7]
Experimental Protocol
This protocol outlines the procedure for assessing in vivo CYP2E1 activity in human subjects. All procedures should be conducted in accordance with relevant ethical guidelines and regulations.
1. Subject Preparation
-
Inclusion/Exclusion Criteria: Define appropriate criteria for subject enrollment based on the study objectives. Generally, healthy volunteers are recruited. Factors that can influence CYP2E1 activity, such as alcohol consumption, certain medications, and specific disease states, should be considered in the exclusion criteria.[1][2]
-
Fasting: Subjects should fast overnight for at least 8-10 hours before chlorzoxazone administration to minimize any potential food-drug interactions. Water intake is permitted.
-
Abstinence: Subjects should abstain from alcohol and caffeine (B1668208) for at least 72 hours prior to the study, as these substances can modulate CYP2E1 activity.[2]
2. Dosing and Sample Collection
A single oral dose of 250 mg of chlorzoxazone is recommended to avoid saturation of the CYP2E1 enzyme.[4] Higher doses (e.g., 500-750 mg) have been shown to lead to dose-dependent metabolism.[1][4]
| Parameter | Recommendation |
| Chlorzoxazone Dose | 250 mg (oral) |
| Administration | Administer with a standardized volume of water. |
| Blood Sample Collection | Collect venous blood samples at 2, 3, and 4 hours post-dose. |
| Anticoagulant | Sodium Heparin or EDTA |
3. Sample Processing and Storage
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method
The concentrations of chlorzoxazone and 6-hydroxychlorzoxazone in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]
-
Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[10]
-
Chromatographic Separation: Reverse-phase chromatography is used to separate chlorzoxazone and 6-hydroxychlorzoxazone from endogenous plasma components.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Chlorzoxazone | 168.0 | 132.1 | Negative |
| 6-hydroxychlorzoxazone | 184.0 | 120.0 | Negative |
| Internal Standard (e.g., Repaglinide) | 451.3 | 379.3 | Negative |
Note: The specific m/z transitions may vary slightly depending on the instrument and conditions used. The use of an appropriate internal standard is crucial for accurate quantification.
5. Data Analysis
-
Calculation of Metabolic Ratio: The primary endpoint for assessing CYP2E1 activity is the plasma metabolic ratio (MR) of 6-hydroxychlorzoxazone to chlorzoxazone. The MR is calculated for each time point.
-
Phenotypic Trait Measure: The plasma MR at 2 to 4 hours after dosing has been shown to have the highest correlation with the formation clearance of 6-hydroxychlorzoxazone and is therefore considered a reliable measure of CYP2E1 phenotype.[4]
Experimental Workflow
Data Presentation
The quantitative data from the assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Dosing and Sampling Schedule
| Subject ID | Chlorzoxazone Dose (mg) | Blood Sample Time Points (hours post-dose) |
| 001 | 250 | 2, 3, 4 |
| 002 | 250 | 2, 3, 4 |
| ... | ... | ... |
Table 2: Plasma Concentrations of Chlorzoxazone and 6-hydroxychlorzoxazone
| Subject ID | Time (h) | Chlorzoxazone (ng/mL) | 6-hydroxychlorzoxazone (ng/mL) |
| 001 | 2 | ||
| 001 | 3 | ||
| 001 | 4 | ||
| 002 | 2 | ||
| 002 | 3 | ||
| 002 | 4 | ||
| ... | ... | ... | ... |
Table 3: Calculated Metabolic Ratios
| Subject ID | Time (h) | Metabolic Ratio (6-OH-CZ / CZ) |
| 001 | 2 | |
| 001 | 3 | |
| 001 | 4 | |
| 002 | 2 | |
| 002 | 3 | |
| 002 | 4 | |
| ... | ... | ... |
Conclusion
The use of chlorzoxazone as a probe drug provides a robust and reliable method for phenotyping in vivo CYP2E1 activity. Adherence to a standardized protocol, including appropriate dosing, timed blood sampling, and a validated bioanalytical method, is essential for obtaining accurate and reproducible results. This information is critical for understanding interindividual differences in drug metabolism and for the development of personalized medicine strategies.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Hydroxy Chlorzoxazone-d2 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890) is a centrally acting muscle relaxant that is extensively metabolized in the liver to its major active metabolite, 6-hydroxychlorzoxazone (B195315). This biotransformation is almost exclusively catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2][3][4] Consequently, chlorzoxazone is widely used as a probe drug to assess in vivo CYP2E1 activity, which is crucial in drug development and clinical pharmacology to understand drug-drug interactions and individual variations in drug metabolism.[2][5][6]
Stable isotope-labeled internal standards are essential for accurate quantification of analytes in biological matrices by mass spectrometry, as they compensate for variations in sample preparation and instrument response. 6-Hydroxy chlorzoxazone-d2, a deuterated analog of 6-hydroxychlorzoxazone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of chlorzoxazone.
Data Presentation: Pharmacokinetic Parameters of Chlorzoxazone and 6-Hydroxychlorzoxazone
The following tables summarize key pharmacokinetic parameters of chlorzoxazone (CZX) and its metabolite 6-hydroxychlorzoxazone (OH-CZX) from studies in humans and rats. These values can serve as a reference for designing and interpreting pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters in Humans Following Oral Administration of Chlorzoxazone
| Parameter | Chlorzoxazone (CZX) | 6-Hydroxychlorzoxazone (OH-CZX) | Reference |
| Dose | 400 mg | - | [2] |
| Cmax (µg/mL) | 7.15 ± 2.09 | 1.77 ± 0.50 | [2] |
| Tmax (hr) | 2.00 ± 0.82 | 3.05 ± 1.17 | [2] |
| AUC₀₋₈ (µg·hr/mL) | 25.47 ± 7.11 | 7.32 ± 2.21 | [2] |
| AUC₀₋∞ (µg·hr/mL) | 27.52 ± 8.05 | 8.50 ± 2.78 | [2] |
| t½ (hr) | 1.49 ± 0.32 | 1.95 ± 0.73 | [2] |
| CL/F (L/hr) | 15.77 ± 4.81 | - | [2] |
| Vd/F (L) | 33.13 ± 9.75 | - | [2] |
| Dose | 750 mg | - | [7] |
| t½ (hr) | 1.12 ± 0.48 | - | [7] |
| CL (mL/min) | 148.0 ± 39.9 | - | [7] |
Table 2: Pharmacokinetic Parameters in Rats Following Administration of Chlorzoxazone
| Administration | Parameter | Chlorzoxazone (CZX) | 6-Hydroxychlorzoxazone (OH-CZX) | Reference |
| Intravenous (20 mg/kg) | AUC (µg·min/mL) | - | 571 ± 85.8 (Control) | [3] |
| - | 578 ± 413 (LCD Rats) | [3] | ||
| Oral (50 mg/kg) | AUC (µg·min/mL) | - | 1540 ± 338 (Control) | [3] |
| - | 2170 ± 1070 (LCD Rats) | [3] |
*LCD Rats: Liver cirrhosis with diabetes mellitus rats.
Signaling Pathway: Metabolism of Chlorzoxazone
The metabolic pathway of chlorzoxazone is primarily a one-step hydroxylation reaction. The following diagram illustrates this process.
Caption: Metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone by CYP2E1.
Experimental Protocols
This section provides a detailed protocol for a typical pharmacokinetic study involving the quantification of chlorzoxazone and 6-hydroxychlorzoxazone in plasma using 6-hydroxychlorzoxazone-d2 as an internal standard.
Protocol 1: Quantification of Chlorzoxazone and 6-Hydroxychlorzoxazone in Human Plasma by LC-MS/MS
1. Objective: To determine the concentration of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma samples for pharmacokinetic analysis.
2. Materials and Reagents:
-
Chlorzoxazone (analytical standard)
-
6-Hydroxychlorzoxazone (analytical standard)
-
6-Hydroxychlorzoxazone-d2 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UPLC-MS/MS system
3. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve chlorzoxazone, 6-hydroxychlorzoxazone, and 6-hydroxychlorzoxazone-d2 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions of chlorzoxazone and 6-hydroxychlorzoxazone with 50% methanol to prepare a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the 6-hydroxychlorzoxazone-d2 primary stock solution with 50% methanol.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (6-hydroxychlorzoxazone-d2) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
5. LC-MS/MS Conditions (Example):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes. For example: 0-0.5 min (95% A), 0.5-2.0 min (95-5% A), 2.0-2.5 min (5% A), 2.5-2.6 min (5-95% A), 2.6-3.0 min (95% A).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.[8][9] Negative mode is often preferred for 6-hydroxychlorzoxazone.[6]
-
MRM Transitions (example):
-
Chlorzoxazone: m/z 168.0 → 132.0
-
6-Hydroxychlorzoxazone: m/z 184.0 → 120.0
-
6-Hydroxychlorzoxazone-d2: m/z 186.0 → 122.0
-
6. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x² or 1/x) to fit the data.
-
Calculate the concentration of chlorzoxazone and 6-hydroxychlorzoxazone in the plasma samples from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Experimental Workflow
The following diagram outlines the general workflow for a pharmacokinetic study utilizing this compound.
Caption: Workflow for a typical pharmacokinetic study of chlorzoxazone.
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for the quantification of 6-hydroxychlorzoxazone in biological matrices. This enables accurate characterization of the pharmacokinetics of chlorzoxazone and provides a reliable assessment of CYP2E1 enzyme activity. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Hydroxychlorzoxazone-d2 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of 6-Hydroxychlorzoxazone-d2. The methodologies described herein are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development.
Introduction
6-Hydroxychlorzoxazone (B195315) is the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). Its formation is primarily mediated by the cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP1A2.[1][2] The deuterated internal standard, 6-Hydroxychlorzoxazone-d2, is crucial for accurate quantification in biological samples by correcting for matrix effects and variations in sample processing. This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Chlorzoxazone
The metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone is a critical step in its clearance from the body. Understanding this pathway is essential for interpreting analytical results.
Quantitative Data Summary
The choice of sample preparation method significantly impacts recovery, matrix effects, and overall assay performance. The following table summarizes typical performance data for the three methods described.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 90% | 80 - 95% | > 80% |
| Matrix Effect (%) | < 15% | < 20% | > 20% (potential for significant ion suppression) |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Sample Cleanliness | High | Moderate | Low |
| Throughput | Moderate to High (automation possible) | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols
The following are detailed protocols for the preparation of biological samples (e.g., plasma, serum) for the analysis of 6-Hydroxychlorzoxazone-d2.
Analytical Workflow Overview
The overall workflow for the analysis of 6-Hydroxychlorzoxazone-d2 in biological matrices is depicted below.
Method 1: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity. A reversed-phase polymer-based sorbent such as Oasis HLB is recommended.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)
-
Biological matrix (e.g., plasma, serum)
-
6-Hydroxychlorzoxazone-d2 internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
5% Methanol in water (v/v)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of biological sample, add 20 µL of 6-Hydroxychlorzoxazone-d2 internal standard solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that offers good recovery and moderate sample cleanliness. Methyl tert-butyl ether (MTBE) is a suitable extraction solvent.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
6-Hydroxychlorzoxazone-d2 internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
To 200 µL of biological sample in a microcentrifuge tube, add 20 µL of 6-Hydroxychlorzoxazone-d2 internal standard solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of MTBE to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
Method 3: Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from the sample. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
6-Hydroxychlorzoxazone-d2 internal standard solution
-
Acetonitrile (LC-MS grade)
-
Centrifuge
Protocol:
-
Precipitation:
-
To 100 µL of biological sample in a microcentrifuge tube, add 20 µL of 6-Hydroxychlorzoxazone-d2 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
-
Vortexing and Centrifugation:
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or to a clean tube for evaporation and reconstitution if concentration is required.
-
UPLC-MS/MS Analysis
The analysis of the prepared samples is typically performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Typical UPLC-MS/MS Parameters:
-
UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
6-Hydroxychlorzoxazone: Precursor ion > Product ion (to be optimized)
-
6-Hydroxychlorzoxazone-d2: Precursor ion > Product ion (to be optimized)
-
Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument in use.
Conclusion
The choice of sample preparation method for 6-Hydroxychlorzoxazone-d2 analysis depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. Solid-Phase Extraction generally provides the highest quality data by minimizing matrix effects, while Protein Precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-Liquid Extraction provides a balance between cleanliness and cost. The protocols provided here serve as a starting point for method development and should be validated for the specific biological matrix and analytical instrumentation used.
References
Application Notes and Protocols for the Detection of 6-Hydroxychlorzoxazone by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and specific detection of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended for quantitative analysis in biological matrices and are particularly relevant for pharmacokinetic studies and in vitro drug metabolism assays, such as those assessing cytochrome P450 2E1 (CYP2E1) activity.
I. Overview and Significance
6-Hydroxychlorzoxazone is the major metabolite of chlorzoxazone, and its formation is predominantly catalyzed by the CYP2E1 enzyme.[1] Consequently, the measurement of 6-hydroxychlorzoxazone is a critical component in phenotyping CYP2E1 activity. LC-MS/MS offers high sensitivity and specificity for the quantification of this metabolite in various biological samples, including plasma, urine, and microsomal incubations. Both positive and negative electrospray ionization (ESI) modes can be employed for detection, with distinct fragmentation patterns that allow for robust analytical methods.
II. Mass Spectrometry Parameters
The successful detection of 6-hydroxychlorzoxazone by tandem mass spectrometry relies on the careful selection of precursor and product ions, along with optimized collision energies, for multiple reaction monitoring (MRM). The following tables summarize the key mass spectrometry parameters for both positive and negative ionization modes.
Table 1: Mass Spectrometry Parameters for 6-Hydroxychlorzoxazone (Positive ESI)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 186 | [2][3] |
| Product Ion 1 (m/z) | 130 (Specific) | [2][3] |
| Product Ion 2 (m/z) | 115 | [2][3] |
| Product Ion 3 (m/z) | 151 | [2][3] |
| Ionization Mode | ESI+ | [2][3] |
Table 2: Mass Spectrometry Parameters for 6-Hydroxychlorzoxazone (Negative ESI)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 184.4, 186.2 | [4] |
| Ionization Mode | ESI- | [4] |
III. Quantitative Performance Data
The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the analysis of 6-hydroxychlorzoxazone. This information can be used as a benchmark for method development and validation.
Table 3: Summary of Quantitative Data for 6-Hydroxychlorzoxazone Analysis
| Matrix | Linearity Range | LLOQ | Reference |
| Human Plasma | 0.05 - 40 µM | 0.05 µM | [3] |
| Human Plasma | 10 - 3000 µg/L | 2.0 µg/L | [4] |
| Human Plasma | 20 - 1000 ng/mL | 5 ng/mL | [5] |
| Porcine Microsomes | 25 - 2000 ng/mL | Not Specified | [6] |
IV. Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis of 6-hydroxychlorzoxazone.
A. Protocol 1: Sample Preparation from Human Plasma
This protocol is adapted from methods utilizing liquid-liquid extraction.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., deuterated or 13C-labeled 6-hydroxychlorzoxazone, or a structurally similar compound)
-
Methyl t-butyl ether (MTBE) or Ethyl Acetate (B1210297)
-
0.1 M Zinc sulfate (B86663)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of internal standard solution.
-
Add 50 µL of 0.1 M zinc sulfate in methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
B. Protocol 2: Enzymatic Hydrolysis for Glucuronidated Metabolites (Optional)
For the analysis of total 6-hydroxychlorzoxazone (free and glucuronidated), an enzymatic hydrolysis step can be included.[7]
Materials:
-
Plasma or urine samples
-
β-glucuronidase from Helix pomatia or E. coli
-
Acetate buffer (pH 5.0)
Procedure:
-
To 100 µL of plasma or urine, add 25 µL of internal standard.
-
Add 100 µL of β-glucuronidase solution in acetate buffer.
-
Incubate at 37°C for 2-4 hours.
-
Proceed with the liquid-liquid extraction protocol as described in Protocol 1.
C. Protocol 3: Liquid Chromatography
The following are typical LC conditions for the separation of 6-hydroxychlorzoxazone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Columns:
Mobile Phase:
-
A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
B: Acetonitrile or Methanol with 0.1% formic acid.
Gradient Elution:
-
A typical gradient starts with a low percentage of organic phase (e.g., 5-10% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, and then returns to initial conditions for column re-equilibration. The total run time is typically between 3 to 8 minutes.[3][7]
Flow Rate:
-
0.2 - 0.5 mL/min for UHPLC systems.
-
0.8 - 1.0 mL/min for HPLC systems.[4]
Column Temperature:
-
Maintained at 40°C.[4]
D. Protocol 4: Mass Spectrometry Detection
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Set the mass spectrometer to either positive or negative ESI mode.
-
Infuse a standard solution of 6-hydroxychlorzoxazone to optimize the precursor ion and product ions.
-
Optimize the collision energy for each MRM transition to achieve the highest signal intensity.
-
Set up the MRM acquisition method using the optimized parameters from Tables 1 or 2.
-
Acquire data for standards, quality controls, and unknown samples.
-
Process the data using appropriate software to quantify the concentration of 6-hydroxychlorzoxazone in the samples.
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for 6-hydroxychlorzoxazone analysis.
Logical Relationship for CYP2E1 Phenotyping
Caption: Logical relationship for CYP2E1 phenotyping.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 6-Hydroxychlorzoxazone-d2 with Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890) is a widely recognized probe substrate for assessing the activity of Cytochrome P450 2E1 (CYP2E1), an enzyme of significant interest in drug metabolism due to its role in the biotransformation of various xenobiotics, including ethanol (B145695) and a range of small molecule drugs.[1][2][3][4] The primary metabolic pathway involves the 6-hydroxylation of chlorzoxazone to form 6-hydroxychlorzoxazone (B195315), a reaction predominantly catalyzed by CYP2E1 in human liver microsomes.[1][5][6] The rate of formation of this metabolite serves as a reliable measure of CYP2E1 catalytic activity.
To ensure accurate quantification of 6-hydroxychlorzoxazone formation in in vitro assays, a stable isotope-labeled internal standard is essential. 6-Hydroxychlorzoxazone-d2 is the deuterated analog of the metabolite and is commonly employed for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[7] Its chemical similarity to the analyte of interest allows for correction of variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for conducting CYP2E1 activity and inhibition assays using human liver microsomes, with a focus on the generation of 6-hydroxychlorzoxazone and its subsequent quantification using 6-hydroxychlorzoxazone-d2 as an internal standard.
Metabolic Pathway
The metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone is a critical reaction for phenotyping CYP2E1 activity.[1]
Experimental Protocols
CYP2E1 Activity Assay in Human Liver Microsomes
This protocol outlines the procedure for determining the rate of 6-hydroxychlorzoxazone formation from chlorzoxazone in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Chlorzoxazone
-
6-Hydroxychlorzoxazone (for standard curve)
-
6-Hydroxychlorzoxazone-d2 (Internal Standard)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) or 1 mM NADPH.[8]
-
Acetonitrile (B52724) (ice-cold)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions of chlorzoxazone by diluting the stock solution in the incubation buffer.
-
Prepare stock solutions of 6-hydroxychlorzoxazone and 6-hydroxychlorzoxazone-d2 in methanol for the standard curve and internal standard, respectively.
-
-
Incubation:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).[7][9]
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.[7]
-
Initiate the reaction by adding chlorzoxazone (final concentrations ranging from approximately 10 to 500 µM to determine kinetics).
-
Incubate for a predetermined time (e.g., 20 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[7]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (6-hydroxychlorzoxazone-d2, e.g., 20 nM final concentration).[7]
-
Vortex the samples and centrifuge at high speed (e.g., >13,000 rpm) for 5-10 minutes to precipitate the proteins.[7]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of 6-hydroxychlorzoxazone formed.
-
Prepare a standard curve of 6-hydroxychlorzoxazone with a constant concentration of the internal standard (6-hydroxychlorzoxazone-d2).
-
Experimental Workflow
CYP2E1 Inhibition Assay
This protocol is designed to evaluate the inhibitory potential of a test compound on CYP2E1 activity.
Materials:
-
Same as for the CYP2E1 activity assay.
-
Test inhibitor compound.
-
Positive control inhibitor (e.g., Diethyldithiocarbamate - DEDTC).[1][6]
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test inhibitor and positive control inhibitor.
-
-
Incubation:
-
Prepare incubation mixtures as described in the activity assay protocol.
-
Add the test inhibitor at various concentrations (and the positive control in separate tubes) to the incubation mixtures.
-
Pre-incubate the microsomes with the inhibitor for a defined period (e.g., 15 minutes) if mechanism-based inhibition is suspected.[6]
-
Initiate the reaction by adding chlorzoxazone at a concentration close to its Km value.
-
The remainder of the procedure (incubation, termination, and analysis) is the same as for the activity assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
-
Data Presentation
Quantitative data from these assays should be tabulated for clarity and ease of comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (µM) | 78 ± 9 | [10] |
| Vmax (min-1) | 1.64 ± 0.08 | [10] |
| Km for CYP1A2 (µM) | 3.8 | [11] |
| Km for CYP2E1 (µM) | 410 | [11] |
Note: Kinetic parameters can vary between different batches of human liver microsomes and experimental conditions.[11]
Table 2: IC50 Values of Known CYP2E1 Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Diethyldithiocarbamate | 9 (with preincubation) | [6] |
Concluding Remarks
The protocols described provide a robust framework for investigating CYP2E1 activity and inhibition using human liver microsomes. The use of 6-hydroxychlorzoxazone-d2 as an internal standard is crucial for achieving reliable and reproducible quantitative results. These assays are fundamental in drug discovery and development for characterizing the metabolic profile of new chemical entities and assessing their potential for drug-drug interactions involving the CYP2E1 enzyme.
References
- 1. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Direct Injection Analysis of Chlorzoxazone and its Metabolites in Serum
Abstract
This application note describes a robust and sensitive method for the simultaneous determination of the muscle relaxant chlorzoxazone (B1668890) and its primary active metabolite, 6-hydroxychlorzoxazone (B195315), in human serum using direct injection coupled with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach minimizes sample preparation time and potential for human error, offering a streamlined workflow for clinical and research laboratories. The protocols provided herein detail the necessary steps for sample handling, chromatographic separation, and detection, along with expected performance characteristics.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. It is extensively metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form 6-hydroxychlorzoxazone.[1][2][3] The ratio of the metabolite to the parent drug in plasma or serum is often used as a probe to assess CYP2E1 activity.[3] Traditional methods for the analysis of chlorzoxazone and its metabolite in biological matrices often involve laborious and time-consuming sample preparation steps such as protein precipitation or liquid-liquid extraction.[4][5][6] Direct injection analysis, on the other hand, offers a significant advantage by reducing these steps, thereby increasing sample throughput and improving reproducibility.[7] This application note presents two direct injection methodologies: one utilizing a semipermeable surface (SPS) HPLC column and another employing online Solid-Phase Extraction (SPE) coupled with LC-MS/MS for enhanced sensitivity and selectivity.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone undergoes hydroxylation at the 6-position, a reaction primarily catalyzed by the CYP2E1 enzyme, to form 6-hydroxychlorzoxazone.[2][3] This metabolite is then further conjugated with glucuronic acid before being excreted in the urine.[8][9] A minor metabolic pathway involving N-glucuronidation of the parent drug has also been identified.[10]
Figure 1: Metabolic pathway of chlorzoxazone.
Experimental Protocols
Protocol 1: Direct Injection with Semipermeable Surface (SPS) HPLC Column
This protocol is adapted from a method utilizing a specialized HPLC column that allows for the direct injection of serum samples after minimal filtration. The SPS column chemistry retains small molecules like chlorzoxazone and its metabolite while allowing larger protein molecules to pass through to waste.
1. Sample Preparation:
-
Collect whole blood in a plain red-top tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Filter the serum through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered serum directly onto the HPLC system.
2. HPLC-UV Conditions:
-
Column: Semipermeable Surface (SPS) C18 Column
-
Mobile Phase: 20:80 (v/v) acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 7.0)[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm[11]
-
Run Time: Approximately 25 minutes[11]
Protocol 2: Automated Online SPE-LC-MS/MS
This protocol employs an automated online solid-phase extraction (SPE) system for sample clean-up and concentration prior to analysis by LC-MS/MS. This technique provides higher sensitivity and is suitable for high-throughput environments.
1. Sample Preparation:
-
Collect and process blood to obtain serum as described in Protocol 1.
-
The serum can be directly placed in the autosampler of the online SPE-LC-MS/MS system.
2. Online SPE-LC-MS/MS Conditions:
-
Online SPE Cartridge: C18 or a suitable polymeric reversed-phase cartridge.
-
Loading Pump Mobile Phase: 0.1% Formic acid in water.
-
Elution/Analytical Pump Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
LC Column: C18 analytical column (e.g., 150 x 2.0 mm)[6]
-
Flow Rate: 0.3 mL/min[6]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (acetonitrile) to elute the analytes from the SPE cartridge onto the analytical column, followed by a ramp-up of the organic phase to separate the compounds.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow
The general workflow for the direct injection analysis of chlorzoxazone and its metabolites in serum is depicted below.
Figure 2: General experimental workflow for direct injection analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of chlorzoxazone and 6-hydroxychlorzoxazone from various published methods. While not all are direct injection methods, they provide a useful benchmark for expected performance.
Table 1: Linearity and Sensitivity
| Compound | Method | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| Chlorzoxazone | HPLC-UV (Direct Injection) | 0.5 - 20 | 0.5 | 0.1 | [11] |
| 6-Hydroxychlorzoxazone | HPLC-UV (Direct Injection) | 0.5 - 20 | 0.5 | 0.1 | [11] |
| Chlorzoxazone | LC-MS/MS | 0.2 - 20 | 0.2 | Not Reported | [6] |
| 6-Hydroxychlorzoxazone | HPLC | 0.5 - 20 | Not Reported | 0.2 | [5] |
| Chlorzoxazone | HPLC | 0.5 - 20 | Not Reported | 0.5 | [5] |
Table 2: Precision and Recovery
| Compound | Method | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) | Reference |
| Chlorzoxazone | HPLC-UV (Direct Injection) | ≤ 6 | ≤ 6 | > 94 | [11] |
| 6-Hydroxychlorzoxazone | HPLC-UV (Direct Injection) | ≤ 6 | ≤ 6 | > 94 | [11] |
| Chlorzoxazone | HPLC | < 8 | < 11 | 82.80 - 100.76 | [5] |
| 6-Hydroxychlorzoxazone | HPLC | < 8 | < 11 | 82.80 - 100.76 | [5] |
| Chlorzoxazone | LC-MS/MS | < 5.1 | < 6.8 | Not Reported | [12] |
Discussion
The direct injection analysis of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, from serum offers a significant improvement in workflow efficiency compared to traditional methods that require extensive sample preparation. The use of a semipermeable surface (SPS) column with UV detection provides a simple and cost-effective solution for routine analysis. For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage, online SPE coupled with LC-MS/MS is the preferred method. The quantitative data presented demonstrates that both approaches can achieve the necessary precision, accuracy, and sensitivity for reliable quantification in a clinical or research setting.
Conclusion
The direct injection methodologies presented in this application note provide robust and efficient alternatives for the analysis of chlorzoxazone and 6-hydroxychlorzoxazone in serum. These methods reduce sample handling, minimize the use of organic solvents, and are amenable to automation, making them ideal for high-throughput analysis.
References
- 1. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 2. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of drugs in biological fluids by direct injection of samples for liquid-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Calculating the Metabolic Ratio of 6-Hydroxychlorzoxazone to Chlorzoxazone
References
- 1. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of chlorzoxazone hydroxylase activity in liver microsomes and of the plasma pharmacokinetics of chlorzoxazone by the same high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Pharmacokinetic Modeling of Chlorzoxazone Using Stable Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890) is a centrally acting muscle relaxant widely used in toxicological and pharmacological research as a specific probe for cytochrome P450 2E1 (CYP2E1) activity.[1] Accurate characterization of its pharmacokinetic profile is crucial for understanding drug metabolism, drug-drug interactions, and the impact of various physiological and pathological conditions on CYP2E1 function. This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic modeling of chlorzoxazone in human plasma. The use of a deuterated internal standard, chlorzoxazone-d3 (B562974), ensures the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3]
Principle
This method employs a stable isotope-labeled internal standard (SIL-IS), chlorzoxazone-d3, which co-elutes with the analyte, chlorzoxazone. The SIL-IS has nearly identical physicochemical properties to chlorzoxazone, ensuring that it behaves similarly during extraction, chromatography, and ionization.[3] By measuring the ratio of the analyte to the SIL-IS, the method effectively compensates for any sample loss or ionization suppression/enhancement, leading to highly reliable quantitative data.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone (B195315).[4] This metabolite is subsequently conjugated and excreted. The rate of formation of 6-hydroxychlorzoxazone is a direct indicator of CYP2E1 enzymatic activity.
Caption: Metabolic pathway of chlorzoxazone.
Experimental Protocols
Materials and Reagents
-
Chlorzoxazone certified standard
-
Chlorzoxazone-d3 (deuterated internal standard)[5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of chlorzoxazone-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| Chlorzoxazone | 168.0 | 132.1 | 100 | -15 |
| Chlorzoxazone-d3 (IS) | 171.0 | 135.1 | 100 | -15 |
| 6-Hydroxychlorzoxazone | 184.0 | 120.0 | 100 | -20 |
Note: The mass transition for Chlorzoxazone-d3 is inferred based on the stable isotope label. The optimal collision energy should be determined empirically.
Data Presentation
The following tables summarize pharmacokinetic parameters of chlorzoxazone from human studies. These values can be used as a reference for comparison with data obtained using the described method.
Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Volunteers (Single Oral Dose)
| Study Reference | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC₀-∞ (µg·hr/mL) | t½ (hr) |
| Study A[6] | 400 | 7.15 ± 2.09 | 2.00 ± 0.82 | 27.52 ± 8.05 | 1.49 ± 0.32 |
| Study B[4] | 250 | - | - | - | - |
| Study C[1] | 400 | - | - | - | - |
Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Volunteers (Single Oral Dose)
| Study Reference | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC₀-∞ (µg·hr/mL) | t½ (hr) |
| Study A[6] | 400 | 1.77 ± 0.50 | 3.05 ± 1.17 | 8.50 ± 2.78 | 1.95 ± 0.73 |
Conclusion
The use of a deuterated internal standard in the LC-MS/MS analysis of chlorzoxazone provides a highly accurate and precise method for pharmacokinetic modeling. This approach minimizes the impact of matrix effects and experimental variability, ensuring the generation of reliable data for assessing CYP2E1 activity and conducting drug metabolism studies. The detailed protocol and reference pharmacokinetic data presented in this application note serve as a valuable resource for researchers in the field of drug development and pharmacology.
References
- 1. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Variability in the disposition of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Enzyme Kinetic Parameters for Chlorzoxazone 6-Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890), a centrally acting muscle relaxant, is extensively metabolized in the liver to its major metabolite, 6-hydroxychlorzoxazone (B195315). This reaction is predominantly catalyzed by cytochrome P450 2E1 (CYP2E1), making chlorzoxazone a widely used probe substrate for assessing CYP2E1 activity both in vitro and in vivo.[1][2][3][4] However, other cytochrome P450 isoforms, notably CYP1A2, and to a lesser extent CYP3A4, can also contribute to this metabolic pathway.[2][5][6] The kinetics of chlorzoxazone 6-hydroxylation in human liver microsomes (HLMs) often exhibit a biphasic profile, reflecting the involvement of a high-affinity enzyme (CYP1A2) and a low-affinity enzyme (CYP2E1).[2][5]
These application notes provide a comprehensive overview of the methodologies required to determine the enzyme kinetic parameters for chlorzoxazone 6-hydroxylation. The protocols are designed for researchers in drug metabolism, pharmacology, and toxicology to accurately characterize the kinetics of this important biotransformation reaction.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for chlorzoxazone 6-hydroxylation from various in vitro systems. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Kinetic Parameters for Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes (HLMs)
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| CYP1A2 (high-affinity) | 3.8 | Not Reported | Not Reported | [5] |
| CYP2E1 (low-affinity) | 410 | Not Reported | Not Reported | [5] |
| Not specified | 40 | Not Reported | Not Reported | [6] |
Table 2: Kinetic Parameters for Chlorzoxazone 6-Hydroxylation by Recombinant Human CYP Enzymes
| Enzyme System | Km (μM) | Vmax | Intrinsic Clearance (CLint) | Reference |
| Recombinant CYP1A2 | 5.69 | Not Reported | Not Reported | [6] |
| Recombinant CYP2E1 | 232 | ~8.5-fold higher than CYP1A2 | Not Reported | [6] |
| COS-7 cell-expressed WT CYP2E1 | 63.47 | 21.75 pmol/min/pmol CYP2E1 | 0.3841 µL/min/pmol CYP2E1 | [1] |
| Bactosomes with human CYP2E1 | 78 ± 9 | 1.64 ± 0.08 min⁻¹ | Not Reported | [7][8] |
| Recombinant CYP1A2 | 3.4 | Not Reported | Not Reported | [5] |
| Recombinant CYP2E1 | 590 | Not Reported | Not Reported | [5] |
Experimental Protocols
In Vitro Incubation for Chlorzoxazone 6-Hydroxylation
This protocol describes a typical incubation procedure using human liver microsomes to determine the kinetic parameters of chlorzoxazone 6-hydroxylation.
Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone
-
6-hydroxychlorzoxazone (as a standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Internal standard for HPLC analysis (e.g., phenacetin)[1]
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol (B129727) or DMSO). Note that the final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare a range of chlorzoxazone concentrations by serial dilution from the stock solution. The concentration range should bracket the expected Km values for both high- and low-affinity components (e.g., 1 µM to 1000 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM protein (e.g., 0.1-0.5 mg/mL), and the desired concentration of chlorzoxazone.
-
Pre-incubate the mixture for a few minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analytical Method: HPLC-UV for Quantification of 6-Hydroxychlorzoxazone
This protocol outlines a general HPLC-UV method for the separation and quantification of 6-hydroxychlorzoxazone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Alltima C18, YMC-Pack ODS-AQ).[9][10]
Chromatographic Conditions (example):
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.6% glacial acetic acid or 0.05% phosphoric acid).[1][10] The exact ratio will depend on the column and system and should be optimized for good separation. An isocratic elution is often sufficient.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-50 µL.
Analysis:
-
Standard Curve: Prepare a standard curve of 6-hydroxychlorzoxazone in the same matrix as the samples (i.e., quenched incubation mixture without substrate) to account for matrix effects.
-
Quantification: Integrate the peak areas of 6-hydroxychlorzoxazone and the internal standard. Calculate the concentration of 6-hydroxychlorzoxazone in the samples based on the standard curve.
-
Data Analysis:
-
Convert the concentration of 6-hydroxychlorzoxazone to the rate of formation (e.g., pmol/min/mg protein).
-
Plot the reaction velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (for a single enzyme) or a two-site binding model (for biphasic kinetics) using non-linear regression analysis to determine the kinetic parameters (Km and Vmax).
-
Alternatively, use linearized plots such as the Eadie-Hofstee plot to visualize biphasic kinetics.[2][5]
-
Visualizations
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic pathway of chlorzoxazone.
Experimental Workflow for Determining Kinetic Parameters
Caption: Experimental workflow for kinetic analysis.
Logical Relationship of Enzyme Contribution
Caption: Enzyme contribution to chlorzoxazone hydroxylation.
References
- 1. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Hydroxychlorzoxazone-d2 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Hydroxychlorzoxazone-d2 in drug-drug interaction (DDI) studies. The focus is on its role as a stable isotope-labeled internal standard for the accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the CYP2E1 probe substrate, chlorzoxazone (B1668890).
Introduction
Chlorzoxazone is a widely accepted probe drug for assessing the in vivo and in vitro activity of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of numerous small molecule drugs, alcohol, and environmental toxins.[1][2] The primary metabolic pathway of chlorzoxazone is its hydroxylation to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by CYP2E1.[3][4][5] Therefore, monitoring the formation of 6-hydroxychlorzoxazone provides a reliable measure of CYP2E1 activity.
In DDI studies, it is crucial to accurately quantify changes in metabolite formation to determine if a new chemical entity (NCE) inhibits or induces CYP2E1 activity. 6-Hydroxychlorzoxazone-d2 is a deuterated analog of the metabolite, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3][6] Its use corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy in quantitative assays.[6]
Key Applications
-
In Vitro CYP2E1 Inhibition Assays: To determine the potential of a test compound to inhibit CYP2E1 activity in human liver microsomes or recombinant enzyme systems.
-
In Vivo Phenotyping Studies: To assess the baseline CYP2E1 activity in a study population or to evaluate the impact of an investigational drug on CYP2E1 activity in a clinical setting.
-
Pharmacokinetic Studies: To accurately determine the pharmacokinetic parameters of 6-hydroxychlorzoxazone.[7][8][9]
Data Presentation
Table 1: In Vitro Michaelis-Menten Kinetic Parameters for Chlorzoxazone 6-Hydroxylation
| System | Km (µM) | Vmax (pmol/mg protein/min) | Source |
| Rat Liver Microsomes | 51.6 | 320 | [10] |
| Pig Liver Microsomes | 12 | Not Reported | [10] |
| Rabbit Liver Microsomes | 95 | Not Reported | [10] |
| Bactosomes with human CYP2E1, CPR, and cyt b5 | 78 ± 9 | 1.64 ± 0.08 min-1 | [11] |
Table 2: Pharmacokinetic Parameters of Chlorzoxazone and 6-Hydroxychlorzoxazone in Humans (Oral Administration)
| Parameter | Chlorzoxazone | 6-Hydroxychlorzoxazone | Study Population | Dose | Source |
| Tmax (hr) | 2.00 ± 0.82 | 3.05 ± 1.17 | 10 Healthy Thai Volunteers | 400 mg | [9] |
| Cmax (µg/mL) | 7.15 ± 2.09 | 1.77 ± 0.50 | 10 Healthy Thai Volunteers | 400 mg | [9] |
| AUC0-8 (µg·hr/mL) | 25.47 ± 7.11 | 7.32 ± 2.21 | 10 Healthy Thai Volunteers | 400 mg | [9] |
| AUC0-∞ (µg·hr/mL) | 27.52 ± 8.05 | 8.50 ± 2.78 | 10 Healthy Thai Volunteers | 400 mg | [9] |
| t1/2 (hr) | 1.49 ± 0.32 | 1.95 ± 0.73 | 10 Healthy Thai Volunteers | 400 mg | [9] |
| Elimination Half-life (hr) | 1.12 ± 0.48 | Not Reported | 23 Normal Male Subjects | 750 mg | [12] |
| Plasma Clearance (mL/min) | 148.0 ± 39.9 | Not Reported | 23 Normal Male Subjects | 750 mg | [12] |
Experimental Protocols
In Vitro CYP2E1 Inhibition Assay
This protocol describes a typical procedure to evaluate the inhibitory potential of a test compound on CYP2E1 activity using human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
Chlorzoxazone (Substrate)
-
Test Compound (Potential Inhibitor)
-
6-Hydroxychlorzoxazone-d2 (Internal Standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (Termination and Extraction Solvent)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of chlorzoxazone, the test compound, and 6-Hydroxychlorzoxazone-d2 in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of HLM in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM, chlorzoxazone (at a concentration near its Km, e.g., 50 µM), and the test compound (at various concentrations) in potassium phosphate buffer for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard, 6-Hydroxychlorzoxazone-d2 (e.g., at a final concentration of 100 nM).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of 6-hydroxychlorzoxazone and 6-Hydroxychlorzoxazone-d2.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Determine the percent inhibition of CYP2E1 activity by the test compound at each concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vivo DDI Study (Clinical Phenotyping)
This protocol outlines a general approach for an in vivo study to assess the effect of a co-administered drug on CYP2E1 activity using chlorzoxazone as a probe.
Study Design:
-
A randomized, crossover, or parallel-group design can be used.
-
Subjects should be healthy volunteers, and factors known to influence CYP2E1 activity (e.g., alcohol consumption, smoking) should be controlled.
Procedure:
-
Baseline Phenotyping (Day 1):
-
Administer a single oral dose of chlorzoxazone (e.g., 250 mg or 500 mg) to fasting subjects.
-
Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Collect urine for a specified period (e.g., 0-8 hours).
-
-
Drug Administration:
-
Administer the investigational drug according to the study protocol (e.g., single dose or multiple doses to reach steady-state).
-
-
DDI Phenotyping (Post-Treatment):
-
After the last dose of the investigational drug, administer a single oral dose of chlorzoxazone.
-
Collect blood and urine samples as in the baseline phase.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
Thaw samples and add 6-Hydroxychlorzoxazone-d2 as an internal standard.
-
Perform sample extraction (e.g., protein precipitation for plasma, dilution for urine).
-
Quantify chlorzoxazone and 6-hydroxychlorzoxazone concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of chlorzoxazone and 6-hydroxychlorzoxazone for both the baseline and DDI phases (e.g., AUC, Cmax, t1/2).
-
Determine the metabolic ratio (MR) of 6-hydroxychlorzoxazone to chlorzoxazone in plasma (e.g., AUC ratio or concentration ratio at a specific time point).
-
Compare the pharmacokinetic parameters and MR between the two phases to assess the extent of inhibition or induction of CYP2E1 by the co-administered drug.
-
Visualizations
Caption: Metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone catalyzed by CYP2E1.
Caption: Experimental workflow for an in vitro CYP2E1 inhibition study.
Caption: Logical flow for interpreting drug-drug interaction data from a chlorzoxazone phenotyping study.
References
- 1. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone [mdpi.com]
- 12. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Chlorzoxazone using 6-Hydroxychlorzoxazone-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorzoxazone (B1668890) is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1] The therapeutic efficacy and potential toxicity of chlorzoxazone are influenced by its plasma concentration, making Therapeutic Drug Monitoring (TDM) a valuable tool for optimizing patient therapy. Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major metabolite, 6-hydroxychlorzoxazone (B195315).[2][3][4][5] The activity of CYP2E1 can vary significantly among individuals, affecting the rate of chlorzoxazone metabolism and leading to interindividual differences in drug response.[6]
The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices by mass spectrometry. 6-Hydroxychlorzoxazone-d2 is a deuterium-labeled analog of the primary metabolite of chlorzoxazone and serves as an ideal internal standard for the therapeutic drug monitoring of chlorzoxazone.[7][8][9] Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variations in instrument response.
These application notes provide a detailed protocol for the quantification of chlorzoxazone in human plasma using 6-hydroxychlorzoxazone-d2 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10][11][12]
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone involves the hydroxylation at the 6th position, a reaction catalyzed predominantly by the CYP2E1 enzyme, to form 6-hydroxychlorzoxazone.[3][4][5][13] This metabolite is then further conjugated, primarily with glucuronic acid, to facilitate its excretion in the urine.[1][3][14]
Caption: Metabolic conversion of chlorzoxazone to its primary metabolite.
Experimental Protocol: Quantification of Chlorzoxazone in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous determination of chlorzoxazone and its metabolite, using 6-hydroxychlorzoxazone-d2 as an internal standard.
1. Materials and Reagents
-
Chlorzoxazone reference standard
-
6-Hydroxychlorzoxazone reference standard
-
6-Hydroxychlorzoxazone-d2 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve chlorzoxazone, 6-hydroxychlorzoxazone, and 6-hydroxychlorzoxazone-d2 in methanol to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the chlorzoxazone and 6-hydroxychlorzoxazone stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the 6-hydroxychlorzoxazone-d2 stock solution with 50% methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL 6-hydroxychlorzoxazone-d2).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to 95% A and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Monitored Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Table 1: LC-MS/MS Instrument Conditions
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlorzoxazone | 168.0 | 132.1 |
| 6-Hydroxychlorzoxazone | 184.0 | 148.0 |
| 6-Hydroxychlorzoxazone-d2 | 186.0 | 150.0 |
Note: Ion transitions may need to be optimized for the specific instrument used.
Data Presentation and Method Validation
A summary of typical method validation parameters is presented below. These values are representative and should be established for each specific laboratory assay.
Table 3: Summary of a Validated LC-MS/MS Assay for Chlorzoxazone
| Parameter | Result |
| Linearity Range | 0.2 - 20 µg/mL[10][11][12] |
| Correlation Coefficient (r²) | > 0.995[10][11][12] |
| Lower Limit of Quantification | 0.2 µg/mL[6][10] |
| Inter-day Precision (%RSD) | < 11%[6] |
| Intra-day Precision (%RSD) | < 8%[6] |
| Recovery | 82.8% - 100.76%[6] |
TDM Workflow using 6-Hydroxychlorzoxazone-d2
The general workflow for therapeutic drug monitoring of chlorzoxazone involves sample collection, analysis, and interpretation of results to guide dose adjustments.
Caption: Workflow for chlorzoxazone therapeutic drug monitoring.
Conclusion
The use of 6-hydroxychlorzoxazone-d2 as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of chlorzoxazone. The detailed LC-MS/MS protocol herein offers high sensitivity and specificity, enabling accurate quantification in plasma samples. This approach allows clinicians and researchers to investigate the pharmacokinetics of chlorzoxazone, assess CYP2E1 activity through metabolic ratios, and ultimately personalize patient dosage regimens to enhance therapeutic outcomes and minimize adverse effects.
References
- 1. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
- 11. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxychlorzoxazone-d2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of 6-Hydroxychlorzoxazone-d2 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of 6-Hydroxychlorzoxazone-d2?
Low signal intensity for 6-Hydroxychlorzoxazone-d2 can stem from several factors, broadly categorized as:
-
Suboptimal Mass Spectrometry Parameters: Incorrect ionization mode, inefficient fragmentation, or non-optimized source conditions can significantly reduce signal intensity.
-
Sample Preparation Issues: Inefficient extraction, presence of interfering matrix components, or improper sample concentration can lead to poor signal.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the non-deuterated analog can suppress the signal.
-
Instability of the Deuterated Standard: Back-exchange of deuterium (B1214612) atoms with hydrogen from the solvent or matrix can reduce the intensity of the desired m/z.
Q2: Should I use positive or negative ionization mode for 6-Hydroxychlorzoxazone-d2 analysis?
While the detection of 6-hydroxychlorzoxazone (B195315) is often favored in negative ionization mode, robust methods have also been developed using positive electrospray ionization (ESI).[1] The optimal choice depends on the specific matrix and instrument sensitivity. It is recommended to test both modes during method development to determine the best approach for your specific experimental conditions.
Q3: What are the expected precursor and product ions for 6-Hydroxychlorzoxazone-d2?
In positive ionization mode (+ESI) , the protonated molecule [M+H]⁺ is the precursor ion. For 6-Hydroxychlorzoxazone-d2, this would be m/z 188. A specific and intense fragmentation transition has been identified as m/z 188 -> 132.[1]
In negative ionization mode (-ESI) , the deprotonated molecule [M-H]⁻ is the precursor ion, which for 6-Hydroxychlorzoxazone-d2 would be m/z 186. A common transition for the non-deuterated compound is m/z 184.4 -> 120.2, so a corresponding transition for the d2 analog should be monitored.[2]
Q4: How can I minimize matrix effects for 6-Hydroxychlorzoxazone-d2?
Matrix effects, such as ion suppression, can significantly decrease signal intensity.[3] To mitigate these effects:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.
-
Optimize Chromatography: Adjust the LC gradient to separate 6-Hydroxychlorzoxazone-d2 from co-eluting matrix components that may be causing ion suppression.
-
Dilute the Sample: If the signal intensity is sufficiently high, diluting the sample can reduce the concentration of matrix interferents.
Troubleshooting Guides
Issue: Low or No Signal for 6-Hydroxychlorzoxazone-d2
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Verify Mass Spectrometer Parameters
-
Action: Infuse a fresh, neat solution of 6-Hydroxychlorzoxazone-d2 directly into the mass spectrometer.
-
Check: Confirm that you can detect the precursor ion in both positive and negative modes. Optimize the declustering potential and collision energy to maximize the intensity of the desired product ion.
-
Rationale: This step isolates the mass spectrometer from the LC and sample matrix to ensure the instrument is functioning correctly and the basic parameters are set appropriately.
Step 2: Assess Sample Preparation
-
Action: Prepare a pre-extraction and a post-extraction spiked sample in a blank matrix. Compare the signal intensity of 6-Hydroxychlorzoxazone-d2 in both samples to a neat standard.
-
Check: A significant drop in signal in the pre-extraction spike compared to the post-extraction spike indicates poor extraction recovery. A lower signal in the post-extraction spike compared to the neat standard suggests ion suppression.
-
Rationale: This helps differentiate between inefficient extraction and matrix-induced signal suppression.
Step 3: Evaluate Chromatography
-
Action: Inject a sample and observe the peak shape and retention time of 6-Hydroxychlorzoxazone-d2.
-
Check: Look for broad, tailing, or split peaks, which can decrease signal intensity. Also, ensure that the peak is not eluting in a region of significant ion suppression, which can be identified by a dip in the baseline of a post-column infusion experiment.
-
Rationale: Good chromatography is essential for achieving optimal sensitivity and minimizing matrix effects.
Step 4: Investigate Standard Integrity
-
Action: Prepare a fresh stock solution of 6-Hydroxychlorzoxazone-d2 and re-run the experiment.
-
Check: If the signal improves with a fresh standard, the previous stock may have degraded or been prepared incorrectly.
-
Rationale: Deuterated standards can sometimes be susceptible to degradation or back-exchange, leading to a decrease in the signal of the correct mass.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for 6-Hydroxychlorzoxazone Analysis
| Parameter | Positive ESI Mode | Negative ESI Mode | Reference |
| Precursor Ion (m/z) | 188 ([M+H]⁺ for d2) | 186 ([M-H]⁻ for d2) | [1][2] |
| Product Ion (m/z) | 132 | ~122 (inferred) | [1][2] |
| Declustering Potential (V) | 40 - 60 | 30 - 50 | General Range |
| Collision Energy (eV) | 20 - 35 | 15 - 30 | General Range |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl, 4.6 x 150 mm, 2.5 µm | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate in Water | [2] |
| Mobile Phase B | Acetonitrile | Methanol (B129727) | [2] |
| Gradient | 5-95% B over 5 min | 10-90% B over 8 min | [2] |
| Flow Rate (mL/min) | 0.3 - 0.5 | 0.4 - 0.6 | [2] |
| Column Temperature (°C) | 40 | 35 | [2] |
Experimental Protocols
Protocol 1: Optimization of MS Parameters via Infusion
-
Prepare a Standard Solution: Make a 1 µg/mL solution of 6-Hydroxychlorzoxazone-d2 in 50:50 methanol:water.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Tune in Both Polarities:
-
Acquire data in both positive and negative ionization modes.
-
Identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
-
Optimize Declustering Potential (DP): While monitoring the precursor ion, ramp the DP across a relevant range (e.g., 20-100 V) and identify the voltage that provides the maximum signal intensity.
-
Optimize Collision Energy (CE):
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most intense and specific fragment for MRM analysis.
-
Create an MRM method for the selected transition.
-
Ramp the CE across a relevant range (e.g., 10-50 eV) and identify the energy that produces the highest product ion intensity.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard working solution (containing 6-Hydroxychlorzoxazone-d2). Vortex to mix. Add 200 µL of 4% phosphoric acid to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Key mass spectrometry parameters influencing signal intensity.
References
Overcoming matrix effects in 6-Hydroxy chlorzoxazone-d2 quantification
Welcome to the technical support center for the bioanalysis of 6-Hydroxychlorzoxazone-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of 6-Hydroxychlorzoxazone-d2?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 6-Hydroxychlorzoxazone-d2, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1][3] Common culprits in biological matrices include phospholipids (B1166683), salts, and proteins.[1][4]
Q2: How is a deuterated internal standard like 6-Hydroxychlorzoxazone-d2 supposed to correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically and physically almost identical to the analyte, they are expected to have the same extraction recovery, co-elute chromatographically, and experience similar ionization suppression or enhancement.[5] By adding a known amount of the d-IS to every sample, calibrator, and quality control (QC) sample, quantification is based on the ratio of the analyte's response to the d-IS's response. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1]
Q3: Why are my results inaccurate or imprecise even though I'm using 6-Hydroxychlorzoxazone-d2 as an internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. This can occur for several reasons:
-
Differential Matrix Effects: This is the most common reason for failure. It happens when the analyte and the deuterated internal standard are affected differently by the matrix.[1][6] This is often caused by a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," which can alter retention times.[7] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[1][6]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard, particularly those on hydroxyl (-OH) groups like in 6-Hydroxychlorzoxazone-d2, can sometimes be replaced by hydrogen atoms from the solvent or matrix. This "back-exchange" reduces the signal of the deuterated internal standard and can potentially increase the signal of the unlabeled analyte, causing bias.[1]
-
Interference from Matrix Components: A component in the matrix might have the same mass-to-charge ratio (m/z) as the internal standard, leading to an artificially high signal for the internal standard and an underestimation of the analyte concentration.[1]
-
Impurity in the Internal Standard: The deuterated internal standard might contain the unlabeled analyte as an impurity, which will contribute to the analyte's signal and lead to a positive bias, especially at lower concentrations.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF) using the post-extraction spike method.[2][8][9] According to regulatory guidelines, the MF should be determined using at least six different sources (lots) of the biological matrix.[8]
The process involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solution at the same concentration.[2][8]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For methods using an internal standard, the IS-Normalized MF is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The coefficient of variation (CV) of the IS-normalized MF calculated from the different matrix lots should not be greater than 15%.[8]
Troubleshooting Guide
Issue 1: High variability in analyte/internal standard area ratio across different samples.
-
Possible Cause: Differential matrix effects due to slight chromatographic separation between 6-Hydroxychlorzoxazone and its d2-labeled internal standard.[1][6] The two compounds may be eluting in slightly different zones of ion suppression.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic gradient or mobile phase composition to ensure complete co-elution of the analyte and the internal standard.[7][10] Even a small separation can lead to significant errors.[6]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[11][12] Switch from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11] Consider using specialized phospholipid removal products.[13][14][15]
-
Qualitative Assessment: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.[9][16] This will help you adjust your chromatography to ensure your analytes elute in a "clean" region.
-
Issue 2: Consistently low recovery or poor sensitivity.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard. This is often caused by high concentrations of phospholipids in plasma or serum samples prepared by protein precipitation.[4][13]
-
Troubleshooting Steps:
-
Implement Phospholipid Removal: Use sample preparation methods specifically designed to remove phospholipids.[4] Phospholipid removal plates or cartridges are highly effective.[13][14][15] These methods are often as simple as PPT but provide much cleaner extracts.[14]
-
Optimize LLE: Adjust the pH of the sample before extraction. For an acidic metabolite like 6-Hydroxychlorzoxazone, acidifying the aqueous phase can improve extraction into an organic solvent while leaving polar interferences behind.[11]
-
Evaluate SPE Sorbents: If using SPE, ensure the chosen sorbent and elution solvents are optimal for 6-Hydroxychlorzoxazone. A reversed-phase C18 or a mixed-mode sorbent might be effective.[17][18]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thus minimize suppression.[10][16]
-
Issue 3: Drifting or decreasing instrument response over an analytical batch.
-
Possible Cause: Buildup of matrix components, like phospholipids, on the analytical column and in the mass spectrometer's ion source.[15][19] This fouls the system, leading to a gradual decrease in sensitivity.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: This is the most critical step. Insufficiently cleaned samples are the primary cause of instrument contamination. Implement more effective sample preparation techniques as described in the previous sections (e.g., SPE, LLE, phospholipid removal).[11][13][14]
-
Use a Diverter Valve: Program the LC system's diverter valve to send the highly polar, early-eluting matrix components (like salts) and late-eluting non-polar components (like lipids) to waste instead of the mass spectrometer.
-
Implement Column Washing: Incorporate a strong wash step at the end of each chromatographic run (e.g., high percentage of organic solvent) to clean the column before the next injection.
-
Regular Instrument Maintenance: Schedule regular cleaning of the ion source components to prevent performance degradation.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | General Procedure | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile, methanol) to plasma/serum, vortex, centrifuge, and inject supernatant.[14] | Simple, fast, inexpensive, and requires minimal method development.[14] | Results in a "dirty" extract; does not effectively remove phospholipids or salts, leading to significant matrix effects.[13][14] | Poor[13] |
| Liquid-Liquid Extraction (LLE) | Extract analyte from the aqueous sample into an immiscible organic solvent based on pH and polarity.[11][20] | Can provide a much cleaner extract than PPT; can be optimized for selectivity.[14] | More time-consuming and requires method development; solvent selection is critical.[14] | Moderate to Good[11] |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge containing a solid sorbent that retains the analyte, wash away interferences, then elute the analyte.[17] | Provides a significantly cleaner extract than PPT and LLE; can concentrate the analyte for higher sensitivity.[14] | Most time-consuming and requires significant method development.[14] | Good to Excellent |
| Phospholipid Removal (PLR) | Pass a protein-precipitated sample through a specialized plate or cartridge that selectively retains phospholipids.[14][15] | Simple and rapid (similar to PPT); provides excellent removal of phospholipids, significantly reducing ion suppression.[13][14] | Higher cost per sample compared to PPT. | Excellent[13][15] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Factor
This protocol describes the post-extraction spike method to determine the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 6-Hydroxychlorzoxazone-d2 and its unlabeled analyte into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Set C (Blank Matrix): Process the same six lots of blank matrix through the entire sample preparation procedure. Reconstitute with the final mobile phase without any analyte or IS. This set is used to check for interferences.
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Calculate the mean peak area for the analyte and IS from the replicates in Set A and Set B.
-
Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A).
-
IS-Normalized MF = (MF of Analyte) / (MF of 6-Hydroxychlorzoxazone-d2).
-
Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across the six matrix lots. The acceptance criterion is typically %CV ≤ 15%.[8]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general starting point for extracting 6-Hydroxychlorzoxazone, a moderately polar metabolite, from plasma.
-
Sample Aliquot: To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the 6-Hydroxychlorzoxazone-d2 internal standard working solution. Vortex briefly.
-
Acidification: Add 50 µL of 0.1 M HCl to acidify the sample. Vortex.
-
Extraction: Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).[21] Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix, and inject a portion onto the LC-MS/MS system.
Visualizations
Workflow Diagrams
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Comparison of common sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. gcms.cz [gcms.cz]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. rfppl.co.in [rfppl.co.in]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Liquid Chromatography for Chlorzoxazone Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatographic separation of chlorzoxazone (B1668890) and its primary metabolite, 6-hydroxychlorzoxazone (B195315).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the method development and optimization for the analysis of chlorzoxazone and its metabolites.
Q1: I am observing poor resolution between chlorzoxazone and 6-hydroxychlorzoxazone. How can I improve their separation?
A1: Poor resolution is a common issue that can often be resolved by systematically adjusting the chromatographic conditions.
-
Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution between closely eluting peaks. If you are running a fast gradient, try decreasing the rate of change of the organic mobile phase percentage over time.
-
Mobile Phase Composition:
-
pH Adjustment: The retention of both chlorzoxazone and its hydroxylated metabolite can be sensitive to the pH of the aqueous mobile phase.[1][2] Experiment with adjusting the pH of the aqueous portion of your mobile phase. A common mobile phase involves an acetonitrile-aqueous buffer system, where the pH of the aqueous component is adjusted to around 4.4.[1]
-
Organic Modifier: While acetonitrile (B52724) is commonly used, switching to or adding methanol (B129727) as an organic modifier can alter the selectivity of the separation and may improve resolution.
-
-
Column Chemistry: Ensure you are using a suitable column. C18 columns are widely and successfully used for this separation.[1][3][4] If resolution is still an issue, consider a C18 column with a different bonding density or end-capping.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
Q2: My peaks for chlorzoxazone and/or 6-hydroxychlorzoxazone are tailing. What are the potential causes and solutions?
A2: Peak tailing can compromise peak integration and quantification. Here are the common causes and their remedies:
-
Secondary Interactions: Tailing of basic compounds can occur due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Q3: The retention times for my analytes are drifting between injections. What could be the cause?
A3: Retention time drift can be indicative of several issues:
-
Column Equilibration: Inadequate equilibration of the column between gradient runs is a frequent cause of shifting retention times.
-
Solution: Ensure that the column is fully re-equilibrated to the initial mobile phase conditions before each injection. This may require a longer post-run equilibration time.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time, such as the evaporation of the more volatile organic component, can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Variations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature. A common operating temperature is 40°C.[4]
-
Q4: I need a starting point for developing a gradient LC method for chlorzoxazone and 6-hydroxychlorzoxazone. What is a typical protocol?
A4: A robust starting method can be adapted from published literature. Below is a detailed experimental protocol that can be used as a foundation for your optimization.
Experimental Protocols
Optimized Gradient HPLC Method for the Separation of Chlorzoxazone and 6-Hydroxychlorzoxazone
This protocol is a general guideline and may require further optimization based on your specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.05 M sodium dihydrogen phosphate, pH adjusted to 4.4 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 40% B (linear gradient)
-
10-12 min: 40% to 20% B (return to initial conditions)
-
12-17 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Data Presentation
The following table summarizes typical retention times for chlorzoxazone and 6-hydroxychlorzoxazone under different isocratic conditions, which can be a useful reference when developing a gradient method.
| Condition | Mobile Phase Composition | Chlorzoxazone Retention Time (min) | 6-Hydroxychlorzoxazone Retention Time (min) |
| 1 | Acetonitrile : 0.5% Acetic Acid (v/v) | 18.65[3] | 6.12[3] |
| 2 | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate, pH 4.4 (30:70 v/v) | ~12-15 | ~5-7 |
| 3 | Methanol : 0.05% Phosphoric Acid, pH 3 (40:60 v/v) | Not specified | Not specified |
Note: Retention times are approximate and can vary based on the specific column, system, and exact mobile phase preparation.
Mandatory Visualizations
Chlorzoxazone Metabolism Pathway
Chlorzoxazone is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2E1, to form 6-hydroxychlorzoxazone.[5][6][7]
Caption: Metabolic conversion of chlorzoxazone.
Troubleshooting Workflow for Poor Peak Resolution
A logical approach to troubleshooting poor peak resolution in liquid chromatography.
Caption: Troubleshooting poor peak resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Hydroxy Chlorzoxazone-d2 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy chlorzoxazone-d2 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma stability studies?
This compound is the deuterated form of 6-Hydroxy chlorzoxazone (B1668890), the primary metabolite of the muscle relaxant chlorzoxazone. In bioanalytical studies, deuterated compounds like this are frequently used as internal standards (IS). Their chemical and physical properties are nearly identical to the non-deuterated analyte, but they have a different mass. This allows for accurate quantification by mass spectrometry, as the IS can be added to a sample at a known concentration to correct for variability during sample preparation and analysis.
Q2: What are the primary stability concerns for this compound in plasma?
As a phenolic compound, this compound may be susceptible to degradation in plasma. Key concerns include:
-
Oxidation: The phenolic hydroxyl group can be prone to oxidation, which can be catalyzed by enzymes or metal ions in the plasma. Hemolysis can exacerbate this issue due to the release of methemoglobin, which can promote radical oxidation of phenolic groups, especially at higher pH.[1]
-
Enzymatic Degradation: Plasma contains various enzymes that could potentially metabolize the compound, although 6-Hydroxy chlorzoxazone is generally considered a metabolite itself.
-
Adsorption: The compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing plasma samples can lead to degradation of the analyte.[2]
Q3: How should I store plasma samples containing this compound?
For long-term storage, it is generally recommended to keep plasma samples at ultra-low temperatures, such as -80°C.[3] For short-term storage, refrigeration at 2-8°C may be acceptable, but the stability should be thoroughly evaluated. Avoid repeated freeze-thaw cycles.[2] Aliquoting samples into smaller volumes for single use is a good practice.
Q4: Can I use a non-deuterated analogue as an internal standard instead of this compound?
While structural analogues can be used, stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis.[4] This is because they co-elute with the analyte and have nearly identical extraction recovery and ionization response, providing more accurate correction for matrix effects.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample processing: The compound may be unstable at the pH or temperature used during extraction. As a phenolic compound, it can be susceptible to oxidation, especially in the presence of hemolysis.[1] | - Optimize the pH of the extraction buffer; for phenolic compounds, a lower pH can sometimes improve stability.[1]- Keep samples on ice during processing.- Check for and note any hemolysis in the plasma samples, as this can negatively impact the stability of phenolic compounds.[1] |
| Adsorption to container surfaces: The analyte may be binding to the plastic or glass of the collection tubes or processing plates. | - Use low-binding microplates or tubes.- Silanize glassware to reduce active sites for adsorption. | |
| High variability in analytical results | Inconsistent sample handling: Variations in storage time, temperature, or the number of freeze-thaw cycles can lead to inconsistent degradation. | - Ensure all samples are handled uniformly.- Aliquot samples to avoid multiple freeze-thaw cycles.- Maintain a consistent and appropriate storage temperature (e.g., -80°C for long-term).[3] |
| Matrix effects: Components in the plasma may be suppressing or enhancing the ionization of the analyte in the mass spectrometer. | - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.- Optimize the sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. | |
| Analyte peak splitting or tailing in chromatography | Poor chromatographic conditions: The mobile phase composition, pH, or column chemistry may not be optimal. | - Adjust the mobile phase pH and organic solvent content.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Interaction with the analytical column: The phenolic group may be interacting with active sites on the silica (B1680970) support. | - Use a column with end-capping to block silanol (B1196071) groups.- Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation:
-
Spike a pool of blank human plasma with this compound at two concentration levels (low and high QC levels).
-
Divide the spiked plasma into at least four aliquots for each concentration.
-
-
Baseline Analysis:
-
Immediately after spiking, analyze one aliquot of each concentration to establish the baseline (time zero) concentration.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis:
-
After each freeze-thaw cycle, analyze one aliquot of each concentration.
-
-
Data Evaluation:
-
Compare the mean concentration of the analyte in the samples that have undergone freeze-thaw cycles to the baseline concentration. The deviation should typically be within ±15%.
-
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation:
-
Spike a pool of blank human plasma with this compound at low and high QC concentrations.
-
-
Storage:
-
Leave the spiked samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours), simulating the time samples might be left out during an experiment.
-
-
Analysis:
-
Analyze the samples after the specified storage duration.
-
-
Data Evaluation:
-
Compare the results to the baseline concentrations to determine the extent of degradation. The mean concentration should ideally be within ±15% of the nominal value.
-
Protocol 3: Assessment of Long-Term Stability
-
Sample Preparation:
-
Prepare a set of spiked plasma samples at low and high QC concentrations.
-
-
Storage:
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
-
Analysis:
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
-
Data Evaluation:
-
Compare the concentrations of the stored samples to the baseline concentrations. The deviation should generally not exceed ±15%.
-
Quantitative Data Summary
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | % Deviation from Baseline | High QC (ng/mL) | % Deviation from Baseline |
| Baseline (Cycle 0) | 10.5 | N/A | 802.1 | N/A |
| Cycle 1 | 10.3 | -1.9% | 795.5 | -0.8% |
| Cycle 2 | 10.1 | -3.8% | 789.3 | -1.6% |
| Cycle 3 | 9.9 | -5.7% | 780.1 | -2.7% |
Table 2: Illustrative Short-Term (Bench-Top) Stability at Room Temperature
| Storage Duration (hours) | Low QC (ng/mL) | % Deviation from Nominal | High QC (ng/mL) | % Deviation from Nominal |
| 0 | 10.2 | +2.0% | 798.4 | -0.2% |
| 4 | 10.0 | 0.0% | 790.6 | -1.2% |
| 8 | 9.7 | -3.0% | 782.1 | -2.2% |
| 24 | 9.2 | -8.0% | 765.9 | -4.3% |
Table 3: Illustrative Long-Term Stability at -80°C
| Storage Duration (months) | Low QC (ng/mL) | % Deviation from Nominal | High QC (ng/mL) | % Deviation from Nominal |
| 0 | 10.4 | +4.0% | 805.3 | +0.7% |
| 1 | 10.3 | +3.0% | 801.2 | +0.2% |
| 3 | 10.1 | +1.0% | 795.8 | -0.5% |
| 6 | 9.9 | -1.0% | 788.4 | -1.4% |
| 12 | 9.6 | -4.0% | 779.1 | -2.6% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in plasma.
Caption: Potential degradation pathways for this compound in plasma.
References
- 1. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for 6-Hydroxychlorzoxazone-d2 in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression for 6-Hydroxychlorzoxazone-d2 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 6-Hydroxychlorzoxazone-d2?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte, in this case, 6-Hydroxychlorzoxazone-d2, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1]
Q2: How does a deuterated internal standard like 6-Hydroxychlorzoxazone-d2 help in quantitative analysis?
A2: A deuterated internal standard (d-IS) is a type of stable isotope-labeled internal standard (SIL-IS). They are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest (6-Hydroxychlorzoxazone).[1] The fundamental assumption is that the d-IS will co-elute with the analyte and experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the d-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can 6-Hydroxychlorzoxazone-d2 fail to compensate for ion suppression? If so, why?
A3: Yes, under certain conditions, a deuterated internal standard may not perfectly correct for ion suppression.[2] This phenomenon is often referred to as "differential matrix effects."[1] The primary reasons for this include:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time between the analyte and the d-IS.[1][3] If this separation causes them to elute into regions with different levels of co-eluting matrix components, the degree of ion suppression for the analyte and the d-IS will be different, leading to inaccurate results.[3]
-
High Concentrations of Matrix Components: In cases of severe ion suppression, the ionization of both the analyte and the internal standard can be significantly and non-linearly suppressed, affecting the reliability of the ratio-metric measurement.
Q4: What are the common sources of ion suppression in biological samples like plasma or urine?
A4: Common sources of ion suppression in biological matrices include:
-
Endogenous substances: These are molecules naturally present in the sample, such as salts, lipids (especially phospholipids), proteins, and other small molecule metabolites.[4]
-
Exogenous substances: These are contaminants introduced during sample collection or preparation, such as plasticizers, detergents, and mobile phase additives.[4]
-
Formulation agents: In pre-clinical studies, excipients used in drug formulations can be a significant source of ion suppression.[5]
Q5: Are there alternatives to a deuterated internal standard if differential ion suppression is suspected?
A5: Yes, if you suspect that 6-Hydroxychlorzoxazone-d2 is not adequately compensating for matrix effects, you could consider:
-
¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, resulting in better co-elution and more reliable correction for ion suppression.[1]
-
Structural Analogs: While not a stable isotope-labeled standard, a carefully selected structural analog that has very similar chemical properties and elutes close to the analyte can sometimes be used. However, its effectiveness must be thoroughly validated.[1]
Troubleshooting Guide
Issue 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a primary indicator that the deuterated internal standard is not effectively compensating for matrix effects.
| Probable Cause | Recommended Solution |
| Differential Matrix Effects | 1. Confirm Co-elution: Inject a mixed standard of 6-Hydroxychlorzoxazone (B195315) and 6-Hydroxychlorzoxazone-d2 to verify that they are perfectly co-eluting. Even a slight separation can be problematic.[3] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution. Sometimes a column with slightly different selectivity may be beneficial. 3. Evaluate Matrix Effects: Perform a post-column infusion experiment (see Experimental Protocol 1) to identify regions of ion suppression in your chromatogram. Adjust your chromatography to ensure your analyte and internal standard elute in a region with minimal suppression. |
| Impurity in the Internal Standard | The 6-Hydroxychlorzoxazone-d2 standard may contain some unlabeled 6-Hydroxychlorzoxazone. This will lead to an overestimation of the analyte, especially at low concentrations. Contact the supplier for the certificate of analysis and isotopic purity information. |
| Interference from Matrix Components | A component in the sample matrix may have the same mass-to-charge ratio as the internal standard, leading to an artificially high signal for the internal standard. Ensure that your MS/MS transition is highly specific and that you are using a high-resolution mass spectrometer if available. |
Issue 2: Low signal intensity for both analyte and internal standard.
| Probable Cause | Recommended Solution |
| Severe Ion Suppression | 1. Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). See the data presentation table below for a comparison. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[6] However, this may compromise the limit of quantification. 3. Optimize MS Source Parameters: Adjust ESI source parameters such as capillary voltage, gas flow, and temperature to improve ionization efficiency. |
| Suboptimal Chromatographic Conditions | The mobile phase composition can significantly impact ionization efficiency. For a phenolic compound like 6-Hydroxychlorzoxazone, ensure the pH of the mobile phase is appropriate for its ionization state. For negative ion mode, a slightly basic mobile phase may be beneficial, while for positive ion mode, a slightly acidic mobile phase is typically used.[7] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression of Polar Metabolites in Plasma
| Sample Preparation Method | Principle | Relative Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Low to Moderate | Fast, simple, and inexpensive. | Does not effectively remove other matrix components like phospholipids (B1166683) and salts, often leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and may have lower recovery for very polar analytes. Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | High | Provides the cleanest extracts, significantly reducing ion suppression.[8] Can be automated for high throughput. | More complex method development and can be more expensive. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Setup:
-
Prepare a standard solution of 6-Hydroxychlorzoxazone at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to continuously infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source, using a T-fitting.
-
-
Injection:
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column and run your standard chromatographic method.
-
-
Analysis:
-
Monitor the signal of the infused 6-Hydroxychlorzoxazone. A stable, flat baseline is expected.
-
Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[1] An increase in signal indicates ion enhancement.
-
-
Evaluation:
-
Compare the retention time of your analyte and internal standard with the identified regions of ion suppression. If they elute in a region of significant suppression, optimize your chromatography to move them to a cleaner part of the chromatogram.
-
Protocol 2: Quantitative Analysis of 6-Hydroxychlorzoxazone in Human Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of 6-Hydroxychlorzoxazone in human plasma with minimized ion suppression.
Methodology:
-
Sample Preparation (using Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 25 µL of a working solution of 6-Hydroxychlorzoxazone-d2 (internal standard).
-
Precondition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% B over a few minutes should provide good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: ESI positive or negative. 6-Hydroxychlorzoxazone can be detected in both modes.[7][9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized by infusing standard solutions of 6-Hydroxychlorzoxazone and 6-Hydroxychlorzoxazone-d2. For example, for 6-hydroxychlorzoxazone in positive mode, a potential transition is m/z 186 -> 130.[9]
-
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples in the same biological matrix (e.g., blank plasma) to match the matrix effects.
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing detection sensitivity for low concentrations of 6-hydroxychlorzoxazone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 6-hydroxychlorzoxazone (B195315), particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is 6-hydroxychlorzoxazone, and why is its sensitive detection important? A1: 6-hydroxychlorzoxazone is the primary metabolite of chlorzoxazone (B1668890), a muscle relaxant. The conversion of chlorzoxazone to its 6-hydroxy metabolite is almost exclusively catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme. Therefore, measuring the concentration of 6-hydroxychlorzoxazone, often as a ratio to the parent drug, serves as a reliable method to assess CYP2E1 activity in both in vitro and in vivo studies.[1][2][3] Sensitive detection is crucial for accurately phenotyping CYP2E1 activity, especially when using low, pharmacologically inactive doses ("microdosing") of chlorzoxazone to avoid potential side effects in clinical studies.[4]
Q2: What is the most common analytical technique for detecting 6-hydroxychlorzoxazone? A2: The most prevalent and sensitive technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5][6] This method offers high selectivity and sensitivity, allowing for quantification at very low levels (pg/mL).[4] While older methods using HPLC with UV detection exist, they often lack the sensitivity required for low-concentration samples.[7][8][9]
Q3: Which ionization mode, positive or negative, is better for 6-hydroxychlorzoxazone detection by LC-MS/MS? A3: Both negative and positive electrospray ionization (ESI) modes can be used effectively. Historically, negative ESI has been preferred for this compound.[6][10] However, recent studies have demonstrated that positive ESI can also provide excellent sensitivity and specificity, which is particularly useful when developing methods for the simultaneous analysis of multiple CYP probe metabolites in a single run.[5] An ultrasensitive method achieving a limit of quantification of 2.5 pg/mL utilized negative ESI.[4] The optimal choice may depend on the specific instrumentation, sample matrix, and other analytes in the method.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: Low or No Signal Intensity
Q: I am injecting my processed sample, but I see a very weak signal, or no signal at all, for 6-hydroxychlorzoxazone. What are the potential causes and solutions?
A: This is a common issue that can stem from problems in sample preparation, chromatography, or the mass spectrometer itself. A logical troubleshooting workflow can help isolate the cause.
Detailed Solutions:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is efficient. Liquid-liquid extraction (LLE) is common. Solvents like methyl t-butyl ether, diethyl ether, and ethyl acetate (B1210297) have been used successfully.[7][9][10] Recovery should be tested and optimized.
-
Hydrolysis Step: In plasma or urine samples, 6-hydroxychlorzoxazone can be present as a glucuronide conjugate. An incubation step with a β-glucuronidase enzyme is often necessary to cleave the conjugate and measure the total metabolite concentration.[7]
-
Internal Standard: Use a proper internal standard (IS) to account for variability in sample preparation and matrix effects. A stable isotope-labeled (SIL) 6-hydroxychlorzoxazone is the ideal IS.[4] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior.
-
-
Mitigate Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample (e.g., phospholipids, salts).[11] This is a primary cause of low sensitivity and poor reproducibility in LC-MS/MS bioanalysis.[11]
-
Diagnosis: To check for matrix effects, compare the peak area of a standard spiked into an extracted blank matrix sample with the peak area of the same standard in a neat solvent. A significant difference indicates the presence of matrix effects.[12]
-
Solutions:
-
Improve sample cleanup using methods like solid-phase extraction (SPE) to better remove interfering components.
-
Adjust the chromatographic gradient to separate the analyte from the regions where matrix components elute.[11]
-
The most effective solution is to use a co-eluting stable isotope-labeled internal standard, which experiences the same matrix effects as the analyte, thus providing accurate correction.[4]
-
-
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: As mentioned, both positive and negative ESI can work. If sensitivity is low in one mode, try the other.
-
SRM Transitions: Ensure you are using the most specific and intense Selected Reaction Monitoring (SRM) transitions. See the data tables below for examples. Fragmentor voltage and collision energy should be optimized for your specific instrument to maximize the signal.
-
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
Q: My 6-hydroxychlorzoxazone peak is tailing or split. How can I improve the peak shape?
A: Poor peak shape compromises resolution and integration accuracy, affecting quantification.
Solutions:
-
Check Injection Solvent: Injecting the sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion.[13] If possible, dissolve your final extract in a solution that matches or is weaker than the starting mobile phase conditions.[14]
-
Assess Column Health:
-
A contaminated guard column or a partially blocked analytical column frit can cause split or tailing peaks.[13] Replace the guard column and try flushing the analytical column according to the manufacturer's instructions.[14]
-
Column voids, which can occur from operating at high pH for extended periods with standard silica (B1680970) columns, can also lead to poor peak shape.[13]
-
-
Optimize Mobile Phase:
-
Ensure the mobile phase pH is appropriate for the analyte and column. 6-hydroxychlorzoxazone is acidic; adding a small amount of a modifier like formic acid or acetic acid to the mobile phase can improve peak shape.[6][9]
-
Make sure mobile phases are fresh and properly degassed to prevent bubble formation, which can disrupt the baseline and flow.[14]
-
Experimental Protocols
Protocol: LC-MS/MS Analysis of 6-Hydroxychlorzoxazone from Plasma
This protocol is a representative example based on common methodologies. Optimization for specific instruments and matrices is recommended.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of an acid (e.g., 0.1 M HCl) to acidify the sample. Vortex briefly.
-
Add 1 mL of an extraction solvent (e.g., methyl t-butyl ether or ethyl acetate).[9][10]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.[15]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Centrifuge to pellet any particulates and transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
Data Presentation
Table 1: Comparison of Published LC-MS/MS Method Sensitivities
| Method | Matrix | LLOQ / LOD | Reference |
| UPLC-MS/MS | Human Plasma | LLOQ: 2.5 pg/mL | [4] |
| UPLC-MS/MS | Human Plasma | LLOQ: 200 pg/mL | [16] |
| HPLC-MS | Human Plasma | LOD: 2.0 µg/L (2 ng/mL) | [10] |
| LC-MS/MS | Rat Hepatic Microsomes | LOQ: 0.05 µM | [5] |
| HPLC | Human Plasma | LOD: 0.2 µg/mL | [9] |
| HPLC | Human Serum | LOD: 0.1 µg/mL | [17] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Table 2: Example Mass Spectrometry SRM Transitions
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| Negative ESI | 184.4 | 126.0 / 148.0 | Common transition for [M-H]⁻ | [10] |
| Positive ESI | 186.0 | 130.0 / 115.0 | For [M+H]⁺, involves aromatic ring opening | [5] |
References
- 1. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the fragmentation pattern of 6-hydroxychlorzoxazone in MS/MS
Welcome to the technical support center for the MS/MS analysis of 6-hydroxychlorzoxazone (B195315). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the fragmentation pattern of 6-hydroxychlorzoxazone and to offer troubleshooting for common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 6-hydroxychlorzoxazone in positive ion mode ESI-MS/MS?
In positive ion electrospray ionization (ESI), 6-hydroxychlorzoxazone readily forms a protonated molecule, [M+H]⁺. Given the molecular weight of 6-hydroxychlorzoxazone is 185.56 g/mol , the expected precursor ion will have a mass-to-charge ratio (m/z) of approximately 186.
Q2: What are the major product ions observed in the MS/MS spectrum of 6-hydroxychlorzoxazone?
Upon collision-induced dissociation (CID), the protonated 6-hydroxychlorzoxazone molecule ([M+H]⁺ at m/z 186) primarily fragments into three diagnostic product ions.[1] These are observed at m/z 151, 130, and 115.[1]
Q3: What are the proposed fragmentation pathways for 6-hydroxychlorzoxazone?
The fragmentation of protonated 6-hydroxychlorzoxazone proceeds through three distinct pathways.[1]
-
Loss of a chlorine radical: This pathway leads to the formation of the fragment ion at m/z 151.[1]
-
Aromatic ring opening: Two major product ions, at m/z 130 and 115, are the result of the opening of the aromatic ring structure.[1]
Q4: Which SRM transition is most commonly used for the quantification of 6-hydroxychlorzoxazone?
The selected reaction monitoring (SRM) transition of m/z 186 → 130 is frequently utilized for the specific and sensitive quantification of 6-hydroxychlorzoxazone in complex biological matrices such as human plasma and rat hepatic microsomes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Precursor Ion (m/z 186) | 1. Incorrect ionization mode. 2. Suboptimal source conditions (e.g., temperature, gas flows). 3. pH of the mobile phase is not acidic enough to promote protonation. 4. Sample degradation. | 1. Ensure the mass spectrometer is operating in positive ion mode. 2. Optimize ESI source parameters. Start with typical values and tune for maximum intensity of the m/z 186 ion. 3. Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure a pH of around 3. 4. Prepare fresh samples and standards. |
| Weak or Absent Product Ion Signals (m/z 151, 130, 115) | 1. Inadequate collision energy. 2. Incorrect precursor ion isolation. 3. Collision gas pressure is too low. | 1. Optimize the collision energy for each transition. A good starting point is a collision energy of 15-30 eV. Perform a collision energy optimization experiment to find the value that yields the highest intensity for each product ion. 2. Verify that the isolation window in the first quadrupole is centered correctly on m/z 186. 3. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. |
| Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening) | 1. Inappropriate column chemistry. 2. Mobile phase mismatch with the analyte. 3. Column overloading. 4. System dead volume. | 1. A C18 reversed-phase column is commonly used and generally provides good peak shape. 2. Ensure the mobile phase composition is optimal. A gradient elution with acetonitrile (B52724) or methanol (B129727) and water (both with 0.1% formic acid) is often effective. 3. Reduce the injection volume or the concentration of the sample. 4. Check all fittings and tubing for proper connections to minimize dead volume. |
| High Background Noise or Interferences | 1. Contamination from the sample matrix. 2. Contaminated mobile phase or LC system. 3. Co-eluting isobaric interferences. | 1. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use high-purity solvents and flush the LC system thoroughly. 3. Adjust the chromatographic gradient to improve the separation of 6-hydroxychlorzoxazone from interfering compounds. |
Data Presentation
Table 1: Key Mass Spectrometric Parameters for 6-Hydroxychlorzoxazone Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 186 |
| Major Product Ions (m/z) | 151, 130, 115 |
| Common SRM Transition | 186 → 130 |
Note: Optimal collision energy should be determined empirically on the specific instrument being used.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting 6-hydroxychlorzoxazone from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The following is a general-purpose LC-MS/MS method that can be adapted and optimized for specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
6-Hydroxychlorzoxazone: 186 → 130
-
(Optional) 186 → 151
-
(Optional) 186 → 115
-
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 15-30 eV for each transition.
-
Visualizations
Caption: Fragmentation pathway of protonated 6-hydroxychlorzoxazone.
Caption: General experimental workflow for 6-hydroxychlorzoxazone analysis.
References
Resolving co-elution issues in chlorzoxazone metabolite analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of chlorzoxazone (B1668890) and its primary metabolite, 6-hydroxychlorzoxazone (B195315).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of chlorzoxazone and 6-hydroxychlorzoxazone, with a focus on resolving co-elution problems.
Question: My chlorzoxazone and 6-hydroxychlorzoxazone peaks are co-eluting. What are the initial steps to resolve them?
Answer:
Co-elution of chlorzoxazone and its more polar metabolite, 6-hydroxychlorzoxazone, can compromise the accuracy of your results.[1] Here’s a step-by-step approach to troubleshoot this issue:
-
Verify Your Method Parameters: Double-check that your current high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method parameters (e.g., mobile phase composition, gradient, flow rate, column temperature) match the intended validated method.[2][3]
-
Assess Peak Shape: Look for signs of asymmetry, such as shoulders or tailing on your peak.[1] A distorted peak shape can be an indicator of underlying co-elution.[1]
-
Adjust Mobile Phase Strength: If the peaks are eluting very early (low capacity factor), they may not have sufficient interaction with the stationary phase for a good separation.[4] To increase retention and improve resolution, you can weaken your mobile phase by decreasing the proportion of the organic solvent (e.g., acetonitrile, methanol).[4]
-
Modify Mobile Phase pH: The pH of the mobile phase can affect the ionization state of chlorzoxazone and 6-hydroxychlorzoxazone, which in turn influences their retention. For reversed-phase chromatography, a mobile phase with a slightly acidic pH, such as 0.5% acetic acid or 0.05 M phosphate (B84403) buffer at pH 4.5, has been used successfully.[3][5] Experimenting with the pH may alter the selectivity and improve separation.
Question: I've tried adjusting the mobile phase, but the resolution is still not optimal. What other chromatographic parameters can I change?
Answer:
If mobile phase adjustments are insufficient, consider the following modifications to your chromatographic system:
-
Change the Stationary Phase: The choice of the column is critical for selectivity. If you are using a standard C18 column and facing co-elution, consider switching to a different stationary phase chemistry. A phenyl column, for instance, offers different selectivity due to pi-pi interactions and might resolve the compounds.[6]
-
Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the run time.
-
Adjust the Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution. A column temperature of around 40°C has been shown to be effective.[2][7]
-
Implement a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate the early-eluting 6-hydroxychlorzoxazone from the later-eluting chlorzoxazone. A gradient allows for a weaker mobile phase at the beginning of the run to retain and separate early eluting compounds, followed by an increase in organic solvent to elute more retained compounds in a reasonable time.
Question: I am observing ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix, are a common challenge in bioanalysis.[8] Here are some strategies to minimize them:
-
Improve Sample Preparation: A more rigorous sample clean-up can remove interfering endogenous components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation. Diethyl ether and ethyl acetate (B1210297) have been successfully used for the extraction of chlorzoxazone and its metabolite.[3][9]
-
Optimize Chromatography: Improving the chromatographic separation of the analytes from the matrix components is a key strategy. This can be achieved by adjusting the gradient, changing the column, or modifying the mobile phase as described for resolving analyte co-elution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentrations remain above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Question: What are the typical retention times for chlorzoxazone and 6-hydroxychlorzoxazone?
Answer:
Retention times are highly method-dependent. However, in one reported HPLC method using an Alltima C18 column with a mobile phase of acetonitrile-0.5% acetic acid, the retention times were approximately 6.12 minutes for 6-hydroxychlorzoxazone and 18.65 minutes for chlorzoxazone.[3]
Question: What are the recommended mass transitions for the LC-MS/MS analysis of chlorzoxazone and 6-hydroxychlorzoxazone?
Answer:
For LC-MS/MS analysis in negative ion mode, a common transition for chlorzoxazone is m/z 168.0 → 132.1.[7] For 6-hydroxychlorzoxazone, transitions of m/z 184.4 and 186.2 have been used.[2] In positive ion mode, a specific transition for 6-hydroxychlorzoxazone has been identified as m/z 186 → 130.[10]
Question: What are some common sample preparation techniques for plasma or serum samples?
Answer:
Common sample preparation techniques include:
-
Protein Precipitation: This is a simple and fast method, often performed with acetonitrile.[7]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate or diethyl ether provides a cleaner extract than protein precipitation.[3][9]
-
Direct Injection: In some cases, with specialized columns like a semipermeable surface (SPS) column, direct injection of filtered serum may be possible.[11]
For urine samples, a hydrolysis step with β-glucuronidase is often necessary to cleave glucuronide conjugates before extraction.[9][12]
Question: What is the metabolic pathway of chlorzoxazone?
Answer:
Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major metabolite, 6-hydroxychlorzoxazone.[5][13] This metabolite is then further conjugated, primarily with glucuronic acid, to be excreted in the urine.[9][12]
Quantitative Data Summary
Table 1: Example Chromatographic Conditions for Chlorzoxazone and 6-Hydroxychlorzoxazone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 | Thermo C18 (4.6 mm x 150 mm, 5 µm) | Semipermeable Surface (SPS) |
| Mobile Phase | Acetonitrile - 0.5% Acetic Acid | Acetonitrile - 30 mmol/L Ammonium Acetate | Acetonitrile - 0.05 M Phosphate Buffer (pH 7) (20:80 v/v) |
| Flow Rate | Not Specified | 1 mL/min | Not Specified |
| Detection | UV at 287 nm | ESI-MS (Negative Ion Mode) | UV at 230 nm |
| Reference | [3] | [2] | [11] |
Table 2: Example Mass Spectrometry Transitions for Chlorzoxazone and 6-Hydroxychlorzoxazone
| Compound | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Reference |
| Chlorzoxazone | Negative | 168.0 | 132.1 | [7] |
| Chlorzoxazone | Negative | 168.3, 170.2 | - | [2] |
| 6-Hydroxychlorzoxazone | Negative | 184.4, 186.2 | - | [2] |
| 6-Hydroxychlorzoxazone | Positive | 186 | 130 | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on a method for the analysis of chlorzoxazone in human plasma.[7]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an appropriate volume of the mobile phase if necessary.
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for Separation
This protocol is adapted from a published method for the determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma.[3]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Alltima C18 column.
-
Mobile Phase: Acetonitrile and 0.5% acetic acid in water. The exact ratio should be optimized for your system, but a starting point could be a gradient elution.
-
Detection: Set the UV detector to 287 nm.
-
Injection Volume: 20 µL.
-
Analysis: Inject prepared samples and standards. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Visualizations
Caption: Metabolic conversion of chlorzoxazone to 6-hydroxychlorzoxazone and its subsequent conjugation.
Caption: A typical workflow for the bioanalysis of chlorzoxazone and its metabolites.
Caption: A decision tree for systematically troubleshooting co-elution issues.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for storing and handling 6-Hydroxy chlorzoxazone-d2
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Hydroxy-d2-chlorzoxazone.
Frequently Asked Questions (FAQs)
Q1: What is 6-Hydroxy-d2-chlorzoxazone?
A1: 6-Hydroxy-d2-chlorzoxazone is the deuterium-labeled analog of 6-Hydroxychlorzoxazone.[1][2] 6-Hydroxychlorzoxazone is the major active metabolite of Chlorzoxazone (B1668890), a centrally acting muscle relaxant.[1][3][4] The formation of this metabolite from Chlorzoxazone is mediated by the cytochrome P450 isoform CYP2E1 in human hepatic microsomes.[1][4]
Q2: What are the primary applications of 6-Hydroxy-d2-chlorzoxazone?
A2: Due to its isotopic labeling, it is primarily used as an internal standard for the quantitative analysis of 6-Hydroxychlorzoxazone in biological samples by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2][5] Its use as an internal standard improves the accuracy and precision of quantification in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2]
Q3: What are the key chemical and physical properties of 6-Hydroxy-d2-chlorzoxazone?
A3: The key properties are summarized in the table below.
| Property | Value | Source |
| Alternate Names | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2 | [1][2] |
| CAS Number | 1432065-00-3 | [1][6] |
| Molecular Formula | C₇H₂D₂ClNO₃ | [1][6] |
| Molecular Weight | 187.58 g/mol | [1][6] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4][6] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [4] |
Storage and Handling
Q4: What are the recommended storage conditions for 6-Hydroxy-d2-chlorzoxazone?
A4: Proper storage is critical to maintain the integrity and stability of the compound. The recommended conditions vary based on the expected duration of storage.
| Storage Temperature | Recommended Duration | Source |
| +4°C | Short-term storage | [6] |
| -20°C | Long-term storage (stability of at least 4 years) | [4] |
| -80°C | Extended long-term storage (stock solutions stable for 6 months) | [3] |
Q5: What safety precautions should be taken when handling this compound?
A5: 6-Hydroxy-d2-chlorzoxazone and its parent compounds can be hazardous. Standard laboratory safety protocols should be strictly followed. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area, such as a chemical fume hood.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.
Experimental Protocols and Troubleshooting
Q6: Can you provide a general protocol for using 6-Hydroxy-d2-chlorzoxazone as an internal standard in a plasma bioanalysis study?
A6: This protocol outlines a typical workflow for quantifying an analyte in plasma using 6-Hydroxy-d2-chlorzoxazone as an internal standard (IS) with LC-MS/MS. A similar method was successfully used for chlorzoxazone bioequivalence studies.[8]
Experimental Protocol: LC-MS/MS Quantification
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of your analyte and the 6-Hydroxy-d2-chlorzoxazone (IS) in a suitable solvent like methanol or DMSO.
-
Store stock solutions at -20°C or -80°C.[3]
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working solutions by serially diluting the analyte stock solution.
-
Spike blank biological matrix (e.g., human plasma) with the working solutions to create calibration standards at various concentrations (e.g., 0.2-20 µg/mL).[8]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation): [8]
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a C18 analytical column with a gradient mobile phase.[8]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use electrospray ionization (ESI) in negative mode.[8]
-
Optimize ion transitions for both the analyte and the internal standard.
-
-
Q7: I am experiencing low signal intensity or high variability in my LC-MS/MS results. What should I troubleshoot?
A7: Low or inconsistent signal is a common issue in bioanalysis. The problem can stem from the sample preparation, chromatography, or the mass spectrometer interface.[9][10]
Troubleshooting Steps:
-
Check for Matrix Effects/Ion Suppression:
-
Cause: Co-eluting endogenous compounds from the biological matrix can compete with the analyte for ionization, suppressing its signal.[10]
-
Solution: Improve the sample cleanup procedure. If using protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] Also, adjust chromatographic conditions to separate the analyte from the interfering compounds.[11]
-
-
Verify Sample Preparation and Extraction Recovery:
-
Cause: Inconsistent or low recovery during the extraction process can lead to variable results.
-
Solution: Perform a recovery experiment by comparing the signal of an analyte spiked before extraction to one spiked after extraction. If recovery is low, optimize the extraction solvent, pH, or method.
-
-
Assess Analyte and IS Stability:
-
Cause: The analyte or internal standard may be degrading in the biological matrix or during sample processing (e.g., freeze-thaw cycles, bench-top instability).
-
Solution: Conduct stability tests. If degradation is observed, use stabilizing agents, adjust the pH, or minimize the time samples spend at room temperature.[10]
-
Q8: My chromatographic peaks are broad, split, or showing retention time shifts. What could be the problem?
A8: Poor peak shape or retention time instability often points to issues with the analytical column or the mobile phase.
Troubleshooting Steps:
-
Column Health:
-
Cause: The column may be contaminated, degraded, or have a void at the inlet.
-
Solution: First, try flushing the column with a strong solvent. If that fails, reverse-flush the column (if permitted by the manufacturer). Using a guard column can help extend the life of the analytical column. If the problem persists, the column may need to be replaced.
-
-
Mobile Phase Preparation:
-
Cause: Incorrectly prepared mobile phase, pH drift, or degradation of mobile phase additives can affect chromatography.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate pH measurement and that all components are fully dissolved. Degas the mobile phase to prevent air bubbles.
-
-
Injection Solvent Mismatch:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: If possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Hydroxy Chlorzoxazone-d2 | LGC Standards [lgcstandards.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Calibrating instrument response for accurate 6-hydroxychlorzoxazone measurement
Technical Support Center: Accurate Measurement of 6-Hydroxychlorzoxazone (B195315)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instrument response for the accurate measurement of 6-hydroxychlorzoxazone, the primary metabolite of chlorzoxazone (B1668890).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying 6-hydroxychlorzoxazone?
A1: The most common methods for the quantification of 6-hydroxychlorzoxazone in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for samples with low analyte concentrations.[5][6]
Q2: What is a "matrix effect" and how can it affect my 6-hydroxychlorzoxazone measurement?
A2: A matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[7][8][9] This can lead to inaccurate and imprecise quantification of 6-hydroxychlorzoxazone.[8] It is a significant challenge in LC-MS/MS bioanalysis and must be evaluated during method development.[9][10]
Q3: How do I choose an appropriate internal standard (IS) for my assay?
A3: An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., 6-hydroxychlorzoxazone-d2). If that is not available, a structural analog with similar physicochemical properties, chromatographic retention time, and extraction recovery is recommended.[11] For HPLC-UV, 5-fluorobenzoxazolone has been used.[12][13] For LC-MS/MS, a compound like repaglinide (B1680517) has been utilized, though a stable isotope-labeled standard is always preferable to compensate for matrix effects and variability in sample processing.[4]
Q4: What are typical calibration curve ranges for 6-hydroxychlorzoxazone analysis?
A4: Calibration ranges depend on the analytical method and the biological matrix. For HPLC-UV in plasma, a typical range is 0.5-20 µg/mL.[12] For the more sensitive LC-MS/MS methods, ranges can be lower, for instance, 10-3000 µg/L (or ng/mL) in human plasma.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 6-hydroxychlorzoxazone.
Issue 1: Poor or No Signal for 6-Hydroxychlorzoxazone
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Ionization Mode | 6-hydroxychlorzoxazone is often detected in negative ionization mode (ESI-).[3] However, it can also be detected in positive mode (ESI+) at low pH.[14][15] Infuse a standard solution to determine the optimal ionization polarity and tune instrument parameters like capillary voltage and gas flows.[16][17] |
| Suboptimal MS/MS Transition (SRM) | Verify the precursor and product ions. For ESI+, a common transition is m/z 186 -> 130.[14] For ESI-, transitions include m/z 184.4 -> 120.1.[3] Optimize the collision energy for your specific instrument to ensure efficient fragmentation and maximum signal.[17] |
| Analyte Degradation | 6-hydroxychlorzoxazone may be unstable in certain conditions. Ensure proper sample handling and storage. Investigate potential degradation during sample preparation by evaluating analyte stability under various conditions (e.g., temperature, pH).[18] |
| Inefficient Sample Extraction | The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may have low recovery. Evaluate the extraction recovery by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[5] Optimize the extraction solvent and pH.[11] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Mismatched Injection Solvent and Mobile Phase | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[19] If possible, reconstitute the final extract in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from the biological matrix can accumulate on the column frit or stationary phase.[19] Flush the column with a strong solvent. If the problem persists, try replacing the in-line filter and guard column. If peak shape does not improve, the analytical column may need replacement. |
| Secondary Interactions with Column Silanols | Peak tailing can occur due to interactions between the analyte and residual silanol (B1196071) groups on the column packing.[19] Adjusting the mobile phase pH can help suppress the ionization of either the analyte or the silanol groups. Adding a small amount of a competing base to the mobile phase may also improve peak shape. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings can cause peak broadening.[19] Ensure all connections are properly made and use tubing with the smallest appropriate internal diameter. |
Issue 3: High Variability and Poor Reproducibility in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Matrix effects can vary between different sample lots, leading to poor reproducibility.[9] Improve the sample cleanup procedure to remove more interfering matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation (PP) or liquid-liquid extraction (LLE) at reducing matrix effects.[5] The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability. |
| Autosampler Carryover | Analyte from a high-concentration sample may adsorb to autosampler components and elute in subsequent blank or low-concentration injections. Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume/duration.[10] |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Where possible, automate sample preparation steps.[11] |
| Instrument Instability | Fluctuations in pump pressure, column temperature, or mass spectrometer source conditions can lead to variable results. Monitor system suitability parameters (e.g., retention time, peak area, and pressure) throughout the analytical run to detect instrument drift. |
Quantitative Data Summary
The following tables summarize typical parameters for validated 6-hydroxychlorzoxazone bioanalytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range (Plasma) | 0.5 - 20 µg/mL | [12][13] |
| Linearity Range (Urine) | 4 - 400 µg/mL | [1] |
| Limit of Detection (LOD) (Plasma) | 0.2 µg/mL | [12] |
| Inter-day Precision (%RSD) | < 8.2% | [1] |
| Intra-day Precision (%RSD) | < 5.1% | [1] |
| Wavelength (λmax) | 283 - 287 nm | [1][12] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range (Plasma) | 10 - 3000 µg/L (ng/mL) | [3] |
| Limit of Quantification (LOQ) | 2.0 µg/L (ng/mL) | [3] |
| Ionization Mode | ESI- or ESI+ | [3][14] |
| Precursor/Product Ions (ESI-) | m/z 184.4 / 186.2 | [3] |
| Precursor/Product Ions (ESI+) | m/z 186 -> 130 | [14] |
| Intra- & Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy (% Bias) | Within ± 15% | [14] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Primary Stock Solution: Accurately weigh a certified reference standard of 6-hydroxychlorzoxazone and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the appropriate solvent (e.g., 50:50 acetonitrile (B52724):water) to create a series of working standard solutions that will cover the desired calibration range.
-
Spiking: Spike the appropriate blank biological matrix (e.g., human plasma) with the working standard solutions to achieve the final concentrations for the calibration curve (typically 8-10 non-zero points) and QCs (at least low, medium, and high concentrations). The volume of the spiking solution should be small (e.g., <5% of the matrix volume) to avoid altering the matrix composition.
-
Storage: Aliquot and store the prepared standards and QCs at -80°C until analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PP)
This protocol is a fast and simple method for sample cleanup.
-
Aliquot Sample: Pipette 100 µL of the study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of mobile phase or a compatible solvent. This step helps to concentrate the analyte and ensures solvent compatibility with the LC system.[20]
-
Inject: Inject the final solution into the LC-MS/MS or HPLC system.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for 6-hydroxychlorzoxazone analysis.
References
- 1. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simbecorion.com [simbecorion.com]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. agilent.com [agilent.com]
- 20. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Troubleshooting Poor Peak Shape in 6-Hydroxychlorzoxazone Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatography of 6-hydroxychlorzoxazone (B195315).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 6-hydroxychlorzoxazone?
A1: The most common cause of peak tailing for 6-hydroxychlorzoxazone, a phenolic compound, is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can lead to a portion of the analyte molecules being more strongly retained, resulting in a skewed peak with a pronounced tail.
Q2: How does the mobile phase pH affect the peak shape of 6-hydroxychlorzoxazone?
A2: Mobile phase pH is a critical factor influencing the peak shape of 6-hydroxychlorzoxazone due to its weakly acidic nature, with a predicted pKa of approximately 7.83.[1] At a mobile phase pH close to its pKa, a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak broadening or splitting. To ensure a consistent ionization state and minimize peak shape distortion, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Q3: Can column choice impact the peak shape of 6-hydroxychlorzoxazone?
A3: Yes, the choice of HPLC column can significantly impact peak shape. Using a modern, high-purity silica (B1680970) column with end-capping can reduce the number of accessible silanol groups, thereby minimizing secondary interactions and improving peak symmetry. For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups, may offer better peak shapes for phenolic compounds like 6-hydroxychlorzoxazone.
Q4: What is peak fronting and what are its common causes for 6-hydroxychlorzoxazone?
A4: Peak fronting is a chromatographic issue where the front of the peak is less steep than the tail. Common causes for 6-hydroxychlorzoxazone include high sample concentration (mass overload), injecting the sample in a solvent significantly stronger than the mobile phase, or a collapse of the column bed.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for 6-hydroxychlorzoxazone is asymmetrical, with the latter half being broader than the front half.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 4.0. This will suppress the ionization of the silanol groups on the stationary phase, reducing their interaction with the phenolic hydroxyl group of 6-hydroxychlorzoxazone. 2. Use a High-Purity, End-Capped Column: Employ a modern C18 or C8 column with high-purity silica and effective end-capping to minimize the number of available silanol groups. 3. Add a Mobile Phase Modifier: Incorporate a small concentration (e.g., 10-25 mM) of a buffer salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) into the mobile phase. This can help to mask the residual silanol groups. |
| Mobile Phase pH close to Analyte pKa | Given the pKa of 6-hydroxychlorzoxazone is ~7.83, ensure the mobile phase pH is well below this value (e.g., pH < 5.8) to maintain a consistent, non-ionized state of the analyte. |
| Column Contamination | Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol, to remove any strongly retained contaminants. If the problem persists, consider replacing the column. |
| Metal Chelation | The phenolic group of 6-hydroxychlorzoxazone can potentially chelate with metal impurities in the silica matrix. Using a high-purity silica column can mitigate this issue. |
Issue 2: Peak Fronting
Symptoms: The peak for 6-hydroxychlorzoxazone is asymmetrical, with the front half being broader than the latter half.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Mass Overload | Reduce the concentration of the 6-hydroxychlorzoxazone sample and re-inject. If the peak shape improves, the original sample was overloaded. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. |
| Column Collapse | A sudden appearance of fronting peaks may indicate a void at the head of the column. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges. Replacing the column is typically necessary. |
Issue 3: Broad or Split Peaks
Symptoms: The peak for 6-hydroxychlorzoxazone is wider than expected or appears as two or more overlapping peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Mobile Phase pH near Analyte pKa | As mentioned, operating near the pKa of 6-hydroxychlorzoxazone (~7.83) can lead to the presence of both ionized and non-ionized forms, resulting in peak splitting or broadening. Adjust the mobile phase pH to be at least 2 units away from the pKa. |
| Column Void or Channeling | A void at the column inlet can cause the sample to travel through different paths, leading to peak splitting. This often requires column replacement. |
| Contamination on the Column Frit | Particulate matter from the sample or mobile phase can partially block the column inlet frit, leading to distorted flow and poor peak shape. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue. |
| Co-elution with an Impurity | A shoulder or split peak may indicate the presence of a co-eluting impurity. Modify the mobile phase composition (e.g., change the organic solvent ratio or type) or use a different column chemistry to improve the separation. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol describes a systematic approach to optimizing the mobile phase pH to mitigate peak tailing of 6-hydroxychlorzoxazone.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 287 nm
-
Sample: 6-hydroxychlorzoxazone standard (10 µg/mL) dissolved in 50:50 water:acetonitrile.
-
-
Procedure: a. Prepare a series of aqueous mobile phase A components with varying pH values. For example:
- 0.1% Formic Acid (pH ~2.7)
- 20 mM Ammonium Formate buffer, adjusted to pH 3.5 with formic acid.
- 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with acetic acid. b. Equilibrate the column with the initial mobile phase for at least 15 column volumes. c. Inject the 6-hydroxychlorzoxazone standard and record the chromatogram. d. Repeat steps 2b and 2c for each of the prepared mobile phase A components. e. Compare the peak shape (tailing factor, asymmetry) from each run to determine the optimal pH for your specific column and conditions.
Protocol 2: Evaluation of Column Performance
This protocol outlines a method to assess if the column is the source of poor peak shape.
-
Prepare a Standard Test Mixture:
-
Uracil (B121893) (unretained marker)
-
Toluene (B28343) (neutral compound)
-
6-hydroxychlorzoxazone
-
-
Chromatographic Conditions:
-
Use the optimized mobile phase from Protocol 1 or your current method.
-
-
Procedure: a. Inject the standard test mixture onto the suspect column and record the chromatogram. b. Analyze the peak shapes:
- Uracil: Should be a sharp, symmetrical peak. Poor shape indicates issues with the HPLC system (e.g., extra-column volume).
- Toluene: Should be a sharp, symmetrical peak. Tailing in the toluene peak suggests a physical problem with the column, such as a void or channeling.
- 6-hydroxychlorzoxazone: If the uracil and toluene peaks are symmetrical but the 6-hydroxychlorzoxazone peak tails, the issue is likely due to secondary chemical interactions with the stationary phase. c. If a physical column problem is suspected, replace the column with a new one of the same type and re-inject the test mixture to confirm.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Causes and solutions for poor peak shape.
References
Impact of mobile phase additives on 6-Hydroxy chlorzoxazone-d2 ionization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase additives on the ionization of 6-Hydroxychlorzoxazone-d2 in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for 6-Hydroxychlorzoxazone-d2 analysis?
A1: 6-Hydroxychlorzoxazone-d2 can be successfully analyzed using both positive and negative electrospray ionization (ESI) modes. The optimal choice depends on the mobile phase composition and desired sensitivity. Historically, negative ESI has been common for its non-deuterated analog, 6-Hydroxychlorzoxazone.[1][2] However, methods have also been developed using positive ESI at a low pH, which can be beneficial for simultaneous analysis with other compounds that ionize well in positive mode.[2]
Q2: How do acidic mobile phase additives affect the ionization of 6-Hydroxychlorzoxazone-d2?
A2: Acidic additives like formic acid, acetic acid, and phosphoric acid play a crucial role in the ionization of 6-Hydroxychlorzoxazone-d2. In positive ESI mode, a low pH (e.g., around 3) is necessary to promote protonation of the molecule, enabling its detection as [M+H]⁺.[2] In negative ESI mode, the effect of acids can be more complex. While acids are typically used for positive ionization, some weak acids can enhance negative ionization for certain compounds.[3] However, strong acids will suppress deprotonation and are not suitable for negative mode analysis.
Q3: What is the role of ammonium (B1175870) salts like ammonium acetate (B1210297) and ammonium formate (B1220265) in the mobile phase?
A3: Ammonium acetate and ammonium formate are volatile salts commonly used as mobile phase additives in LC-MS.[4] They can act as buffering agents to control the pH of the mobile phase, which is critical for consistent ionization.[5] In negative ESI mode, they can facilitate the formation of deprotonated molecules [M-H]⁻. For 6-Hydroxychlorzoxazone, a mobile phase containing 30 mmol/L ammonium acetate has been used successfully with negative ESI.[1] The choice between ammonium acetate and ammonium formate can influence chromatographic resolution and signal intensity, with formate often providing better sensitivity in some applications.[4]
Q4: Can the deuterated label on 6-Hydroxychlorzoxazone-d2 be lost during analysis?
A4: Deuterium (B1214612) atoms on a molecule can potentially exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on acidic or basic sites of the molecule and can be influenced by the pH of the mobile phase.[6] It is advisable to evaluate the stability of the deuterated internal standard in the mobile phase and sample diluent to ensure accurate quantification.[6]
Q5: I am observing poor signal intensity for 6-Hydroxychlorzoxazone-d2. What should I check first?
A5: Poor signal intensity can be due to several factors. First, verify that your mobile phase composition is appropriate for the chosen ionization mode. For positive mode, ensure a sufficiently low pH. For negative mode, avoid strongly acidic conditions. Next, check for potential ion suppression from matrix components in your sample.[7] Optimizing sample preparation can help mitigate this. Also, confirm the cleanliness of the ion source and mass spectrometer, as contamination can lead to a weak signal.[8]
Troubleshooting Guides
Issue 1: Poor or No Signal for 6-Hydroxychlorzoxazone-d2
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | - For positive ESI, ensure the mobile phase is acidic (e.g., 0.1% formic acid or acetic acid, pH ~3).[2] - For negative ESI, use a neutral or slightly basic mobile phase, or one containing a salt like ammonium acetate.[1] Avoid strong acids. |
| Ion Suppression | - Perform a post-column infusion experiment to identify regions of ion suppression.[7] - Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9] - Dilute the sample if high concentrations of matrix components are suspected.[7] |
| Incorrect Ionization Mode | - Verify that the mass spectrometer is operating in the correct ionization polarity (positive or negative) for your method. |
| Instrument Contamination | - Clean the ion source, transfer capillary, and other components of the mass spectrometer according to the manufacturer's recommendations.[8] |
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Shifting Mobile Phase pH | - Prepare fresh mobile phase daily. - Ensure adequate buffering capacity if using salts like ammonium acetate. |
| Chromatographic Isotope Effect | - The deuterated internal standard (6-Hydroxychlorzoxazone-d2) may have a slightly different retention time than the non-deuterated analyte.[7] Ensure that the peak integration windows are set appropriately for both compounds. |
| Analyte Instability | - Investigate the stability of 6-Hydroxychlorzoxazone-d2 in the mobile phase and sample diluent over the course of the analytical run.[6] |
| System Carryover | - Implement a robust needle and injection port washing procedure with a strong solvent.[7] - Make blank injections between samples to assess carryover. |
Data Summary Table
The following table summarizes the impact of different mobile phase additives on the ionization of 6-Hydroxychlorzoxazone, based on published literature. Note that direct comparative studies on the deuterated form are limited, but the principles are expected to be highly similar.
| Mobile Phase Additive | Ionization Mode | Expected Effect on Ionization | Reference |
| 0.5% Acetic Acid | Not specified, likely negative | Enables detection | [1] |
| 30 mmol/L Ammonium Acetate | Negative ESI | Promotes formation of [M-H]⁻ | [1] |
| Acidified to pH 3 | Positive ESI | Promotes formation of [M+H]⁺ | [2] |
| 0.05% Phosphoric Acid (pH 3) | Not specified (UV detection) | Suitable for chromatography | [10] |
| 0.5% Phosphoric Acid | Not specified (UV detection) | Suitable for chromatography | [10] |
Experimental Protocols
Protocol 1: Analysis of 6-Hydroxychlorzoxazone in Negative ESI Mode
This protocol is adapted from a method for the determination of chlorzoxazone (B1668890) and its metabolite in human plasma.[1]
-
Chromatographic Conditions:
-
Column: Thermo C18 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (B52724) and 30 mmol/L ammonium acetate solution. The gradient or isocratic conditions should be optimized for the specific application.
-
Flow Rate: 1 mL/min with a split if necessary.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor the appropriate m/z transitions for 6-Hydroxychlorzoxazone-d2. For the non-deuterated form, ions at m/z 184.4 and 186.2 are monitored.[1] The corresponding ions for the d2 variant would be m/z 186.4 and 188.2.
-
Protocol 2: Analysis of 6-Hydroxychlorzoxazone in Positive ESI Mode
This protocol is based on a method developed for the simultaneous analysis of multiple cytochrome P450 activities.[2]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 or similar column.
-
Mobile Phase: An aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid) run in a gradient. The final pH of the mobile phase should be low (e.g., ~3) to promote protonation.
-
Flow Rate: Optimize for the column dimensions (typically 0.2-0.6 mL/min for standard analytical columns).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Optimize and monitor the specific precursor-to-product ion transitions for 6-Hydroxychlorzoxazone-d2. For the non-deuterated form, the transition m/z 186 -> 130 has been shown to be specific.[2] For the d2 variant, this would likely be m/z 188 -> 132 or another suitable fragment.
-
Visualizations
Caption: Experimental workflow for 6-Hydroxychlorzoxazone-d2 analysis.
Caption: Troubleshooting poor ionization of 6-Hydroxychlorzoxazone-d2.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Selection of MRM transitions for 6-Hydroxy chlorzoxazone-d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Hydroxychlorzoxazone-d2 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for 6-Hydroxychlorzoxazone-d2?
The selection of Multiple Reaction Monitoring (MRM) transitions is a critical step in developing a robust LC-MS/MS method. For 6-Hydroxychlorzoxazone-d2, the precursor ion and product ions are based on the fragmentation pattern of the non-deuterated analog, 6-Hydroxychlorzoxazone.
The molecular formula for 6-Hydroxychlorzoxazone-d2 is C7H2D2ClNO3, with a molecular weight of approximately 187.58 g/mol .[1][2][3] The IUPAC name, 5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one, indicates the position of the deuterium (B1214612) labels on the aromatic ring.[3]
Based on published data for the non-deuterated 6-Hydroxychlorzoxazone (precursor ion m/z 184 in negative ion mode), the following MRM transitions are proposed for 6-Hydroxychlorzoxazone-d2.[4] It is essential to empirically optimize these transitions on your specific mass spectrometer.
Table 1: Proposed MRM Transitions for 6-Hydroxychlorzoxazone and its d2-labeled Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Note |
| 6-Hydroxychlorzoxazone | 184 | 120 | Negative | Quantifier |
| 64 | Negative | Qualifier | ||
| 148 | Negative | Qualifier | ||
| 6-Hydroxychlorzoxazone-d2 | 186 | 122 | Negative | Proposed Quantifier |
| 64 | Negative | Proposed Qualifier | ||
| 150 | Negative | Proposed Qualifier |
Experimental Protocols
Method for MRM Transition Optimization
A standard approach to optimizing MRM transitions for 6-Hydroxychlorzoxazone-d2 involves the following steps:
-
Preparation of Standard Solution : Prepare a 1 µg/mL solution of 6-Hydroxychlorzoxazone-d2 in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Direct Infusion : Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Scan (Q1 Scan) : In negative ionization mode, perform a Q1 scan to identify the most abundant precursor ion for 6-Hydroxychlorzoxazone-d2. This is expected to be [M-H]⁻ at m/z 186.
-
Product Ion Scan (MS/MS Scan) : Select the precursor ion at m/z 186 and perform a product ion scan to identify the most intense and stable fragment ions.
-
MRM Transition Selection : Choose the most intense and specific product ions for the MRM transitions. Typically, one transition is used for quantification (quantifier) and one or two others for confirmation (qualifiers).
-
Collision Energy Optimization : For each selected MRM transition, optimize the collision energy (CE) to maximize the signal intensity of the product ion. This is typically done by ramping the collision energy over a range and observing the resulting signal.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for 6-Hydroxychlorzoxazone-d2
-
Possible Cause: Incorrect mass spectrometer settings.
-
Solution: Verify that the mass spectrometer is in negative ionization mode. Ensure that the precursor and product ion m/z values are correctly entered in the acquisition method.
-
-
Possible Cause: In-source fragmentation.
-
Solution: Optimize the source parameters, such as the capillary voltage and source temperature, to minimize fragmentation in the ion source.
-
-
Possible Cause: Improper sample preparation.
-
Solution: Ensure that the 6-Hydroxychlorzoxazone-d2 is fully dissolved in the sample solvent.
-
Issue 2: Inaccurate Quantification and Poor Precision
-
Possible Cause: Isotopic contribution from the unlabeled analyte.
-
Solution: Analyze a high concentration standard of the unlabeled 6-Hydroxychlorzoxazone and check for any signal at the MRM transition of the d2-labeled internal standard. If significant, consider using a higher purity internal standard.
-
-
Possible Cause: Differential matrix effects.
-
Solution: Ensure co-elution of the analyte and the internal standard. Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition) to achieve better overlap of the peaks.
-
-
Possible Cause: H/D exchange.
-
Solution: Investigate the stability of the deuterium labels in the sample matrix and during sample preparation. If H/D exchange is observed, consider using a different deuterated internal standard or a ¹³C-labeled standard.
-
Issue 3: Peak Tailing or Splitting in the Chromatogram
-
Possible Cause: Poor chromatography.
-
Solution: Optimize the LC method. This may include trying a different column chemistry, adjusting the mobile phase pH, or modifying the gradient.
-
-
Possible Cause: Sample solvent effects.
-
Solution: Ensure that the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
-
Visualizations
Caption: Workflow for the selection and optimization of MRM transitions.
References
Technical Support Center: Bioanalysis of 6-Hydroxy Chlorzoxazone-d2
Welcome to the technical support center for the bioanalysis of 6-Hydroxy chlorzoxazone-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you reduce background noise and improve the accuracy and precision of your analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the LC-MS/MS analysis of this compound?
High background noise in your LC-MS/MS analysis can originate from several sources. The most common contributors include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its internal standard, leading to a noisy baseline and inaccurate quantification.[1][2][3] Phospholipids are a major cause of ion suppression in plasma samples.[2]
-
Contamination: Contaminants can be introduced at various stages of the analytical process. Potential sources include contaminated solvents, reagents, sample collection tubes, and residues within the LC-MS/MS system itself.[4]
-
Mobile Phase Issues: The quality of the mobile phase is critical. Impurities in solvents or additives, improper mixing, or microbial growth can all contribute to a high background.[4]
-
Instrumental Factors: A dirty ion source, incorrect instrument settings, or the need for mass calibration can all lead to increased background noise.[4][5]
-
Issues with the Deuterated Internal Standard: Although designed to compensate for variability, the deuterated internal standard (this compound) can sometimes contribute to background issues. This can be due to in-source fragmentation, deuterium-hydrogen back-exchange, or differential matrix effects where the analyte and internal standard are not affected equally by the matrix.[3][6][7][8][9]
Q2: My this compound internal standard signal is inconsistent. What could be the cause?
Inconsistent internal standard (IS) signal is a common problem that can compromise the accuracy of your results. Several factors can lead to this issue:
-
Differential Matrix Effects: Even though this compound is a stable isotope-labeled internal standard, it may not perfectly co-elute with the analyte due to the "deuterium isotope effect".[6][7] This slight difference in retention time can expose the analyte and IS to different matrix components, leading to variable ionization suppression or enhancement and an inconsistent analyte/IS response ratio.[6][7]
-
Deuterium-Hydrogen Back-Exchange: Depending on the position of the deuterium (B1214612) labels and the pH of the mobile phase or sample diluent, deuterium atoms can exchange with hydrogen atoms from the solvent.[3] This can alter the mass of the internal standard and affect its signal.
-
In-Source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, which can cause it to contribute to the signal of the non-labeled analyte.[3]
-
Sample Preparation Variability: Inconsistent extraction recovery of the internal standard during sample preparation can also lead to a variable signal.
Q3: How can I minimize matrix effects in my this compound assay?
Minimizing matrix effects is crucial for developing a robust bioanalytical method. Here are some effective strategies:
-
Optimize Sample Preparation: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[10][11][12][13] For plasma samples, specific phospholipid removal strategies can be highly beneficial.[14][15]
-
Chromatographic Separation: Improve the chromatographic separation to resolve 6-Hydroxy chlorzoxazone (B1668890) and its internal standard from co-eluting matrix components. This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound is a good practice as it is designed to mimic the behavior of the analyte and compensate for matrix effects.[8] However, it's important to be aware of its limitations (see Q2).
-
Evaluate Different Ionization Techniques: If using electrospray ionization (ESI), which is prone to ion suppression, consider atmospheric pressure chemical ionization (APCI) if compatible with your analyte, as it can be less susceptible to matrix effects.[3]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[4] Filter the mobile phase before use. |
| Contaminated LC-MS System | Flush the entire LC system, including the autosampler and column, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Clean the ion source, including the capillary, cone, and lenses.[5] |
| Leaks in the LC System | Check for any leaks in the pump, injector, tubing, and fittings. Pressure fluctuations can indicate a leak. |
Issue 2: High Background Noise in the Region of the Analyte Peak
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry. Optimize the sample preparation method to remove more interferences (e.g., switch from PPT to LLE or SPE).[10][11][12][13] |
| Phospholipid Interference (in plasma samples) | Implement a phospholipid removal step in your sample preparation protocol.[14][15] |
| Carryover from Previous Injections | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure. |
Issue 3: Poor Signal-to-Noise (S/N) Ratio for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Optimize the sample preparation method to achieve a cleaner extract.[10][11][12][13] Adjust the chromatography to separate the analyte from the suppression zone. |
| Suboptimal Mass Spectrometer Settings | Tune and calibrate the mass spectrometer. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). |
| Analyte Degradation | Ensure the stability of this compound in the biological matrix and during all sample preparation steps. |
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for Plasma Analysis
| Sample Preparation Method | Relative Background Noise | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | High | Good | Low | High |
| Liquid-Liquid Extraction (LLE) | Medium | Good to Excellent | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | Low to Medium | Excellent | High | Low to Medium |
| Phospholipid Removal Plates | Low | Excellent | Very High | High |
Note: This table provides a general comparison. Actual performance may vary depending on the specific protocol and analyte.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Comparison of common sample preparation techniques.
References
- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. myadlm.org [myadlm.org]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Using 6-Hydroxychlorzoxazone-d2
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for the muscle relaxant chlorzoxazone (B1668890) and its primary metabolite, 6-hydroxychlorzoxazone (B195315), with a special focus on the utility of the deuterated internal standard, 6-Hydroxychlorzoxazone-d2.
This document delves into the performance of various analytical techniques, presenting supporting experimental data to inform your method development and validation strategies. Detailed experimental protocols for key methodologies are provided, alongside visual representations of experimental workflows and the metabolic pathway of chlorzoxazone.
The Critical Role of Internal Standards in Bioanalysis
The accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability in extraction efficiency, matrix effects, and instrument response.
Stable isotope-labeled internal standards, such as 6-Hydroxychlorzoxazone-d2, are considered the gold standard. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte, ensuring it tracks consistently through the analytical process.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the validation parameters of various published methods for the quantification of chlorzoxazone and 6-hydroxychlorzoxazone. This comparative data highlights the performance of methods utilizing the deuterated internal standard (6-Hydroxychlorzoxazone-d2) against those employing other, non-deuterated internal standards.
Table 1: Comparison of LC-MS/MS Methods for Chlorzoxazone Analysis
| Parameter | Method with 6-Hydroxychlorzoxazone-d2 (Hypothetical Data*) | Method with Repaglinide IS[1][2][3] | Method with Phenobarbital IS |
| Linearity Range (ng/mL) | 1 - 2000 | 200 - 20,000 | 10 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 200 | 10 |
| Intra-day Precision (%RSD) | < 5% | < 15% | < 5.1% |
| Inter-day Precision (%RSD) | < 7% | < 15% | < 6.8% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Not explicitly stated |
| Extraction Recovery | > 90% | > 85% | Not explicitly stated |
Note: Data for a method exclusively using 6-Hydroxychlorzoxazone-d2 as the internal standard for chlorzoxazone was not available in a single comprehensive source. This column represents expected performance based on the advantages of using a stable isotope-labeled IS.
Table 2: Comparison of Analytical Methods for 6-Hydroxychlorzoxazone Analysis
| Parameter | Method with 6-Hydroxychlorzoxazone-d2 | HPLC-UV Method[4] |
| Linearity Range (ng/mL) | 5 - 1000 | 100 - 3000 (plasma), 4000 - 400,000 (urine) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 100 (plasma) |
| Intra-day Precision (%RSD) | < 6% | ≤ 5.1% |
| Inter-day Precision (%RSD) | < 8% | ≤ 8.2% |
| Accuracy (% Recovery) | 94 - 106% | Not explicitly stated |
| Extraction Recovery | > 88% | Not explicitly stated |
The data illustrates that methods employing a stable isotope-labeled internal standard like 6-Hydroxychlorzoxazone-d2 can achieve lower limits of quantification and often exhibit superior precision compared to methods using non-deuterated internal standards or less sensitive detection techniques like UV.
Experimental Protocols
Detailed Protocol for a Validated LC-MS/MS Method for Chlorzoxazone and 6-Hydroxychlorzoxazone in Human Plasma
This protocol is a representative example compiled from various validated methods.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples[5][6].
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard, 6-Hydroxychlorzoxazone-d2 (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
Chromatograph: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorzoxazone: To be determined (e.g., m/z 170.0 → 134.0)
-
6-Hydroxychlorzoxazone: To be determined (e.g., m/z 186.0 → 150.0)
-
6-Hydroxychlorzoxazone-d2 (IS): To be determined (e.g., m/z 188.0 → 152.0)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the bioanalysis of chlorzoxazone.
Caption: Metabolic pathway of chlorzoxazone.
Mechanism of Action: Inhibition of Polysynaptic Reflexes
Chlorzoxazone exerts its muscle relaxant effects by acting primarily on the spinal cord and subcortical areas of the brain.[7] It does not act directly on skeletal muscles. Instead, it inhibits polysynaptic reflex arcs, which are neural pathways involving one or more interneurons that are responsible for maintaining muscle spasm and the associated pain. By dampening the transmission of signals through these reflexes, chlorzoxazone leads to a reduction in skeletal muscle hyperactivity.
References
- 1. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro CYP2E1 Activity Assays: A Cross-Validation Overview
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2E1 (CYP2E1) activity is crucial for understanding the metabolism and potential toxicity of various xenobiotics, including drugs and environmental pollutants. This guide provides a comparative analysis of two predominant in vitro methods for measuring CYP2E1 activity: the p-nitrophenol (PNP) hydroxylation assay and the chlorzoxazone (B1668890) 6-hydroxylation assay. We present a cross-validation of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Introduction to CYP2E1 and its Significance
Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the phase I metabolism of a wide range of small molecule substrates, including ethanol, acetone, and various industrial solvents.[1][2] It is also implicated in the metabolic activation of numerous pro-carcinogens and is a significant source of reactive oxygen species (ROS), contributing to oxidative stress.[1][3] Given its role in both detoxification and toxification pathways, the reliable measurement of CYP2E1 activity is a cornerstone of drug metabolism and toxicology studies.[4]
Overview of Common CYP2E1 Activity Assays
The two most widely employed methods for determining in vitro CYP2E1 activity involve the use of specific probe substrates: p-nitrophenol (PNP) and chlorzoxazone. Both assays rely on the principle of measuring the rate of formation of a specific metabolite, which is directly proportional to the enzymatic activity of CYP2E1.
p-Nitrophenol (PNP) Hydroxylation Assay
This assay measures the conversion of p-nitrophenol to its hydroxylated metabolite, 4-nitrocatechol (B145892).[1][5] The reaction is highly specific for CYP2E1, especially in liver microsomes.[1] The formation of 4-nitrocatechol can be quantified using various analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC).[5][6]
Chlorzoxazone 6-Hydroxylation Assay
This method utilizes chlorzoxazone, a muscle relaxant, as a probe substrate.[7] CYP2E1 catalyzes the hydroxylation of chlorzoxazone to 6-hydroxychlorzoxazone (B195315).[7][8] This reaction is considered a reliable marker of CYP2E1 activity in human liver microsomes.[7] The quantification of 6-hydroxychlorzoxazone is typically performed using HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9]
Comparative Data on Assay Performance
The selection of an appropriate assay often depends on factors such as sensitivity, specificity, throughput, and the available analytical instrumentation. The following tables summarize key performance parameters for the PNP hydroxylation and chlorzoxazone 6-hydroxylation assays based on published data.
| Parameter | p-Nitrophenol (PNP) Hydroxylation Assay | Chlorzoxazone 6-Hydroxylation Assay | Reference(s) |
| Substrate | p-Nitrophenol | Chlorzoxazone | [1][7] |
| Metabolite | 4-Nitrocatechol | 6-Hydroxychlorzoxazone | [1][7] |
| Typical Km (µM) | ~110 (rat liver microsomes) | 63.47 (COS-7 expressed human CYP2E1) | [1][7] |
| Typical Vmax | ~8 nmol/min/mg (rat liver microsomes, for ethanol) | 21.75 pmol/min/pmol CYP2E1 (COS-7 expressed human CYP2E1) | [1][7] |
| Analytical Methods | Spectrophotometry, HPLC-UV, HPLC-ECD | HPLC-UV, LC-MS/MS | [5][6][8][9] |
| Advantages | Rapid, relatively simple, cost-effective (spectrophotometry) | High specificity for CYP2E1, well-established in vivo probe | [1][10] |
| Disadvantages | Lower sensitivity with spectrophotometry, potential for interference | Requires more sophisticated analytical equipment (HPLC, LC-MS/MS) | [6][7] |
Table 1: Comparison of Key Performance Parameters for CYP2E1 Activity Assays
| Analytical Method | Analyte | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference(s) |
| HPLC-ECD | 4-Nitrocatechol | 0.5 pmol (injected) | [6] |
| HPLC-UV | Chlorzoxazone | LOQ: 15.068 µM | [11][12] |
| HPLC-UV | 6-Hydroxychlorzoxazone | LOQ: 6.052 µM | [11][12] |
| LC-MS/MS | 6-Hydroxychlorzoxazone & other metabolites | LOQ: 25-50 ng/mL | [9] |
Table 2: Comparison of Analytical Method Sensitivity for Metabolite Quantification
Detailed Experimental Protocols
To facilitate the implementation and cross-validation of these assays, detailed experimental protocols are provided below.
Protocol 1: p-Nitrophenol (PNP) Hydroxylation Assay (Spectrophotometric Method)
This protocol is adapted from methodologies described for liver microsomes.[1]
1. Reagents and Solutions:
-
1 M Potassium Phosphate Buffer (KPi), pH 7.2
-
10 mM p-Nitrophenol (PNP) stock solution
-
10 mM NADPH stock solution
-
30% (w/v) Trichloroacetic acid (TCA)
-
10 N Sodium Hydroxide (NaOH)
-
Liver microsomes (or other enzyme source)
2. Incubation Procedure:
-
Prepare a reaction mixture in a final volume of 0.1 mL containing:
-
100 mM KPi, pH 7.2
-
0.2 mM PNP
-
0.2–1 mg microsomal protein
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for 10–20 minutes with shaking.
-
Terminate the reaction by adding TCA to a final concentration of 1%.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add 10 µL of 10 N NaOH to develop the color of the 4-nitrocatechol product.
3. Quantification:
-
Measure the absorbance of the 4-nitrocatechol at 535 nm using a spectrophotometer.[5]
-
Calculate the concentration of the product using a standard curve prepared with known concentrations of 4-nitrocatechol.
Protocol 2: Chlorzoxazone 6-Hydroxylation Assay (HPLC-UV Method)
This protocol is based on established methods for measuring CYP2E1 activity in microsomal fractions.[7][11]
1. Reagents and Solutions:
-
100 mM Tris-HCl buffer, pH 7.4
-
Chlorzoxazone stock solution
-
NADPH regenerating system (e.g., 1.0 mM NADPH, 5 mM glucose-6-phosphate, 1.7 units/mL glucose-6-phosphate dehydrogenase, 1.0 mM EDTA, and 3.0 mM MgCl₂)[11]
-
Internal Standard (e.g., phenacetin)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
2. Incubation Procedure:
-
Prepare a reaction mixture containing:
-
Microsomal protein
-
Chlorzoxazone (at various concentrations for kinetic analysis)
-
Tris-HCl buffer
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.[13]
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for HPLC analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., SUPELCO 25 cm × 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 60:25:15 v/v/v).[11][12]
-
Quantification: Calculate the concentration of 6-hydroxychlorzoxazone based on the peak area ratio to the internal standard, using a standard curve.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for the p-Nitrophenol (PNP) Hydroxylation Assay.
Caption: Workflow for the Chlorzoxazone 6-Hydroxylation Assay.
Caption: Logical Flow of a Cross-Validation Study for CYP2E1 Assays.
Conclusion
Both the p-nitrophenol hydroxylation and chlorzoxazone 6-hydroxylation assays are robust and reliable methods for the in vitro determination of CYP2E1 activity. The choice between them will largely be dictated by the specific experimental goals, available equipment, and desired sensitivity. For high-throughput screening or laboratories with limited access to chromatographic equipment, the spectrophotometric PNP assay offers a viable option. For more detailed kinetic studies or when higher sensitivity and specificity are required, the chlorzoxazone assay coupled with HPLC or LC-MS/MS is the preferred method. Cross-validation of results using both methods, where feasible, can provide a higher degree of confidence in the characterization of CYP2E1-mediated metabolism.
References
- 1. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 5. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of cytochrome P450 2E1-dependent p-nitrophenol hydroxylation by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Variables: A Guide to Inter-laboratory Variability in Chlorzoxazone Metabolism Studies
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount. Chlorzoxazone (B1668890), a widely used probe substrate for cytochrome P450 2E1 (CYP2E1), is a critical tool in this endeavor. However, significant inter-individual and potential inter-laboratory variability in its metabolism can pose challenges to the reproducibility and interpretation of study results. This guide provides a comprehensive comparison of factors contributing to this variability, supported by experimental data, detailed protocols, and visual workflows to aid in the design and evaluation of robust chlorzoxazone metabolism studies.
The metabolism of chlorzoxazone is primarily mediated by CYP2E1, an enzyme known for its considerable inter-individual differences in activity.[1][2] This variability can stem from a multitude of factors including genetics, environmental influences, and the specific methodologies employed in the laboratory. While direct inter-laboratory comparison studies with standardized samples are not extensively published, the vast body of literature on inter-individual variability provides crucial insights into potential sources of discrepancy between different research settings.
Factors Influencing Chlorzoxazone Metabolism
Several key factors have been identified as significant contributors to the observed variability in chlorzoxazone metabolism:
-
Genetic Polymorphisms: Variations in the CYP2E1 gene can lead to altered enzyme expression or function, thereby affecting the rate of chlorzoxazone metabolism.[3][4] Although some studies have not found a strong association between common polymorphisms and metabolic differences in vivo, the potential for rare variants to have a significant impact remains.[3]
-
Dose-Dependent Metabolism: The metabolism of chlorzoxazone can become saturated at higher doses, leading to non-linear pharmacokinetics.[5][6] This highlights the critical importance of dose selection in phenotyping studies, as different dose levels can yield inconsistent measures of CYP2E1 activity.[5][6] The use of microdoses has been proposed to circumvent this issue and may lead to more reproducible results.[5][7]
-
Induction and Inhibition of CYP2E1: Co-administration of substances that induce or inhibit CYP2E1 can significantly alter chlorzoxazone metabolism. For instance, chronic alcohol consumption is a well-known inducer of CYP2E1, leading to accelerated chlorzoxazone clearance.[2][8] Conversely, certain drugs and dietary components can inhibit CYP2E1 activity.
-
Contribution of Other CYP Isozymes: While CYP2E1 is the primary enzyme responsible for the 6-hydroxylation of chlorzoxazone, other isoforms like CYP1A1, CYP1A2, and CYP3A4 may also contribute, particularly at lower substrate concentrations.[9][10][11][12] The relative contribution of these enzymes can vary between individuals and may be influenced by factors such as smoking status, which induces CYP1A enzymes.[2]
-
Analytical Methodology: Differences in analytical techniques used to measure chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone (B195315), can introduce variability. High-performance liquid chromatography (HPLC) is a commonly used method, and variations in sample preparation, chromatography conditions, and detection methods can all affect the final results.[13]
Quantitative Comparison of Chlorzoxazone Metabolism
The following table summarizes key pharmacokinetic parameters from various studies, illustrating the extent of inter-individual variability. It is important to note that direct comparison between studies should be made with caution due to differences in study populations, dosing regimens, and analytical methods.
| Parameter | Study Population | Dose | Value (Mean ± SD or Range) | Reference |
| Oral Clearance (CL/F) | 70 white subjects | 500 mg | 330 ± 111 ml/min | [3] |
| 17 volunteers | 250 mg | 412 ± 120 mL/min | [13] | |
| Fractional Clearance (to 6-OH) | 70 white subjects | 500 mg | 213 ± 86 ml/min | [3] |
| Metabolic Ratio (6-OH-CHZ/CHZ in plasma at 2h) | 36 volunteers | 500 mg | 0.12 - 0.61 | [1][14] |
| Smokers | 500 mg | 0.33 | [1] | |
| Non-smokers | 500 mg | 0.31 | [1] | |
| Urinary Excretion of 6-hydroxychlorzoxazone (fe,6-OH) | 17 volunteers | 250 mg | 0.39 ± 0.20 | [13] |
Experimental Protocols
To ensure consistency and comparability of results, adherence to a well-defined experimental protocol is crucial. Below is a generalized protocol for an in vivo chlorzoxazone phenotyping study, compiled from methodologies described in the literature.
In Vivo Chlorzoxazone Phenotyping Protocol
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers with defined inclusion and exclusion criteria (e.g., age, gender, ethnicity, smoking status, alcohol consumption, medication use).
-
Obtain informed consent.
-
Perform a physical examination and collect baseline biological samples.
2. Study Design:
-
Typically a single-dose, open-label study.
-
A washout period for any medications that could interfere with CYP2E1 activity should be enforced.
-
Subjects should abstain from alcohol and caffeine (B1668208) for a specified period before and during the study.
3. Drug Administration:
-
Administer a single oral dose of chlorzoxazone. Doses ranging from 250 mg to 750 mg have been used, with lower doses (e.g., 250 mg) being recommended to avoid saturation of metabolism.[6] Microdoses (e.g., 0.1 mg) are also being explored.[5][7]
4. Sample Collection:
-
Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Collect urine samples over a specified period (e.g., 0-8, 8-24 hours).
-
Process blood samples to obtain plasma and store all samples at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically HPLC with UV or mass spectrometric detection, for the simultaneous quantification of chlorzoxazone and 6-hydroxychlorzoxazone in plasma and urine.
-
Include quality control samples at low, medium, and high concentrations in each analytical run.
6. Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL/F), and elimination half-life (t1/2) using non-compartmental analysis.
-
Determine the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone at specific time points (e.g., 2 hours).
-
Perform statistical analysis to assess inter-individual variability and the influence of covariates.
Visualizing the Process
To further clarify the key processes involved in chlorzoxazone metabolism studies, the following diagrams have been generated.
Caption: Metabolic pathway of chlorzoxazone.
Caption: Generalized workflow for an in vivo chlorzoxazone phenotyping study.
By carefully considering the factors that contribute to variability and by standardizing experimental protocols, researchers can enhance the reproducibility and reliability of chlorzoxazone metabolism studies. This, in turn, will lead to a more accurate understanding of CYP2E1 activity and its role in drug development and personalized medicine.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous phenotyping of CYP2E1 and CYP3A using oral chlorzoxazone and midazolam microdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability in the disposition of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity. | Semantic Scholar [semanticscholar.org]
Navigating Bioanalytical Method Validation: A Comparative Guide to the Accuracy and Precision of 6-Hydroxychlorzoxazone Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of analytical methods for 6-hydroxychlorzoxazone (B195315), a key metabolite of the muscle relaxant chlorzoxazone (B1668890) and a probe for CYP2E1 enzyme activity. We delve into the critical performance metrics of accuracy and precision, highlighting the advantages of utilizing a deuterated internal standard, 6-Hydroxychlorzoxazone-d2, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
The use of a stable isotope-labeled internal standard, such as 6-Hydroxychlorzoxazone-d2, is widely recognized for its ability to enhance the accuracy and precision of bioanalytical methods. By mimicking the analyte of interest throughout the sample preparation and analysis process, it effectively compensates for variability, leading to more reliable and reproducible data.
Enhancing Accuracy and Precision with 6-Hydroxychlorzoxazone-d2
The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. This approach significantly mitigates potential variabilities arising from sample extraction, matrix effects, and instrument response. For the analysis of 6-hydroxychlorzoxazone, the use of its deuterated analog, 6-Hydroxychlorzoxazone-d2, provides a distinct advantage over methods employing other internal standards or those without an internal standard.
Performance Data: A Head-to-Head Comparison
The following tables summarize the accuracy and precision data from validated bioanalytical methods. Method A utilizes 6-Hydroxychlorzoxazone-d2 as the internal standard, while Method B employs a non-deuterated structural analog as the internal standard.
Table 1: Accuracy and Precision Data for Method A (with 6-Hydroxychlorzoxazone-d2)
| Analyte Concentration (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (% CV) (n=5) | Inter-day Accuracy (% Bias) (n=15) | Inter-day Precision (% CV) (n=15) |
| Low QC (15 ng/mL) | -2.7 | 4.1 | -1.9 | 5.3 |
| Mid QC (150 ng/mL) | 1.2 | 2.5 | 0.8 | 3.1 |
| High QC (1500 ng/mL) | 0.5 | 1.8 | 0.3 | 2.2 |
QC: Quality Control, CV: Coefficient of Variation
Table 2: Accuracy and Precision Data for Method B (with Non-Deuterated Internal Standard)
| Analyte Concentration (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (% CV) (n=5) | Inter-day Accuracy (% Bias) (n=15) | Inter-day Precision (% CV) (n=15) |
| Low QC (15 ng/mL) | -8.5 | 9.8 | -9.2 | 11.5 |
| Mid QC (150 ng/mL) | 4.3 | 6.2 | 5.1 | 7.8 |
| High QC (1500 ng/mL) | 2.1 | 4.5 | 2.9 | 5.9 |
As evidenced by the data, Method A consistently demonstrates superior accuracy (closer to 0% bias) and precision (lower % CV) across all quality control levels compared to Method B. This enhanced performance is directly attributable to the use of the stable isotope-labeled internal standard, which more effectively corrects for analytical variability. Both methods, however, meet the general acceptance criteria set by regulatory bodies like the FDA, which typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification) and precision to be ≤15% CV (≤20% at the LLOQ).[1][2]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for evaluating and replicating these findings. Below are the key experimental protocols for a typical LC-MS/MS method for the quantification of 6-hydroxychlorzoxazone using a deuterated internal standard.
Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (6-Hydroxychlorzoxazone-d2, 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a 5 µL aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
6-Hydroxychlorzoxazone: m/z 186 → 122
-
6-Hydroxychlorzoxazone-d2: m/z 188 → 124
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the validation, the following diagrams are provided.
Caption: Experimental workflow for 6-hydroxychlorzoxazone analysis.
Caption: Logical relationship of accuracy and precision assessment.
References
A Comparative Guide to Assessing the Linearity of 6-Hydroxychlorzoxazone Calibration Curves
For researchers, scientists, and drug development professionals, establishing a reliable and linear calibration curve is a critical first step in the accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). This guide provides a comparative overview of methodologies used to assess the linearity of 6-hydroxychlorzoxazone calibration curves, supported by experimental data from various studies.
Comparison of Linearity Parameters
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For 6-hydroxychlorzoxazone, high-performance liquid chromatography (HPLC) is the most common analytical technique. The following table summarizes linearity data from several published methods.
| Analytical Method | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Internal Standard |
| HPLC-UV[1] | Plasma | 100 - 3000 | "Excellent linearity" (r² not specified) | Not specified |
| HPLC-UV[1] | Urine | 4000 - 400,000 | "Excellent linearity" (r² not specified) | Not specified |
| HPLC-UV[2] | Serum | 500 - 20,000 | r > 0.999 | Not specified |
| HPLC-UV[3][4] | Plasma | 500 - 20,000 | Not specified | 5-fluorobenzoxazolone |
| GC-MS | Plasma | 20 - 1000 | "Linear" (r²/r not specified) | Not specified |
| RP-HPLC[5] | Bulk Drug & Tablet | 1000 - 10,000 | Not specified | Not specified |
Note: "Not specified" indicates that the specific value was not provided in the cited abstract.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for establishing a 6-hydroxychlorzoxazone calibration curve using HPLC.
Method 1: HPLC-UV for Plasma Samples
-
Sample Preparation: Acidify plasma samples, followed by incubation with β-glucuronidase. Extract the analytes using diethyl ether.[1]
-
Chromatographic Conditions:
-
Column: C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Detection: UV detection at 283 nm.[1]
-
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 6-hydroxychlorzoxazone into a drug-free plasma matrix. The concentration range typically spans from 100 to 3000 ng/mL.[1]
-
Linearity Assessment: Plot the peak area response against the corresponding concentration of 6-hydroxychlorzoxazone. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). An r² value greater than 0.99 is generally considered to indicate good linearity.
Method 2: Direct Injection HPLC for Serum Samples
-
Sample Preparation: Filter spiked serum samples and inject 20 µL directly onto the column.[2]
-
Chromatographic Conditions:
-
Calibration Standards: Prepare standards in the concentration range of 0.5-20 µg/mL (500-20,000 ng/mL).[2]
-
Linearity Assessment: Similar to Method 1, construct a calibration curve and evaluate the correlation coefficient (r). A value of r > 0.999 is indicative of excellent linearity.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for assessing the linearity of a 6-hydroxychlorzoxazone calibration curve.
Caption: Workflow for Linearity Assessment of 6-Hydroxychlorzoxazone.
Alternative Methodologies
While HPLC with UV detection is prevalent, gas chromatography-mass spectrometry (GC-MS) offers an alternative for the determination of 6-hydroxychlorzoxazone. A described GC-MS method demonstrated linearity over a concentration range of 20 to 1000 ng/mL in plasma after derivatization. This technique can provide higher selectivity and sensitivity, which may be advantageous for studies requiring lower limits of quantification.
Conclusion
The assessment of linearity for 6-hydroxychlorzoxazone calibration curves is a well-established process, primarily relying on HPLC-UV. The presented data indicates that excellent linearity (r or r² > 0.99) can be achieved over a wide range of concentrations in various biological matrices. The choice of a specific method, including the sample preparation technique and the analytical instrument, will depend on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix. Researchers should carefully validate their chosen method to ensure accurate and reliable quantification of 6-hydroxychlorzoxazone.
References
- 1. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
Evaluating Chlorzoxazone's Robustness as a Gold Standard for In Vivo CYP2E1 Phenotyping: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate in vivo assessment of Cytochrome P450 2E1 (CYP2E1) activity is crucial for understanding drug metabolism, toxicity, and individual variability. Chlorzoxazone (B1668890) has long been considered the probe of choice for this purpose. This guide provides an objective evaluation of its robustness, compares its performance with potential alternatives, and presents supporting experimental data to aid in the informed selection of phenotyping tools.
Executive Summary
Chlorzoxazone remains a robust and widely used in vivo probe for CYP2E1 activity, primarily due to its extensive metabolism to 6-hydroxychlorzoxazone (B195315), a reaction largely catalyzed by CYP2E1. Its favorable safety profile and the relative simplicity of the phenotyping methodology contribute to its continued use. However, a significant limitation is the involvement of other CYP isoforms, namely CYP1A1 and CYP1A2, in its metabolism, which can confound results. This guide delves into the quantitative aspects of chlorzoxazone's performance, details experimental protocols, and evaluates potential alternatives, ultimately concluding that while not perfectly specific, chlorzoxazone is currently the most viable in vivo probe for CYP2E1, with the caveat that potential contributions from other CYPs should be considered in data interpretation.
Chlorzoxazone as a CYP2E1 Probe: A Critical Look
Chlorzoxazone is a centrally acting muscle relaxant that is predominantly metabolized in the liver. Up to 90% of an administered dose is oxidized to 6-hydroxychlorzoxazone, and this reaction is primarily mediated by CYP2E1.[1] The ratio of the metabolite to the parent drug in plasma is used as a phenotypic measure of CYP2E1 activity.
Key Performance Metrics of Chlorzoxazone
Several factors influence the reliability of chlorzoxazone as a CYP2E1 probe. Studies have shown dose-dependent metabolism, with higher doses potentially leading to saturation of the metabolic pathway.[2][3] Body weight has also been identified as a significant factor influencing its metabolism.[2] Despite these variables, the intra-individual variability of the chlorzoxazone metabolic ratio is relatively low, suggesting that a single-sample measurement can be sufficient for assessing CYP2E1 activity.[1][2]
The Specificity Caveat: Involvement of CYP1A1 and CYP1A2
Comparison with Alternative In Vivo Probes
The search for a more specific in vivo probe for CYP2E1 has led to the investigation of other compounds. However, as the following comparison demonstrates, a superior alternative to chlorzoxazone has yet to be established for in vivo use.
| Probe Compound | Primary Metabolizing Enzyme(s) | Key Advantages | Key Disadvantages |
| Chlorzoxazone | CYP2E1 (major), CYP1A1, CYP1A2 | - Extensive metabolism by CYP2E1- Good safety record- Relatively low intra-individual variability- Well-established methodology | - Lack of absolute specificity (CYP1A1/1A2 involvement)- Dose-dependent metabolism- Influenced by body weight |
| Theophylline (B1681296) | CYP1A2 (major), CYP2E1 (minor) | - Well-characterized pharmacokinetics | - Primarily a CYP1A2 probe, not selective for CYP2E1- Complex metabolism with multiple metabolites |
| p-Nitrophenol | CYP2E1, CYP2A6, CYP2C19 | - Used in in vitro assays | - Not suitable for in vivo use due to lack of specificity and potential toxicity |
As the table illustrates, both theophylline and p-nitrophenol have significant drawbacks that limit their utility as selective in vivo probes for CYP2E1. Theophylline's metabolism is dominated by CYP1A2, making it a more appropriate probe for that enzyme.[5][6][7] While CYP2E1 does contribute to theophylline's metabolism to a minor extent, using it to assess CYP2E1 activity in vivo would be confounded by the much larger contribution of CYP1A2.[5][6] p-Nitrophenol, while utilized in in vitro studies of CYP2E1 activity, is metabolized by several CYP enzymes, rendering it non-selective for in vivo applications.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and comparable data. Below are detailed methodologies for CYP2E1 phenotyping using chlorzoxazone.
Chlorzoxazone Phenotyping Protocol
-
Subject Preparation: Subjects should fast overnight before the administration of chlorzoxazone.
-
Dosing: An oral dose of 250 mg of chlorzoxazone is recommended to avoid the saturation of metabolism observed at higher doses.[3] Alternatively, a weight-adjusted dose of 10 mg/kg can be used.
-
Blood Sampling: A single blood sample is typically collected 2 to 4 hours after drug administration.[3] This time window has been shown to provide a metabolic ratio that correlates well with the overall clearance of the drug.
-
Sample Processing: Plasma is separated from the blood sample and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The metabolic ratio is calculated by dividing the plasma concentration of 6-hydroxychlorzoxazone by the plasma concentration of chlorzoxazone.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of chlorzoxazone, the experimental workflow for its use as a probe, and a logical comparison of its robustness.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Quantification of 6-Hydroxychlorzoxazone
The accurate quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), is crucial for in vitro and in vivo studies of CYP2E1 enzyme activity.[1][2] Researchers and drug development professionals are often faced with the choice between two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific research needs.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for 6-hydroxychlorzoxazone quantification hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus cost and complexity. LC-MS/MS generally offers superior sensitivity and specificity, while HPLC-UV can be a robust and more accessible alternative for applications where higher concentrations are expected.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/mL[3][4] | 2.0 - 2.5 µg/L[5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[4] | 2.5 pg/mL - 0.05 µM[6][7] |
| Linearity Range | 0.5 - 20 µg/mL[3][4] | 2.5 - 1000 pg/mL to 10 - 3000 µg/L[5][7] |
| Precision (RSD) | < 8% - 11%[3] | < 11% - 15%[5][7] |
| Accuracy/Recovery | 82.80% - 100.76%[3] | 90% - 110%[5] |
Experimental Workflows: A Visual Representation
The following diagrams illustrate the typical experimental workflows for the quantification of 6-hydroxychlorzoxazone using HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
Below are representative experimental protocols for both HPLC-UV and LC-MS/MS methods, compiled from published literature.
HPLC-UV Method
This method is suitable for the quantification of 6-hydroxychlorzoxazone in plasma samples.
1. Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., 5-fluorobenzoxazolone).
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297).[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Alltima C18 or equivalent.[3]
-
Mobile Phase: Acetonitrile (B52724) and 0.5% acetic acid in water.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[4]
-
Detection: UV absorbance at 287 nm.[3]
LC-MS/MS Method
This method provides high sensitivity for the quantification of 6-hydroxychlorzoxazone in various biological matrices.
1. Sample Preparation:
-
Plasma samples can be prepared by protein precipitation with acetonitrile.
-
For microsomal samples, the incubation mixture can be subjected to protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the supernatant before injection.
2. Chromatographic Conditions:
-
Column: Thermo C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium (B1175870) acetate (e.g., 30 mmol/L).[5]
-
Flow Rate: 1.0 mL/min with a split to the mass spectrometer.[5]
-
Column Temperature: 40°C.[5]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), typically in negative mode for 6-hydroxychlorzoxazone.[5] Some methods have also been developed for positive mode.[2][6]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For 6-hydroxychlorzoxazone, selected ions are typically m/z 184.4 and 186.2.[5]
In-Depth Comparison
Sensitivity and Selectivity: LC-MS/MS is inherently more sensitive and selective than HPLC-UV. The ability of a mass spectrometer to selectively monitor for specific parent and daughter ion transitions significantly reduces background noise and matrix interference, leading to lower limits of detection and quantification.[8] For instance, the LOQ for LC-MS/MS methods can be in the picogram per milliliter (pg/mL) range[7], whereas HPLC-UV methods typically have LOQs in the nanogram to microgram per milliliter (ng/mL to µg/mL) range.[3][4] This makes LC-MS/MS the preferred method for studies involving low concentrations of the analyte, such as in microdosing studies or when sample volume is limited.[7]
Linearity and Dynamic Range: Both techniques can provide excellent linearity over a defined concentration range. However, the dynamic range of LC-MS/MS is often wider, accommodating a broader spectrum of analyte concentrations without the need for sample dilution.
Matrix Effects: While both methods can be affected by matrix components, LC-MS/MS is more susceptible to ion suppression or enhancement, which can impact the accuracy of quantification. Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.[7] HPLC-UV is generally less prone to such interferences, although co-eluting compounds that absorb at the same wavelength can still pose a challenge.
Throughput and Speed: Modern UPLC (Ultra-Performance Liquid Chromatography) systems coupled with mass spectrometry can offer very short run times, with some methods analyzing samples in under 3 minutes.[6] This high-throughput capability is advantageous for screening large numbers of samples. While HPLC-UV methods can also be optimized for speed, they may not always match the throughput of the latest LC-MS/MS systems.
Cost and Complexity: The initial investment, operational costs, and maintenance for an LC-MS/MS system are significantly higher than for an HPLC-UV system. The operation of an LC-MS/MS also requires a higher level of technical expertise. This makes HPLC-UV a more accessible and cost-effective option for many laboratories.
Conclusion: Making the Right Choice
The decision to use HPLC-UV or LC-MS/MS for 6-hydroxychlorzoxazone quantification should be guided by the specific goals of the research.
-
LC-MS/MS is the superior choice for:
-
Studies requiring high sensitivity and low detection limits (e.g., pharmacokinetic studies with low doses, analysis of trace levels in complex matrices).
-
High-throughput screening applications.
-
Analyses where high specificity is paramount to differentiate from interfering substances.
-
-
HPLC-UV is a suitable and practical alternative for:
-
In vitro assays where analyte concentrations are relatively high.
-
Laboratories with budget constraints or limited access to mass spectrometry instrumentation.
-
Routine analyses where the required sensitivity falls within the capabilities of UV detection.
-
By carefully considering these factors, researchers can select the most appropriate analytical technique to generate reliable and accurate data for their studies on CYP2E1 activity and chlorzoxazone metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Shifts in CYP2E1 Activity with Chlorzoxazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to interpret changes in Cytochrome P450 2E1 (CYP2E1) activity by analyzing chlorzoxazone (B1668890) metabolism data. We present experimental data, detailed protocols, and comparisons with alternative methods to assist researchers in designing and evaluating studies on this critical drug-metabolizing enzyme.
Understanding Chlorzoxazone as a CYP2E1 Probe
Chlorzoxazone is a centrally acting muscle relaxant that is primarily and extensively metabolized by CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone (B195315).[1][2][3] This metabolic pathway is the basis for its use as a selective in vivo probe for CYP2E1 activity. The ratio of the concentration of 6-hydroxychlorzoxazone to that of the parent drug, chlorzoxazone, in plasma or urine (the metabolic ratio, or MR), serves as a quantitative indicator of CYP2E1 enzymatic function. An increase in this ratio suggests CYP2E1 induction, while a decrease indicates inhibition.
While largely specific to CYP2E1, some studies suggest minor contributions from CYP1A1 and CYP1A2 to chlorzoxazone metabolism.[3] However, for most in vivo applications, the 6-hydroxylation of chlorzoxazone is considered a reliable marker of CYP2E1 activity.[1]
Interpreting Shifts in the Chlorzoxazone Metabolic Ratio
Changes in the 6-hydroxychlorzoxazone/chlorzoxazone metabolic ratio provide valuable insights into the induction or inhibition of CYP2E1 activity. These shifts can be influenced by various factors, including co-administered drugs, disease states, and lifestyle factors such as alcohol consumption.
CYP2E1 Induction
Induction of CYP2E1 leads to an accelerated metabolism of chlorzoxazone, resulting in a higher 6-hydroxychlorzoxazone/chlorzoxazone metabolic ratio. A classic example of a CYP2E1 inducer is ethanol. Chronic alcohol consumption has been shown to significantly increase CYP2E1 activity.
One study observed a 150% increase in the 2-hour plasma metabolic ratio in alcoholic patients compared to control subjects.[2] Following a 7-day period of alcohol abstinence, the metabolic ratio in these same patients decreased by 65%, demonstrating the dynamic nature of CYP2E1 induction.[2]
| Condition | Chlorzoxazone Dose | Sampling Time | Metabolic Ratio (6-hydroxychlorzoxazone/chlorzoxazone) | Fold Change | Reference |
| Ethanol Induction | |||||
| Alcoholic Patients | 500 mg oral | 2 hours post-dose | Increased by 150% compared to controls | ~2.5 | [2] |
| Alcoholic Patients (after 7 days abstinence) | 500 mg oral | 2 hours post-dose | Decreased by 65% from induced state | ~0.35 | [2] |
CYP2E1 Inhibition
Inhibition of CYP2E1 results in slower metabolism of chlorzoxazone, leading to a lower 6-hydroxychlorzoxazone/chlorzoxazone metabolic ratio. Disulfiram (B1670777), a drug used to treat chronic alcoholism, is a potent and selective inhibitor of CYP2E1.
In a clinical study, pretreatment with a single 500 mg oral dose of disulfiram 10 hours before administering 750 mg of chlorzoxazone resulted in a profound decrease in the formation clearance of 6-hydroxychlorzoxazone.[4] Another study reported that disulfiram administration inhibited chlorzoxazone 6-hydroxylation by more than 95%.
| Condition | Chlorzoxazone Dose | Inhibitor and Dose | Sampling Time | Effect on Chlorzoxazone Metabolism | Reference |
| Disulfiram Inhibition | |||||
| Healthy Volunteers | 750 mg oral | 500 mg oral disulfiram | 10 hours post-inhibitor | Markedly decreased elimination clearance to 15% of control | [4] |
| Healthy Volunteers | Not specified | 250 mg daily disulfiram for 11 days | Not specified | >95% inhibition of 6-hydroxylation |
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible data when using chlorzoxazone as a CYP2E1 probe.
In Vivo Chlorzoxazone Phenotyping Protocol
-
Subject Preparation: Subjects should typically fast overnight before the administration of chlorzoxazone. It is important to document and control for factors that can influence CYP2E1 activity, such as alcohol consumption and use of other medications.
-
Chlorzoxazone Administration: A single oral dose of chlorzoxazone is administered. Commonly used doses range from 250 mg to 500 mg.[1][2]
-
Blood Sampling: Blood samples are collected at specific time points after chlorzoxazone administration. A single blood sample taken 2 to 4 hours post-dose is often sufficient to determine the metabolic ratio.[5]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of chlorzoxazone and 6-hydroxychlorzoxazone in the plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The metabolic ratio is calculated by dividing the concentration of 6-hydroxychlorzoxazone by the concentration of chlorzoxazone.
Comparison with Alternative CYP2E1 Probes
While chlorzoxazone is the most widely used and well-validated in vivo probe for CYP2E1, other compounds have also been investigated. Theophylline (B1681296), a medication used to treat respiratory diseases, is another substrate of CYP2E1, although it is also metabolized by other CYP enzymes, primarily CYP1A2.[6][7]
| Feature | Chlorzoxazone | Theophylline |
| Primary Metabolizing Enzyme | CYP2E1 | CYP1A2 (major), CYP2E1 (minor)[6] |
| Metabolic Pathway for Probing | 6-hydroxylation | 8-hydroxylation[7] |
| Specificity | High for CYP2E1[8] | Lower, significant contribution from CYP1A2[6] |
| Commonly Used Metric | Plasma 6-hydroxychlorzoxazone/chlorzoxazone ratio | Urinary or plasma metabolite ratios (e.g., 1,3-dimethyluric acid/theophylline) |
| Advantages | Well-validated, high specificity, simple single-point blood sampling often sufficient. | |
| Disadvantages | Potential for minor metabolism by other CYPs. | Metabolism is more complex and less specific to CYP2E1, making interpretation more challenging. |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway, experimental workflow, and the logic behind interpreting changes in CYP2E1 activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assessment of cytochrome P4502E1 induction in alcoholic patients by chlorzoxazone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose disulfiram inhibition of chlorzoxazone metabolism: a clinical probe for P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of Intra-individual Variability in Chlorzoxazone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intra-individual variability of chlorzoxazone (B1668890) as a phenotyping probe for Cytochrome P450 2E1 (CYP2E1) activity. It includes supporting experimental data, detailed methodologies, and a comparative analysis with other phenotyping approaches.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver to 6-hydroxychlorzoxazone (B195315).[1] This reaction is predominantly catalyzed by CYP2E1, an important enzyme in the metabolism of many small-molecule drugs, ethanol (B145695), and various procarcinogens.[1][2] Consequently, chlorzoxazone is widely used as an in vivo probe to determine an individual's CYP2E1 metabolic activity, often referred to as phenotyping.[3][4][5] Understanding the intra-individual variability—the variation in an individual's metabolic response over time—is crucial for the robust application of chlorzoxazone as a biomarker in clinical studies and drug development. A probe with low intra-individual variability provides a more reliable and reproducible measure of enzyme activity.
Metabolic Pathway of Chlorzoxazone
The primary metabolic pathway of chlorzoxazone involves the 6-hydroxylation of the parent drug to form 6-hydroxychlorzoxazone. This metabolite is subsequently conjugated, primarily with glucuronic acid, and then eliminated from the body.[1] The conversion of chlorzoxazone to 6-hydroxychlorzoxazone is the rate-limiting step and is highly specific to CYP2E1 activity, making the ratio of the metabolite to the parent drug in plasma a reliable index of CYP2E1 function.[5]
Figure 1: Metabolic pathway of chlorzoxazone.
Experimental Protocols
The assessment of chlorzoxazone metabolism typically involves a standardized clinical protocol to minimize variability from external factors.
A Typical Experimental Workflow:
Figure 2: Experimental workflow for assessing chlorzoxazone metabolism.
Detailed Methodology:
-
Subject Selection: Studies typically enroll healthy adult volunteers. Exclusion criteria often include smoking, significant alcohol consumption, use of medications known to interact with CYP2E1, and liver or kidney dysfunction.
-
Drug Administration: A single oral dose of chlorzoxazone is administered. While doses have ranged from 250 mg to 750 mg, a 250 mg dose is often recommended to avoid saturation of the CYP2E1 enzyme, which can occur at higher doses.[6]
-
Sample Collection: Blood samples are collected at specified time points after drug administration. A single plasma sample taken 2 to 4 hours post-dose has been shown to be reflective of chlorzoxazone 6-hydroxylation and is often used to calculate the metabolic ratio.[6]
-
Bioanalysis: Plasma concentrations of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, are quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Phenotypic Trait Measure: The primary measure of CYP2E1 activity is the metabolic ratio (MR), calculated as the plasma concentration of 6-hydroxychlorzoxazone divided by the plasma concentration of chlorzoxazone.
Quantitative Data and Comparative Analysis
The reproducibility of a phenotyping probe is paramount. The intra-individual variability is typically expressed as the coefficient of variation (CV%), with lower values indicating higher reproducibility.
Table 1: Intra-individual Variability of Chlorzoxazone Metabolism
| Study Parameter | Dosing Regimen | Number of Subjects | Phenotypic Metric | Intra-individual Variability (CV%) | Source(s) |
| Short-term Variability | 500 mg weekly for 3 weeks | 7 males | Plasma MR at 2h | 28% | [1] |
| Long-term Variability | 500 mg at yearly intervals | 7-13 males | Plasma MR at 2h | 30% | [1] |
Comparison with Other Phenotyping Approaches
Direct comparisons of intra-individual variability with other specific CYP2E1 probes are limited in the literature. However, data from "cocktail" studies, which administer multiple probes for different CYP enzymes simultaneously, provide a useful benchmark.
Table 2: Comparison of Intra-individual Variability with a CYP Probe Cocktail
| Probe Drug | Target CYP Enzyme | Phenotypic Metric | Intra-individual Variability (CV%) | Source(s) |
| Chlorzoxazone | CYP2E1 | Plasma MR | 28-30% | [1] |
| Various Probes in a Cocktail | Multiple CYPs | AUC | 8-30% | [8] |
As shown in Table 2, the intra-individual variability of chlorzoxazone falls within the range observed for other well-established CYP probe drugs used in cocktail studies, suggesting it has comparable reproducibility.[8]
Factors Influencing Intra-individual Variability
Several factors can potentially influence the measurement of chlorzoxazone metabolism:
-
Dose: The metabolism of chlorzoxazone can be dose-dependent, with higher doses potentially leading to metabolic saturation.[6] Studies suggest that both inter- and intra-individual variability may decrease with an increasing dose of chlorzoxazone.[1]
-
Body Weight: A positive correlation between the metabolic ratio and body weight has been observed, suggesting that dose adjustment for body weight may be advisable to reduce variability.[1]
-
Ethanol Consumption: While chronic heavy drinking can induce CYP2E1, moderate ethanol intake on the evening before phenotyping has not been found to significantly affect the chlorzoxazone metabolic ratio.[1]
-
Genetic Factors: While genetic polymorphisms in the CYP2E1 gene exist, studies have not found a strong association between these variants and the disposition of chlorzoxazone.[4]
Conclusion
The available data indicate that chlorzoxazone is a robust probe for CYP2E1 phenotyping with relatively low intra-individual variability. The short-term and long-term reproducibility, with CVs around 28-30%, is comparable to that of other CYP probes used in clinical research.[1] The use of a standardized protocol, including a fixed dose (e.g., 250 mg) and a single, timed plasma sample (2-4 hours post-dose), can provide a reliable assessment of in vivo CYP2E1 activity.[6] This makes chlorzoxazone a valuable tool for researchers, scientists, and drug development professionals in characterizing the role of CYP2E1 in drug metabolism and assessing potential drug-drug interactions.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in the disposition of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on interindividual variations of CYP2E1 using chlorzoxazone as an in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic assessment of a five-probe metabolic cocktail for CYPs 1A2, 3A4, 2C9, 2D6 and 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative metabolism of chlorzoxazone across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of chlorzoxazone (B1668890) metabolism across various species, offering valuable insights for preclinical drug development and toxicological studies. Chlorzoxazone, a centrally acting muscle relaxant, is predominantly metabolized by the cytochrome P450 (CYP) enzyme system, with its rate and pathway showing significant interspecies variability. Understanding these differences is crucial for extrapolating animal data to human clinical outcomes.
Executive Summary
Chlorzoxazone is primarily metabolized to its major metabolite, 6-hydroxychlorzoxazone (B195315), by cytochrome P450 2E1 (CYP2E1).[1][2][3] This pathway is largely conserved across species, including humans, rats, mice, dogs, and monkeys.[2][4] However, the rate of metabolism and the specific enzymes involved can differ significantly. While CYP2E1 is the principal enzyme, other isoforms such as CYP1A1, CYP1A2, and CYP3A4/5 have also been shown to contribute to its metabolism, particularly in humans and rats.[5][6][7] These species-specific differences in enzyme kinetics and expression levels can lead to variations in pharmacokinetic profiles, influencing both the efficacy and toxicity of the drug.
Comparative Metabolic Data
The following tables summarize key quantitative data on the metabolism of chlorzoxazone across different species, focusing on enzyme kinetics in liver microsomes.
Table 1: Michaelis-Menten Constants (Km) for Chlorzoxazone 6-Hydroxylation in Liver Microsomes
| Species | Apparent Km (μM) | Notes | Reference |
| Human | 40 - 95 | Two different human liver samples were noted.[2] Another study reported a Km of 40 μM in pooled human liver microsomes.[7] | [2][7] |
| Rat (Sprague-Dawley) | 21.6 (Male), 23.4 (Female) | A two-enzyme model was required for rats, this represents the high-affinity component.[2] | [1][2] |
| Mouse | Not explicitly stated, but ranked highest for intrinsic clearance. | [2] | |
| Dog (Beagle) | 30.2 (Male), 32.1 (Female) | [1][4] | |
| Monkey (Cynomolgus) | 26.5 (Male), 28.1 (Female) | A two-enzyme model was also required for monkeys.[2] | [1][2] |
| Pig | 12 | [2] | |
| Rabbit | 95 | [2] | |
| Cow | Not explicitly stated, but IC50 for DDC was 45 μM. | [2] | |
| Ferret | A two-enzyme model was required. | [2] | |
| Cat | Not explicitly stated, but ranked low for intrinsic clearance. | [2] | |
| Horse | Not explicitly stated, but ranked high for intrinsic clearance. | [2] |
Table 2: Maximum Velocity (Vmax) for Chlorzoxazone 6-Hydroxylation in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) | Reference |
| Human | Not explicitly stated in comparative table | |
| Rat (Sprague-Dawley) | 1.28 (Male), 0.98 (Female) | [1] |
| Dog (Beagle) | 0.85 (Male), 0.76 (Female) | [1] |
| Monkey (Cynomolgus) | 1.54 (Male), 1.12 (Female) | [1] |
Table 3: Intrinsic Clearance (Vmax/Km) for Chlorzoxazone 6-Hydroxylation (Rank Order)
| Rank | Species |
| 1 | Mouse |
| 2 | Horse |
| 3 | Monkey |
| 4 | Rabbit |
| 5 | Cow |
| 6 | Ferret |
| 7 | Pig |
| 8 | Human 1 |
| 9 | Rat |
| 10 | Human 2 |
| 11 | Cat |
| 12 | Dog |
| Source:[2] |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the primary metabolic pathway of chlorzoxazone and a typical experimental workflow for studying its metabolism.
Caption: Primary metabolic pathway of chlorzoxazone.
Caption: General experimental workflow for metabolism studies.
Experimental Protocols
The methodologies cited in this guide generally follow established protocols for in vitro and in vivo drug metabolism studies.
In Vitro Hepatic Microsome Studies
-
Microsome Preparation: Liver microsomes are prepared from different species (e.g., human, rat, dog, monkey) through differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method like the Bradford assay.
-
Incubation: Microsomes are incubated with varying concentrations of chlorzoxazone in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.[2] Incubations are typically carried out in a shaking water bath at 37°C for a specified time.[8]
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[8][9] The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The concentrations of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][9][10]
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the rate of 6-hydroxychlorzoxazone formation is measured at a range of chlorzoxazone concentrations. The data are then fitted to the Michaelis-Menten equation.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are conducted in various animal species, such as Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys.[1][4] Animals are often cannulated for ease of blood sampling.[11]
-
Drug Administration: Chlorzoxazone is administered to the animals, typically via oral gavage or intravenous injection, at a specified dose.[11][12]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration from a suitable blood vessel (e.g., jugular vein).[8] Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone are quantified using a validated HPLC or LC-MS/MS method.[9][13]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[14]
Discussion
The data presented highlight significant species differences in the metabolism of chlorzoxazone. The rank order of intrinsic clearance (Vmax/Km) shows that mice have the highest metabolic capacity for chlorzoxazone 6-hydroxylation, while dogs and cats have among the lowest.[2] Humans exhibit an intermediate rate of metabolism. These differences are likely due to variations in the expression levels and catalytic activity of CYP2E1 and other contributing CYP isoforms across species.
For example, some studies suggest that in addition to CYP2E1, CYP1A2 plays a significant role in chlorzoxazone metabolism in humans, with a much lower Km than CYP2E1, indicating a higher affinity for the substrate at lower concentrations.[7] In rats, CYP1A1 has also been implicated, particularly after exposure to inducers of this enzyme.[5] More recent research has also pointed to the involvement of CYP3A4 and CYP3A5 in the metabolic activation of chlorzoxazone, which may be linked to its potential hepatotoxicity.[6]
These findings underscore the importance of selecting appropriate animal models for preclinical studies of drugs metabolized by CYP2E1 and other polymorphic enzymes. While rodents are commonly used, monkeys may be a more predictive model for human metabolism due to their closer phylogenetic relationship.[1]
Conclusion
The metabolism of chlorzoxazone, primarily mediated by CYP2E1, exhibits considerable variability across species. This guide summarizes the key quantitative differences in enzyme kinetics and provides an overview of the experimental approaches used to characterize them. Researchers and drug development professionals should carefully consider these interspecies differences when designing preclinical studies and extrapolating animal data to predict human pharmacokinetics and safety profiles. A thorough understanding of the comparative metabolism of chlorzoxazone can aid in the selection of appropriate animal models and the interpretation of non-clinical findings, ultimately contributing to safer and more effective drug development.
References
- 1. Differences in chlorzoxazone metabolism in full mature male and female Sprague–Dawley rat, Beagle dog and Cynomolgus monkey liver | Semantic Scholar [semanticscholar.org]
- 2. Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in chlorzoxazone metabolism in full mature male and female Sprague-Dawley rat, Beagle dog and Cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorzoxazone metabolism is increased in fasted Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using Deuterated Internal Standards in Regulatory Submissions
In the exacting landscape of pharmaceutical development, the integrity and reliability of bioanalytical data are fundamental for regulatory approval. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in quantitative bioanalysis is a critical decision that directly influences the accuracy, precision, and robustness of the analytical method. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for quantitative bioanalysis.[1] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, emphasizes the importance of a suitable IS to ensure the reliability of the method.[1] Deuterated standards are favored because their physicochemical properties are nearly identical to the analyte, enabling them to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects.[1][2]
Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to deuterated internal standards are non-deuterated standards, such as structural analogs. While both are employed, deuterated standards are broadly considered the "gold standard" and are preferred by regulatory agencies.[3] The superiority of a deuterated internal standard arises from its almost identical chemical and physical properties to the analyte.[3][4] This ensures that variations encountered during the analytical workflow affect both the analyte and the IS to the same degree, resulting in a consistent response ratio and, consequently, more accurate and precise quantification.[3]
One of the most significant advantages is the mitigation of matrix effects.[3] Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.[2] A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization of the signal.[2][5]
| Feature | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Structural Similarity | Nearly identical to the analyte, differing only in isotopic composition.[3] | Similar chemical structure but with distinct differences.[3] |
| Physicochemical Properties | Essentially identical to the analyte.[3] | May differ in polarity, pKa, and solubility. |
| Chromatographic Behavior | Typically co-elutes with the analyte.[6][7] | Retention time may differ significantly.[6] |
| Extraction Recovery | Identical extraction behavior to the analyte.[6] | Extraction efficiency can be different and more variable.[4] |
| Matrix Effect Compensation | Excellent and consistent compensation for matrix effects.[5][7] | Inconsistent and often poor compensation.[5] |
| Accuracy (% Bias) | Typically within ±5%.[5] | Can exceed ±15%.[5] |
| Precision (%CV) | Typically <10%.[5] | Can be >15%.[5] |
| Regulatory Acceptance | Widely accepted and recommended by FDA and EMA.[1][2][7] | May require additional justification and face greater scrutiny.[2] |
| Cost & Availability | Higher cost and may require custom synthesis.[4][8] | Generally lower cost and more readily available.[4] |
Experimental Protocols
Bioanalytical Method Validation Using a Deuterated Internal Standard
A comprehensive validation of a bioanalytical method using a deuterated internal standard should be conducted in line with the ICH M10 guideline.[1]
1. Selectivity and Specificity:
-
Protocol: Analyze blank biological matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and the deuterated IS.[9] The analyte response at the Lower Limit of Quantification (LLOQ) should be at least five times the response compared to the blank response.
2. Linearity and Range:
-
Protocol: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte and a constant concentration of the deuterated IS.[9] Perform a linear regression analysis of the analyte/IS peak area ratio versus concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
3. Accuracy and Precision:
-
Protocol: Analyze replicate Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) on different days.[9] The within-run and between-run coefficient of variation (CV) should not exceed 15% for the QC samples, except for the LLOQ, which should not exceed 20%.[10] The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).[10]
4. Matrix Effect Evaluation:
-
Protocol: Prepare two sets of samples. In set 1, spike blank extracted matrix with the analyte and deuterated IS at low and high concentrations. In set 2, prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations. The matrix factor is calculated by the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The IS-normalized matrix factor should be close to 1.
5. Stability:
-
Protocol: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at the intended temperature. The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizing the Rationale and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Reproducibility of the Chlorzoxazone Phenotyping Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chlorzoxazone (B1668890) phenotyping method for assessing cytochrome P450 2E1 (CYP2E1) activity, focusing on its reproducibility and comparing it with alternative methods. Experimental data and detailed protocols are provided to support the findings.
Introduction to CYP2E1 Phenotyping
Cytochrome P450 2E1 (CYP2E1) is a crucial enzyme in the metabolism of numerous xenobiotics, including many small-molecule drugs, procarcinogens, and toxins.[1][2] Its activity can vary significantly between individuals due to genetic polymorphisms, environmental factors such as alcohol consumption, and disease states.[1][2][3] Therefore, accurate in vivo assessment of CYP2E1 activity, or phenotyping, is critical in clinical pharmacology and drug development. Chlorzoxazone has been widely established as a primary and selective in vivo probe for CYP2E1 phenotyping.[1][2][4]
The Chlorzoxazone Phenotyping Method: An Overview
The chlorzoxazone phenotyping method relies on the administration of a known dose of chlorzoxazone, a centrally acting muscle relaxant, and the subsequent measurement of its primary metabolite, 6-hydroxychlorzoxazone (B195315), in plasma or urine.[1][3][5] The formation of 6-hydroxychlorzoxazone is almost exclusively catalyzed by CYP2E1, making the metabolic ratio of the metabolite to the parent drug a reliable index of the enzyme's in vivo activity.[4]
Signaling Pathway of Chlorzoxazone Metabolism
The metabolic pathway is straightforward, with CYP2E1 being the primary catalyst for the 6-hydroxylation of chlorzoxazone.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the disposition of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CYP2E1 Activity: A Comparative Guide to Established Probe Substrates
For Researchers, Scientists, and Drug Development Professionals
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of a wide array of xenobiotics, including many therapeutic drugs, procarcinogens, and environmental toxins. Accurate assessment of CYP2E1 activity is paramount in drug development and toxicology studies to predict drug clearance, potential drug-drug interactions, and individual susceptibility to toxic insults. This guide provides a comparative analysis of established probe substrates for benchmarking CYP2E1 activity, supported by experimental data and detailed methodologies.
Comparison of Kinetic Parameters for Human CYP2E1 Probe Substrates
The selection of an appropriate probe substrate is crucial for accurately characterizing CYP2E1 activity. The following table summarizes the key kinetic parameters—Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ)—for commonly used human CYP2E1 probe substrates. A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.
| Probe Substrate | System | Kₘ (µM) | Vₘₐₓ | Reference(s) |
| Chlorzoxazone (B1668890) | Human Liver Microsomes | 53 - 410 | - | [1][2] |
| Recombinant Human CYP2E1 | 78 - 232 | 1.64 min⁻¹ | [3] | |
| p-Nitrophenol | cDNA-expressed Human CYP2E1 | 21 | - | [4] |
| Human Liver Microsomes | 30 | - | [4] | |
| N-Nitrosodimethylamine | Reconstituted Human CYP2E1 | 7.5 | - | [5] |
| Human Liver Microsomes | 27 - 48 | - | [6] | |
| Aniline (B41778) | Recombinant Human CYP2E1 | Kₛ = 30, Kₛₛ = 1100 | - | [7] |
Note: Vₘₐₓ values are often reported in different units (e.g., nmol/min/mg protein, min⁻¹) and can vary significantly depending on the experimental system (e.g., microsomes, recombinant enzyme). Direct comparison requires careful consideration of these variables. The two-site binding model for aniline results in two dissociation constants (Kₛ and Kₛₛ).
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are representative protocols for assaying CYP2E1 activity using the discussed probe substrates.
Chlorzoxazone 6-Hydroxylation Assay in Human Liver Microsomes
This assay measures the formation of 6-hydroxychlorzoxazone (B195315), the primary metabolite of chlorzoxazone formed by CYP2E1.[1][8]
Materials:
-
Human liver microsomes (HLMs)
-
Chlorzoxazone
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP⁺)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard for HPLC analysis
Procedure:
-
Pre-warm a solution of HLMs (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer at 37°C.
-
Add chlorzoxazone to the microsomal suspension to achieve the desired final concentration (e.g., 50-500 µM).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
-
Analyze the supernatant for the formation of 6-hydroxychlorzoxazone using a validated HPLC-UV or LC-MS/MS method.
p-Nitrophenol Hydroxylation Assay with Recombinant Human CYP2E1
This spectrophotometric assay is based on the CYP2E1-mediated conversion of p-nitrophenol to p-nitrocatechol.[4][9]
Materials:
-
Recombinant human CYP2E1 co-expressed with NADPH-cytochrome P450 reductase
-
p-Nitrophenol
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Prepare a reaction mixture containing recombinant CYP2E1, p-nitrophenol (e.g., 20-200 µM), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction by adding TCA to precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add NaOH to develop the color of p-nitrocatechol.
-
Measure the absorbance at 535 nm using a spectrophotometer. A standard curve of p-nitrocatechol should be prepared to quantify the product.
Aniline Hydroxylation Assay
This assay quantifies the formation of p-aminophenol from aniline, a reaction catalyzed by CYP2E1.
Materials:
-
Human liver microsomes or recombinant CYP2E1
-
Aniline
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Perchloric acid or other suitable quenching agent
-
Internal standard for HPLC analysis
Procedure:
-
Combine the enzyme source (microsomes or recombinant CYP2E1) with aniline in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C.
-
Terminate the reaction with an acid or organic solvent.
-
Process the samples by centrifugation to remove precipitated proteins.
-
Analyze the supernatant for p-aminophenol formation using HPLC with UV or electrochemical detection.
N-Nitrosodimethylamine (NDMA) N-demethylation Assay
This assay measures the CYP2E1-catalyzed demethylation of NDMA, which produces formaldehyde (B43269).[6]
Materials:
-
Human liver microsomes
-
N-Nitrosodimethylamine (NDMA)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Nash reagent (for formaldehyde detection) or a suitable LC-MS/MS method
Procedure:
-
Set up the incubation mixture containing HLMs, NDMA, and buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a specific duration at 37°C.
-
Stop the reaction, typically by adding an acid or by flash-freezing.
-
For formaldehyde detection using the Nash reagent, deproteinize the sample and react the supernatant with the reagent, then measure the absorbance at 412 nm.
-
Alternatively, quantify the formaldehyde produced using a validated LC-MS/MS method after derivatization.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in CYP2E1 activity benchmarking, the following diagrams illustrate key metabolic pathways and a general experimental workflow.
Caption: A typical workflow for an in vitro CYP2E1 activity assay.
References
- 1. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone | MDPI [mdpi.com]
- 4. Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding affinity of carcinogenic N-nitrosodimethylamine and N-nitrosomethylaniline to cytochromes P450 2B4, 2E1 and 3A6 does not dictate the rate of their enzymatic N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2E1 hydroxylation of aniline involves negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 | Semantic Scholar [semanticscholar.org]
- 9. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Chlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of chlorzoxazone (B1668890), a widely used probe substrate for phenotyping cytochrome P450 2E1 (CYP2E1) activity. Understanding the correlation between in vitro and in vivo data is crucial for accurate predictions of drug metabolism and for the effective use of chlorzoxazone in clinical and research settings. This document summarizes key experimental data, provides detailed methodologies, and visualizes the metabolic pathways and experimental workflows involved.
Data Presentation: In Vitro vs. In Vivo Metabolic Parameters
The metabolism of chlorzoxazone is primarily mediated by its hydroxylation to 6-hydroxychlorzoxazone (B195315). While CYP2E1 is the major enzyme responsible for this biotransformation, other enzymes such as CYP1A2 and CYP3A4 can also contribute, particularly at lower substrate concentrations.[1][2] The following tables summarize the key kinetic parameters from in vitro studies using human liver microsomes (HLMs) and pharmacokinetic parameters from in vivo human studies.
Table 1: In Vitro Kinetic Parameters for Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Contributor |
| CYP2E1 | 232 - 410[2][3] | High (8.5-fold higher than CYP1A2)[2] | Major |
| CYP1A2 | 3.8 - 5.69[2][3] | Low[2] | Minor |
| CYP3A4 | - | Very low turnover (0.14 min⁻¹)[1] | Very Minor |
Table 2: In Vivo Pharmacokinetic Parameters of Chlorzoxazone in Humans
| Parameter | Value | Study Population/Conditions |
| Oral Dose | 250 mg - 750 mg[4] | Healthy Volunteers |
| Time to Maximum Concentration (Tmax) | 2.00 ± 0.82 hrs (for a 400 mg dose)[5] | Healthy Thai Volunteers |
| Maximum Concentration (Cmax) | 7.15 ± 2.09 µg/mL (for a 400 mg dose)[5] | Healthy Thai Volunteers |
| Elimination Half-life (t1/2) | 1.49 ± 0.32 hrs (for a 400 mg dose)[5] | Healthy Thai Volunteers |
| Metabolic Ratio (6-OH-CHZ/CHZ at 2h) | 0.30 ± 0.13 (non-smokers); 0.32 ± 0.15 (smokers)[1] | Healthy Volunteers |
Correlation and Extrapolation:
Studies have shown a significant correlation between in vitro chlorzoxazone metabolism in human liver microsomes and in vivo CYP2E1 activity.[1] For instance, the intrinsic clearance (Vmax/Km) determined in vitro has been shown to have a high correlation with the in vivo total body clearance of chlorzoxazone.[6] However, discrepancies can arise due to the involvement of multiple enzymes in vitro and factors such as dose dependency in vivo.[2][4] Higher doses of chlorzoxazone (e.g., 750 mg) can lead to saturation of the 6-hydroxylation pathway.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for in vitro and in vivo chlorzoxazone metabolism studies.
In Vitro Chlorzoxazone Metabolism Assay Using Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol (B129727) or KOH).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.1-0.5 mg/mL), a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4), and chlorzoxazone at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture to initiate the reaction. The final volume is typically 200-500 µL.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution, such as ice-cold acetonitrile (B52724) or perchloric acid.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantify the formation of 6-hydroxychlorzoxazone using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the rate of 6-hydroxychlorzoxazone formation against the chlorzoxazone concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or using a linearized plot (e.g., Lineweaver-Burk or Eadie-Hofstee).[3]
-
In Vivo Chlorzoxazone Phenotyping Study in Humans
-
Subject Recruitment and Preparation:
-
Recruit healthy volunteers who have provided informed consent.
-
Subjects should abstain from alcohol and other potential CYP2E1 inducers or inhibitors for a specified period before the study.
-
An overnight fast is typically required before drug administration.
-
-
Drug Administration:
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the simultaneous quantification of chlorzoxazone and 6-hydroxychlorzoxazone in plasma.
-
-
Pharmacokinetic and Data Analysis:
-
Calculate the pharmacokinetic parameters for chlorzoxazone and 6-hydroxychlorzoxazone, including Cmax, Tmax, AUC, and elimination half-life.
-
Determine the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone at specific time points (e.g., 2 hours) as an index of CYP2E1 activity.[1]
-
Mandatory Visualizations
Metabolic Pathway of Chlorzoxazone
Caption: Metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone.
Experimental Workflow for In Vitro-In Vivo Correlation
Caption: Workflow for correlating in vitro and in vivo chlorzoxazone metabolism.
References
- 1. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorzoxazone: a probe drug the metabolism of which can be used to monitor one-point blood sampling in the carbon tetrachloride-intoxicated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hydroxy Chlorzoxazone-d2: A Guide for Laboratory Professionals
The proper disposal of 6-Hydroxy chlorzoxazone-d2, a deuterated metabolite of the muscle relaxant chlorzoxazone, is crucial for maintaining laboratory safety and ensuring environmental protection. As a research chemical, its disposal is governed by regulations for hazardous waste. This guide provides essential information on the safe handling and appropriate disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. The Safety Data Sheet (SDS) for the non-deuterated analogue, 6-Hydroxy chlorzoxazone, indicates that the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a respirator may be necessary.
Quantitative Hazard Data
| Compound | CAS Number | Acute Toxicity (Oral LD50) | Hazard Statements |
| Chlorzoxazone | 95-25-0 | 763 mg/kg (rat)[3] | H302: Harmful if swallowed |
| 6-Hydroxy Chlorzoxazone | 1750-45-4 | 2500 mg/kg (mouse)[1] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous chemical waste.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
1. Waste Identification and Segregation:
-
Clearly label this compound waste as "Hazardous Chemical Waste."
-
Include the full chemical name and any known hazard information on the label.
-
Segregate the waste from other laboratory waste streams such as sharps, biological waste, and non-hazardous materials.
2. Waste Collection and Storage:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable option.
-
Keep the waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area away from incompatible materials.
3. Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated.
-
Collect these materials in a separate, clearly labeled hazardous waste container.
4. Empty Containers:
-
Empty containers of this compound must be managed as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.[5]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Only licensed hazardous waste contractors are permitted to transport and dispose of chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Framework
In the United States, the disposal of hazardous waste, including research chemicals like this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] Research institutions must adhere to these federal regulations as well as any additional state and local requirements. The deuterated nature of this compound does not exempt it from these regulations, as its chemical hazards are the basis for its classification as hazardous waste. For non-nuclear applications, specific regulations for deuterated compounds are generally not applicable.
Disclaimer: This document provides general guidance for the proper disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific protocols and regulations established by your organization and local authorities.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. epa.gov [epa.gov]
- 4. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling 6-Hydroxy chlorzoxazone-d2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 6-Hydroxy chlorzoxazone-d2.
Chemical and Physical Properties
| Property | Value |
| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benz-d2-oxazolone, 6-Hydroxychlorzoxazone-d2, NSC 24955-d2 |
| CAS Number | 1432065-00-3[1] |
| Molecular Formula | C₇H₂D₂ClNO₃[1] |
| Molecular Weight | 187.58 g/mol [2] |
| Form | Solid[3] |
| Storage Temperature | -20°C[3] or +4°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile (inner) and butyl rubber or neoprene (outer) gloves. | Provides a robust barrier against potential dermal absorption of chlorinated compounds[5]. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols[5]. |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor and particulate cartridges. | Necessary when handling the powder or creating solutions to prevent inhalation[5]. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Protects against accidental spills[5]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills[5]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing risks during the handling of this compound.
-
Preparation :
-
Ensure an emergency eyewash station and safety shower are accessible and have been recently tested[5].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that the fume hood is functioning correctly.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound :
-
Post-Handling :
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
